2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBZLHQLCAFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
2-(4-Fluorophenyl)cyclopropanamine and its salts are compounds of interest in medicinal chemistry, largely due to their structural similarity to known psychoactive compounds and their potential as enzyme inhibitors. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. This guide details a proposed synthetic route and outlines key characterization methodologies for the hydrochloride salt of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | PubChem[1][2] |
| Molecular Weight | 187.64 g/mol | PubChem[1][2] |
| Appearance | White to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| CAS Number | 879324-66-0 | PubChem[1] |
Synthesis Pathway
A plausible multi-step synthesis for trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is outlined below. This proposed pathway is based on established synthetic methodologies for structurally related compounds, particularly the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.[3][4][5] The synthesis commences with the formation of the corresponding cyclopropanecarboxylic acid, followed by its conversion to the amine via a Curtius rearrangement, and finally, formation of the hydrochloride salt.
Caption: Proposed multi-step synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.
Proposed Experimental Protocols
Step 1: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
A common route to this intermediate involves the cyclopropanation of 4-fluorocinnamic acid.[4]
-
Materials: 4-Fluorocinnamic acid, diethyl ether, diazomethane solution (generated in situ from a precursor like Diazald®), palladium(II) acetate (catalyst).
-
Procedure:
-
Dissolve 4-fluorocinnamic acid in a suitable solvent such as diethyl ether.
-
Add a catalytic amount of palladium(II) acetate.
-
Slowly add a freshly prepared ethereal solution of diazomethane at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Quench any excess diazomethane by the careful addition of acetic acid.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid.
-
Step 2: Formation of trans-2-(4-Fluorophenyl)cyclopropanecarbonyl Azide
The carboxylic acid is converted to the acyl azide, a key intermediate for the Curtius rearrangement.[5]
-
Materials: trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid, thionyl chloride or oxalyl chloride, dry toluene, sodium azide.
-
Procedure:
-
Reflux a solution of trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid and an excess of thionyl chloride in dry toluene for 2-3 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in a dry, inert solvent like acetone or THF.
-
Add a solution of sodium azide in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.
-
Step 3: Curtius Rearrangement and Hydrolysis
The acyl azide undergoes thermal rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.[5][6]
-
Materials: trans-2-(4-Fluorophenyl)cyclopropanecarbonyl azide, dry toluene, aqueous hydrochloric acid.
-
Procedure:
-
Heat a solution of the acyl azide in dry toluene to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the rearrangement is complete (monitored by TLC or IR spectroscopy), cool the reaction mixture.
-
Add aqueous hydrochloric acid and heat the mixture to reflux to hydrolyze the isocyanate.
-
After hydrolysis is complete, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude trans-2-(4-fluorophenyl)cyclopropanamine.
-
Step 4: Hydrochloride Salt Formation
The final step involves the conversion of the free amine to its more stable hydrochloride salt.
-
Materials: trans-2-(4-Fluorophenyl)cyclopropanamine, anhydrous diethyl ether or isopropanol, ethereal HCl or HCl gas.
-
Procedure:
-
Dissolve the crude amine in anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in ether or bubble HCl gas through the solution with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield trans-2-(4-fluorophenyl)cyclopropanamine hydrochloride.
-
Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the amine proton. The aromatic protons should appear as two doublets in the range of δ 7.0-7.3 ppm due to the para-substitution. The cyclopropyl protons will be in the upfield region, typically between δ 0.8-2.5 ppm, and will exhibit complex splitting patterns due to cis and trans coupling. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry), and the three carbons of the cyclopropyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For the free base, 2-(4-fluorophenyl)cyclopropanamine, the expected molecular ion peak [M]⁺ would be at m/z 151.18. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the cyclopropyl ring.
Caption: Predicted mass fragmentation pathway for the molecular ion of 2-(4-Fluorophenyl)cyclopropanamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase method would be suitable.
-
Proposed HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to the product, with the retention time depending on the exact gradient conditions. Impurities would appear as separate peaks.
-
Biological Context: Monoamine Oxidase (MAO) Inhibition
Cyclopropylamines are a well-known class of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs.
The inhibition of MAO by cyclopropylamines is often irreversible and mechanism-based. The enzyme oxidizes the cyclopropylamine, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.
Caption: Mechanism of irreversible inhibition of Monoamine Oxidase (MAO) by a cyclopropylamine.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic pathway leverages established chemical transformations, and the characterization methods described are standard for the structural elucidation and purity assessment of novel organic compounds. The potential of this molecule as a monoamine oxidase inhibitor highlights its relevance in the field of medicinal chemistry and drug development. Further experimental validation of the proposed protocols and a thorough investigation of the compound's biological activity are warranted.
References
- 1. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)cyclopropanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a cyclopropylamine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a fluorinated phenyl ring attached to a cyclopropylamine core, is associated with potent biological activity, primarily as an inhibitor of monoamine oxidases (MAO). Understanding the physicochemical properties of this compound is paramount for its development as a therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(4-Fluorophenyl)cyclopropanamine HCl, details relevant experimental protocols for their determination, and elucidates its primary mechanism of action through a signaling pathway diagram.
Physicochemical Data
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₉H₁₁ClFN | PubChem[1][2] |
| Molecular Weight | 187.64 g/mol | PubChem[1][2] |
| CAS Number | 879324-66-0 | PubChem[1] |
| Appearance | White to yellow solid (predicted) | American Elements[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source/Method |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available (predicted range for primary amines: 9-11) | General chemical knowledge |
| logP (Octanol-Water Partition Coefficient) | Data not available (computed for similar compounds) | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of amine hydrochloride salts are provided below. These are generalized protocols that can be adapted for 2-(4-Fluorophenyl)cyclopropanamine HCl.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered 2-(4-Fluorophenyl)cyclopropanamine HCl is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approach the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute as the melting point is neared.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range.
-
Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated amine.
Methodology:
-
Sample Preparation: A known quantity of 2-(4-Fluorophenyl)cyclopropanamine HCl is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
-
Partitioning: A known amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is dissolved in one of the phases (typically water), and then a known volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathway
Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO enzymes leads to an increase in the levels of these neurotransmitters in the brain, which is a key mechanism in the treatment of depression and neurodegenerative disorders.[4]
The inhibitory action of cyclopropylamines on MAO is an irreversible process. The enzyme oxidizes the amine, which leads to the opening of the cyclopropyl ring.[4] This generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, thereby inactivating it.[4]
Mechanism of MAO Inhibition by 2-(4-Fluorophenyl)cyclopropanamine
Caption: Mechanism-based inhibition of Monoamine Oxidase by 2-(4-Fluorophenyl)cyclopropanamine.
Conclusion
2-(4-Fluorophenyl)cyclopropanamine HCl is a compound with significant potential in drug discovery, primarily due to its likely role as a monoamine oxidase inhibitor. While its fundamental chemical identity is well-defined, a comprehensive experimental characterization of its physicochemical properties, such as melting point, solubility, pKa, and logP, is not yet fully available in the public literature. The experimental protocols detailed in this guide provide a framework for obtaining these crucial data points. A deeper understanding of these properties will be essential for advancing the research and development of this and related compounds for therapeutic applications.
References
An In-depth Technical Guide to 2-(4-Fluorophenyl)cyclopropanamine: A Tranylcypromine Analog with Enhanced Potency
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 2-(4-Fluorophenyl)cyclopropanamine, a potent analog of the monoamine oxidase inhibitor tranylcypromine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.
Introduction and Historical Context
The story of 2-(4-Fluorophenyl)cyclopropanamine is intrinsically linked to the development of its parent compound, tranylcypromine (TCP). Tranylcypromine was first synthesized in 1948 as an analog of amphetamine, but its potent monoamine oxidase (MAO) inhibiting properties were not discovered until 1959.[1] This discovery was a significant milestone in psychopharmacology, leading to the introduction of TCP as an antidepressant and anxiolytic agent.[1] The classic monoamine oxidase inhibitors (MAOIs) were among the first effective treatments for depression.[2][3][4]
Tranylcypromine is a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][5] By inhibiting these enzymes, it increases the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism of its antidepressant effect.[5][6]
In recent years, tranylcypromine has gained renewed interest for its ability to inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and overexpressed in various cancers.[1][7][8] This has spurred the development of numerous tranylcypromine analogs with improved potency and selectivity for LSD1, with several entering clinical trials for cancer therapy.[8][9][10][11][12][13]
The synthesis and evaluation of halogenated analogs, such as 2-(4-Fluorophenyl)cyclopropanamine (also known as 4-fluorotranylcypromine), represent a classic medicinal chemistry approach to modulate the pharmacological properties of a lead compound. Fluorination can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its target.
Synthesis of 2-(4-Fluorophenyl)cyclopropanamine and Analogs
The synthesis of 2-arylcyclopropanamine derivatives, including the 4-fluoro analog of tranylcypromine, can be achieved through several synthetic routes. A common approach involves the asymmetric cyclopropanation of the corresponding styrene derivative.
A general synthetic scheme involves the reaction of a styrene with a diazoacetate, followed by hydrolysis and a Curtius rearrangement to yield the desired cyclopropanamine.[14]
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 2-(4-Fluorophenyl)cyclopropanamine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers of 2-(4-Fluorophenyl)cyclopropanamine, a fluorinated analog of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. This document delves into the stereochemistry, pharmacological properties, and potential therapeutic applications of the cis and trans isomers of this compound. A primary focus is placed on their inhibitory activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers, and their expected activity against MAO-A and MAO-B. This guide includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
2-(4-Fluorophenyl)cyclopropanamine belongs to the class of phenylcyclopropylamine (PCPA) derivatives, which have garnered significant attention for their potent biological activities. The parent compound, tranylcypromine, is a clinically used antidepressant that irreversibly inhibits monoamine oxidases (MAOs).[1] More recently, PCPA derivatives have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent demethylase that plays a crucial role in transcriptional regulation.[2] The introduction of a fluorine atom at the 4-position of the phenyl ring can significantly modulate the compound's electronic properties, metabolic stability, and target engagement.
The stereochemistry of the cyclopropane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. This stereoisomerism is critical, as the spatial arrangement of the phenyl and amine groups dictates the molecule's interaction with its biological targets, leading to differences in potency and selectivity. This guide will explore the distinct properties of these isomers, providing a foundation for their potential development as therapeutic agents.
Stereoisomers of 2-(4-Fluorophenyl)cyclopropanamine
2-(4-Fluorophenyl)cyclopropanamine has two chiral centers, giving rise to four stereoisomers. These can be grouped into two pairs of enantiomers, which are diastereomeric to each other: the trans isomers and the cis isomers.
-
Trans-isomers: The phenyl and amine groups are on opposite sides of the cyclopropane ring. This configuration is analogous to the clinically used antidepressant tranylcypromine. The two enantiomers are (1R, 2S)-2-(4-fluorophenyl)cyclopropanamine and (1S, 2R)-2-(4-fluorophenyl)cyclopropanamine.
-
Cis-isomers: The phenyl and amine groups are on the same side of the cyclopropane ring. The two enantiomers are (1R, 2R)-2-(4-fluorophenyl)cyclopropanamine and (1S, 2S)-2-(4-fluorophenyl)cyclopropanamine.
The differentiation of these isomers is crucial for understanding their structure-activity relationships.
Pharmacological Properties
The primary pharmacological targets of 2-(4-Fluorophenyl)cyclopropanamine isomers are Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By removing these methyl marks, LSD1 acts as a transcriptional co-repressor or co-activator, depending on the context, and is implicated in the progression of various cancers.
Studies on a wide range of PCPA derivatives have shown that both cis and trans isomers can inhibit LSD1. The inhibitory potency and selectivity against the paralogue LSD2 can vary significantly between stereoisomers. While specific quantitative data for the 4-fluoro derivative is part of a broader study, the general trends observed for PCPA derivatives suggest that both cis and trans isomers of 2-(4-fluorophenyl)cyclopropanamine are expected to be potent LSD1 inhibitors.
Table 1: Comparative Inhibitory Activity of PCPA Derivatives against LSD1 and LSD2
| Compound/Isomer | Target | Ki (μM) |
|---|---|---|
| cis-4-Br-2,5-F2-PCPA | LSD1 | 0.094 |
| LSD2 | 8.4 |
| trans-PCPA (Tranylcypromine) | LSD1 | 242 |
Note: Data for a closely related analog is presented to illustrate the potential for high potency and selectivity. Specific data for 2-(4-Fluorophenyl)cyclopropanamine isomers is needed.
Inhibition of Monoamine Oxidases (MAO-A and MAO-B)
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain, which is the basis for their use as antidepressants.
Table 2: Inhibitory Activity of Tranylcypromine against MAO-A and MAO-B
| Compound | Target | IC50 (μM) |
|---|---|---|
| Tranylcypromine | MAO-A | 2.3 |
| | MAO-B | 0.95 |
Note: 4-fluoro-tranylcypromine is reported to be ~10x more potent in vitro, but isomer-specific data is lacking.[3]
Signaling Pathways
The inhibition of LSD1 by 2-(4-Fluorophenyl)cyclopropanamine isomers can impact multiple downstream signaling pathways critical for cancer cell proliferation, survival, and differentiation.
LSD1-Mediated Gene Regulation
LSD1 primarily functions by demethylating H3K4me1/2, leading to transcriptional repression, or H3K9me1/2, resulting in transcriptional activation. Its activity is often directed by its association with various protein complexes, such as the CoREST and NuRD complexes.
References
Spectroscopic Analysis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide
Introduction: 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a synthetic intermediate with potential applications in pharmaceutical research and development.[] A thorough understanding of its chemical structure and purity is paramount, and this is typically achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the key physicochemical properties and a detailed prediction of the spectroscopic data for this compound. As of this writing, publicly accessible experimental spectroscopic data for this compound is limited. Therefore, this document focuses on predicted spectral characteristics based on the compound's structure, alongside generalized, detailed experimental protocols for acquiring such data.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data has been compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | PubChem[2][3] |
| Molecular Weight | 187.64 g/mol | PubChem[2][3] |
| IUPAC Name | 2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | PubChem[2] |
| Synonyms | trans-2-(4-Fluorophenyl)cyclopropanamine HCl | PubChem[2] |
| CAS Number | 879324-66-0 | ChemicalBook[4], BLD Pharm[5] |
Predicted Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to F) | ~ 7.1 - 7.3 | Doublet of doublets | 2H |
| Aromatic H (meta to F) | ~ 6.9 - 7.1 | Triplet | 2H |
| Cyclopropyl CH (adjacent to aromatic ring) | ~ 2.0 - 2.3 | Multiplet | 1H |
| Cyclopropyl CH (adjacent to amine) | ~ 2.5 - 2.8 | Multiplet | 1H |
| Cyclopropyl CH₂ | ~ 1.0 - 1.5 | Multiplets | 2H |
| Amine NH₃⁺ | Broad singlet | 3H |
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic and cyclopropyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C-F) | ~ 160 - 165 (doublet, due to C-F coupling) |
| Aromatic C (ipso) | ~ 135 - 140 |
| Aromatic C (ortho to F) | ~ 128 - 132 (doublet, due to C-F coupling) |
| Aromatic C (meta to F) | ~ 115 - 118 (doublet, due to C-F coupling) |
| Cyclopropyl CH (adjacent to aromatic ring) | ~ 30 - 35 |
| Cyclopropyl CH (adjacent to amine) | ~ 35 - 40 |
| Cyclopropyl CH₂ | ~ 15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine, aromatic, and cyclopropyl functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Ammonium salt) | 3000 - 3300 (broad) | Stretching vibration of the N-H bonds in the ammonium group. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch (Cyclopropyl) | 3000 - 3100 | Characteristic C-H stretching of the cyclopropyl ring. |
| N-H Bend (Ammonium salt) | 1500 - 1600 | Bending vibration of the N-H bonds. |
| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |
| C-F Stretch | 1150 - 1250 | Stretching vibration of the carbon-fluorine bond. |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak of the free base after the loss of HCl, along with characteristic fragmentation patterns.
| m/z | Predicted Fragment | Description |
| 151 | [M-HCl]⁺ | Molecular ion of the free base, 2-(4-fluorophenyl)cyclopropanamine. |
| 134 | [M-HCl-NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 109 | [C₇H₄F]⁺ | Fragment corresponding to a fluorotropylium ion or similar aromatic fragment. |
| 96 | [C₆H₅F]⁺ | Fluorobenzene fragment. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule such as this compound.
NMR Spectroscopy Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.
-
Analysis: The sample is then placed in the NMR spectrometer for analysis.
IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. The IR beam passes through the ATR crystal and interacts with the sample at the surface.
-
Cleaning: After analysis, clean the crystal and anvil meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further Dilution: Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Acidification: A small amount of formic acid (e.g., 0.1%) is often added to the final solution to promote protonation and enhance ionization in positive ion mode.
-
Infusion: The prepared solution is then introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic identification and structural elucidation of a chemical compound.
References
- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 879396-75-5 [m.chemicalbook.com]
- 5. 879324-66-0|this compound|BLD Pharm [bldpharm.com]
The Epigenetic Regulator LSD1: A Comprehensive Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)cyclopropanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of 2-(4-Fluorophenyl)cyclopropanamine and its analogs, a class of compounds that have garnered significant interest for their potent inhibitory effects on Lysine-Specific Demethylase 1 (LSD1/KDM1A). As epigenetic modifiers, these molecules hold therapeutic promise, particularly in oncology. This document details their mechanism of action, presents a comprehensive summary of quantitative inhibitory data, outlines key experimental protocols for their evaluation, and visualizes the associated biological pathways and experimental workflows.
Introduction
Epigenetic modifications are crucial for the regulation of gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in this regulatory network by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone substrates like p53 and DNMT1.[1] The aberrant activity of LSD1 is associated with the silencing of tumor suppressor genes and the promotion of oncogenic transcriptional programs.[2] Consequently, the development of potent and selective LSD1 inhibitors has become a major focus in drug discovery.
The trans-2-phenylcyclopropylamine (2-PCPA, tranylcypromine) scaffold, originally developed as a monoamine oxidase (MAO) inhibitor, has been identified as a promising starting point for the design of LSD1 inhibitors.[3][4] This guide focuses on 2-(4-Fluorophenyl)cyclopropanamine and its derivatives, exploring the structure-activity relationships (SAR) that govern their potency and selectivity against LSD1.
Mechanism of Action
2-(4-Fluorophenyl)cyclopropanamine and its analogs act as mechanism-based irreversible inhibitors of LSD1.[4] The inhibition process involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[3][5] This reaction is initiated by the enzyme's catalytic machinery, which oxidizes the cyclopropylamine moiety. The subsequent opening of the strained cyclopropyl ring generates a reactive intermediate that covalently binds to the FAD, leading to the irreversible inactivation of the enzyme.[6]
The structural similarity between the active sites of LSD1 and MAOs explains the dual inhibitory activity of some 2-PCPA derivatives.[3] However, strategic modifications to the phenyl ring and other positions of the scaffold have led to the development of analogs with significantly improved selectivity for LSD1 over MAOs.[1][7]
Quantitative Biological Activity
The inhibitory potency of 2-(4-Fluorophenyl)cyclopropanamine and its analogs against LSD1 and MAOs has been evaluated using various biochemical assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of their activity.
Table 1: Inhibitory Activity of 2-Phenylcyclopropylamine Analogs against LSD1
| Compound | Modifications | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| trans-2-PCPA (Tranylcypromine) | Unsubstituted | 242 | 0.0106 | 43.8 | [4][8] |
| 2-PFPA | 2-Phenoxy substituent | - | - | - | [3] |
| S1201 | - | - | - | - | [3] |
| S2101 | - | <1 | - | 4560 | [1][3] |
| 7c (cis-4-Br-2,5-F₂-PCPA) | cis isomer, 4-Bromo, 2,5-Difluoro | 0.094 | - | - | [7] |
Table 2: Comparative Inhibitory Activity against LSD1, LSD2, MAO-A, and MAO-B
| Compound | LSD1 K_i (μM) | LSD2 K_i (μM) | MAO-A k_inact/K_I (M⁻¹s⁻¹) | MAO-B k_inact/K_I (M⁻¹s⁻¹) | Reference |
| trans-2-PCPA | 242 | - | 105 | 700 | [4][8] |
| 7c (cis-4-Br-2,5-F₂-PCPA) | 0.094 | 8.4 | - | - | [7] |
Signaling Pathway of LSD1 Inhibition
The inhibition of LSD1 by compounds like 2-(4-Fluorophenyl)cyclopropanamine leads to the reactivation of silenced genes, including tumor suppressors. This occurs through the prevention of H3K4me1/2 demethylation, which are generally associated with active or poised gene transcription. The following diagram illustrates the central role of LSD1 in transcriptional regulation and the impact of its inhibition.
Experimental Protocols
The evaluation of 2-(4-Fluorophenyl)cyclopropanamine and its analogs requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize their biological activity.
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay quantifies the enzymatic activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
Principle: LSD1-catalyzed demethylation of a substrate (e.g., dimethylated H3 peptide) produces formaldehyde and H₂O₂. Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a substrate (e.g., Amplex Red) to a fluorescent product (resorufin), which can be quantified.[9]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human LSD1 enzyme (e.g., 38.5 nM) and a dimethylated histone H3 peptide substrate.[9]
-
Reaction Mixture: In a 96-well plate, combine the LSD1 enzyme with the test compound dilutions and pre-incubate for a specified time (e.g., 15 minutes on ice).[9]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate and the HRP/Amplex Red detection reagents.
-
Measurement: Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay (Western Blot for H3K4me2)
This method confirms that the inhibitor engages with LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.
Principle: Inhibition of LSD1 in cells leads to an increase in the steady-state levels of H3K4me2. This change can be detected by Western blotting using an antibody specific for H3K4me2.[10]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., CCRF-CEM) to an appropriate density and treat with varying concentrations of the LSD1 inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).[7][10]
-
Histone Extraction: Harvest the cells and perform histone extraction using an appropriate lysis buffer and acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative increase in H3K4 methylation.
-
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel 2-phenylcyclopropylamine analog as an LSD1 inhibitor.
Conclusion
2-(4-Fluorophenyl)cyclopropanamine and its analogs represent a promising class of mechanism-based inhibitors of LSD1. Through rational drug design, significant improvements in potency and selectivity over the parent trans-2-phenylcyclopropylamine scaffold have been achieved. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued development and evaluation of these compounds as potential therapeutics for cancer and other diseases driven by epigenetic dysregulation. Further exploration of the structure-activity relationships within this chemical series will be crucial for the identification of clinical candidates with optimal pharmacological profiles.
References
- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pharmacological Profile of Fluorophenylcyclopropanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorophenylcyclopropanamine derivatives represent a significant class of pharmacologically active compounds, stemming from the foundational structure of trans-2-phenylcyclopropylamine, commonly known as tranylcypromine. Tranylcypromine itself is a well-established monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder. The introduction of fluorine atoms and other substituents to this scaffold has paved the way for a new generation of molecules with modulated potency, selectivity, and even novel biological targets. This guide provides an in-depth exploration of the pharmacological profile of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these derivatives promising candidates for addressing various neurological and oncological conditions.[1]
Pharmacodynamics: Dual Targeting of Amine Oxidases
The pharmacological effects of fluorophenylcyclopropanamine derivatives are primarily attributed to their potent, often irreversible, inhibition of flavin-dependent amine oxidases. This includes the well-characterized monoamine oxidases (MAO-A and MAO-B) and the more recently identified lysine-specific demethylase 1 (LSD1).
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[2][4] Selective inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2][3]
Fluorophenylcyclopropanamine derivatives act as mechanism-based inhibitors of both MAO-A and MAO-B. The cyclopropylamine moiety is oxidized by the FAD cofactor in the enzyme's active site, leading to the formation of a reactive intermediate that covalently binds to the flavin ring, thus irreversibly inactivating the enzyme.[5]
The presence and position of fluorine on the phenyl ring or the cyclopropane ring can significantly influence the inhibitory activity and selectivity. For instance, fluorination at the 2-position of the cyclopropane ring has been shown to increase inhibitory activity towards both MAO-A and MAO-B.[6] Furthermore, para-substitution with electron-withdrawing groups like fluorine on the aromatic ring can also enhance the inhibition of both enzyme isoforms.[6] Interestingly, while the parent compound 1-phenylcyclopropylamine is a selective MAO-B inhibitor, fluorination at the 2-position of the cyclopropane ring can reverse this selectivity, resulting in potent and selective MAO-A inhibitors.[6][7]
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9.[5][8] Overexpression of LSD1 has been implicated in various cancers, making it a promising target for oncology drug development.[8][9]
Given the structural and mechanistic similarities between MAOs and LSD1, it was discovered that tranylcypromine and its derivatives can also inhibit LSD1.[5] These compounds act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor in the LSD1 active site.[5] The development of fluorophenylcyclopropanamine derivatives has been pursued to enhance selectivity for LSD1 over the MAOs, aiming to minimize potential side effects related to neurotransmitter modulation. For example, the introduction of an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of tranylcypromine led to an early LSD1-selective inhibitor.[5]
Structure-Activity Relationships (SAR)
The pharmacological profile of fluorophenylcyclopropanamine derivatives is intricately linked to their structural features. Key SAR observations are summarized below:
-
Fluorine Substitution: The placement of fluorine is a critical determinant of activity and selectivity.
-
Fluorination at the 2-position of the cyclopropane ring generally increases inhibitory potency against both MAO-A and MAO-B.[6]
-
Para-substitution with electron-withdrawing groups (e.g., F, Cl) on the phenyl ring of trans-isomers enhances inhibition of both MAO isoforms.[6]
-
Geminal difluoro-substitution on the cyclopropane ring leads to a significant loss of potency.[7]
-
-
Stereochemistry: The stereochemical configuration of the cyclopropane ring is crucial for activity.
-
For 2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer is a more potent inhibitor of both MAO-A and MAO-B than the (1R,2R)-enantiomer, mirroring the enantioselectivity observed for tranylcypromine.[6]
-
-
Aryl Substituents: Modifications to the phenyl ring can modulate potency and introduce selectivity for LSD1.
-
Both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., Cl, F) groups in the para-position of 1-aryl-2-fluorocyclopropylamines can modestly increase MAO-A inhibitory activity.[7]
-
Larger substituents on the phenyl ring have been explored to enhance LSD1 inhibition and selectivity by occupying the larger catalytic cleft of LSD1 compared to the MAOs.[9]
-
Quantitative Pharmacological Data
The following table summarizes the inhibitory activities of selected fluorophenylcyclopropanamine derivatives against MAO-A, MAO-B, and LSD1.
| Compound | Target | Activity Type | Value | Reference |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-A | IC50 | Potent inhibitor | [6] |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-B | IC50 | Potent inhibitor | [6] |
| (E/Z)-1-Aryl-2-fluorocyclopropylamines | MAO-A | IC50 | Potent inhibitors | [7] |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | IC50 | 170 nM | |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | IC50 | 5 nM | |
| S2101 | LSD1 | k_inact/K_I | 4560 M⁻¹s⁻¹ | |
| S1427 | LSD1 | k_inact/K_I | 18,000 M⁻¹s⁻¹ | [5] |
| S1427 | hERG | IC50 | > 30 µM | [5] |
| S2157 | LSD1 | k_inact/K_I | 6000 M⁻¹s⁻¹ | [5] |
| S2157 | hERG | IC50 | 10 µM | [5] |
Note: "Potent inhibitor" is stated in the source without a specific numerical value in the abstract.
Experimental Protocols
The evaluation of the pharmacological profile of fluorophenylcyclopropanamine derivatives involves specific enzymatic assays. Below are detailed methodologies for MAO and LSD1 inhibition assays.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a continuous spectrophotometric method.[3]
1. Materials and Reagents:
- Recombinant human MAO-A and MAO-B enzymes.[2]
- Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B.[3]
- Phosphate buffer (e.g., 50 mM Hepes/NaOH, pH 7.5).[6]
- Test compounds (fluorophenylcyclopropanamine derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Positive controls: Clorgyline for MAO-A, Selegiline (or Pargyline) for MAO-B.[2]
- 96-well UV-transparent plates.
- Spectrophotometer capable of reading in the UV range.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
- In a 96-well plate, add the assay buffer, the enzyme solution (MAO-A or MAO-B), and the test compound solution. Include wells for a negative control (no inhibitor) and a blank (no enzyme).
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for time-dependent inhibition.[7]
- Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
- Monitor the change in absorbance over time at the appropriate wavelength. The formation of 4-hydroxyquinoline from kynuramine is measured at ~316 nm, and the formation of benzaldehyde from benzylamine is measured at ~250 nm.[3]
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
- Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
- Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This protocol is based on a peroxidase-coupled reaction method.[5]
1. Materials and Reagents:
- Recombinant human LSD1/CoREST complex.[9]
- Substrate: A peptide corresponding to the N-terminus of histone H3 monomethylated or dimethylated at lysine 4 (e.g., H3K4me1 or H3K4me2).
- Horseradish peroxidase (HRP).
- Amplex Red reagent.
- Assay buffer (e.g., 50 mM Hepes, pH 7.5).[6]
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- Positive control (e.g., known LSD1 inhibitor).
- Black, flat-bottom 96-well plates.
- Fluorescence plate reader.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds.
- To the wells of a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the test compound.
- Pre-incubate the enzyme with the test compound.
- Initiate the reaction by adding the H3K4-methylated peptide substrate and Amplex Red.
- The demethylation reaction by LSD1 produces formaldehyde, which is then used by HRP to oxidize Amplex Red to the fluorescent product, resorufin.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
- Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm).
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.
- To determine the kinetic parameters for irreversible inhibition (k_inact and K_I), time- and concentration-dependent inactivation studies are performed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of irreversible inhibition of Monoamine Oxidase (MAO) by a fluorophenylcyclopropanamine derivative.
Caption: A typical experimental workflow for determining the IC50 of a compound against Monoamine Oxidase (MAO).
Caption: Key structural modifications influencing the pharmacological activity of fluorophenylcyclopropanamine derivatives.
References
- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
"mechanism of action of 2-(4-Fluorophenyl)cyclopropanamine as a monoamine oxidase inhibitor"
An In-depth Technical Guide on the Mechanism of Action of 2-(4-Fluorophenyl)cyclopropanamine as a Monoamine Oxidase Inhibitor
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-(4-Fluorophenyl)cyclopropanamine, a fluorinated analog of tranylcypromine, as a potent inhibitor of monoamine oxidase (MAO). Building upon the well-established pharmacology of cyclopropylamine inhibitors, this document elucidates the biochemical interactions, enzyme kinetics, and the specific role of the 4-fluoro substitution in enhancing inhibitory potency. Detailed experimental protocols for assessing MAO inhibition are provided, alongside structured quantitative data and visualizations of key pathways and processes to support advanced research and development.
Introduction to Monoamine Oxidase (MAO)
Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane.[1] They are critical regulators of neurotransmitter levels in the central nervous system and peripheral tissues by catalyzing the oxidative deamination of monoamines.[1][2]
There are two primary isoforms of MAO:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety.[1]
-
MAO-B: Primarily metabolizes dopamine and phenethylamine.[2] Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[1][3]
Given their central role in neuropsychiatric and neurodegenerative disorders, MAOs are significant targets for drug discovery and development.
2-(4-Fluorophenyl)cyclopropanamine: A Tranylcypromine Analog
2-(4-Fluorophenyl)cyclopropanamine, also known as 4-fluorotranylcypromine, is a derivative of the well-known non-selective MAO inhibitor, tranylcypromine.[4][5] Like its parent compound, it belongs to the cyclopropylamine class of inhibitors.[6] The strategic addition of a fluorine atom to the para-position of the phenyl ring significantly modulates its pharmacological profile.
Mechanism of Irreversible Inhibition
The inhibitory action of 2-(4-Fluorophenyl)cyclopropanamine is classified as mechanism-based, irreversible inhibition, which occurs in a multi-step process.
-
Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme. This initial binding is guided by hydrophobic and electrostatic interactions within the enzyme's substrate-binding cavity.[6]
-
Enzymatic Oxidation: The FAD cofactor within the MAO active site oxidizes the amine group of the cyclopropylamine. This is believed to proceed via a radical mechanism, involving a single electron transfer from the substrate's amino group to the oxidized flavin, generating an amine radical cation.[7]
-
Ring Opening and Covalent Adduct Formation: The oxidation step leads to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate species that subsequently forms a stable, covalent bond with the N5 or C4a position of the FAD cofactor.[6][7]
-
Irreversible Inactivation: The formation of this covalent adduct permanently inactivates the enzyme.[6] Restoration of MAO activity is not possible through dissociation of the inhibitor; rather, it requires the de novo synthesis of new enzyme molecules, a process that can take several days to weeks.
Caption: Mechanism of irreversible inhibition by 2-(4-Fluorophenyl)cyclopropanamine.
Role of the 4-Fluorophenyl Moiety
The introduction of a fluorine atom at the para-position of the phenyl ring is a critical modification that enhances the inhibitory profile of the molecule.
-
Increased Potency: Fluorination at the 4-position of the phenyl ring produces a drug that is approximately 10 times more potent than the parent compound, tranylcypromine, at inhibiting both MAO-A and MAO-B in vitro.[4]
-
Enhanced Binding and Stability: Halogenation of the aryl ring can increase hydrophobic interactions, which is important for stabilizing the inhibitor within the binding site to facilitate the subsequent chemical transformation required for inactivation.[6]
-
Favorable Physicochemical Properties: Fluorine substitution can improve metabolic stability and modulate lipophilicity, which can lead to enhanced membrane permeation and higher brain concentrations compared to the non-fluorinated analog.[1][4] After administration of equimolar doses, 4-fluorotranylcypromine achieves higher brain and liver levels than tranylcypromine.[4]
Quantitative Data: Enzyme Inhibition Kinetics
| Parameter | MAO-A | MAO-B | Reference Compound |
| Reversible Inhibition (Ki) | ~100 µM | ~100 µM | Tranylcypromine[7] |
| Inactivation (kinact/KI) | 0.1 min-1·µM-1 | 0.2 min-1·µM-1 | Tranylcypromine[7] |
| Relative Potency | ~10x Tranylcypromine | ~10x Tranylcypromine | 2-(4-Fluorophenyl)cyclopropanamine[4] |
Table 1: Summary of enzyme kinetic parameters for tranylcypromine and the relative potency of its 4-fluoro analog.
Experimental Protocols: In Vitro MAO Inhibition Assay
This section details a standard protocol for determining the inhibitory potential (IC50) of a test compound against MAO-A and MAO-B using a fluorometric method.
Principle
This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed deamination of a substrate (e.g., p-tyramine). The H₂O₂ is detected using a fluorescent probe (e.g., Amplex Red), which, in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compound: 2-(4-Fluorophenyl)cyclopropanamine
-
Reference Inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Substrate: p-Tyramine
-
Fluorescent Probe: Amplex Red
-
Horseradish Peroxidase (HRP)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation ~530-560 nm, Emission ~585-595 nm)
Experimental Workflow
Caption: Workflow for a typical in vitro fluorometric MAO inhibition assay.
Assay Procedure
-
Compound Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)cyclopropanamine in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Plate Setup: To the wells of a 96-well plate, add the test compound dilutions. Include necessary controls: a "no-inhibitor" (vehicle) control and a "no-enzyme" control.
-
Enzyme Addition & Pre-incubation: Add the MAO-A or MAO-B enzyme solution to all wells except the "no-enzyme" control. For irreversible inhibitors like 2-(4-Fluorophenyl)cyclopropanamine, pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for covalent bond formation.[5]
-
Reaction Initiation: Prepare a reaction mixture containing the substrate (p-tyramine), Amplex Red, and HRP in assay buffer. Add this mixture to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes).
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Signaling Pathway Visualization
The inhibition of MAO by 2-(4-Fluorophenyl)cyclopropanamine leads to a significant increase in the synaptic concentration of monoamine neurotransmitters.
Caption: MAO's role in neurotransmitter metabolism and its inhibition.
Conclusion
2-(4-Fluorophenyl)cyclopropanamine is a potent, irreversible, mechanism-based inhibitor of both MAO-A and MAO-B. Its mechanism of action is analogous to that of tranylcypromine, involving the formation of a covalent adduct with the enzyme's FAD cofactor. The strategic incorporation of a fluorine atom at the 4-position of the phenyl ring enhances its inhibitory potency by approximately ten-fold. This guide provides the foundational technical information, quantitative context, and procedural details necessary for researchers to effectively study and utilize this and similar compounds in the development of novel therapeutics for neurological disorders.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
In Vitro Evaluation of 2-(4-Fluorophenyl)cyclopropanamine Cytotoxicity: A Technical Guide
Introduction
Cyclopropylamine derivatives are a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules, including antidepressants and anticancer agents.[1] The unique strained three-membered ring of cyclopropylamine can confer potent and selective activities. The evaluation of the cytotoxic potential of new derivatives, such as 2-(4-Fluorophenyl)cyclopropanamine, is a critical step in the drug discovery and development process. This guide outlines the standard in vitro assays and presents available data for a closely related analogue to inform future studies.
Quantitative Cytotoxicity Data
While specific data for 2-(4-Fluorophenyl)cyclopropanamine is unavailable, studies on the isomeric compound 1-(4-Fluorophenyl)cyclopropanamine hydrochloride indicate moderate cytotoxic activity against cancer cell lines.
Table 1: In Vitro Cytotoxicity of 1-(4-Fluorophenyl)cyclopropanamine hydrochloride
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| MCF7 | Breast Cancer | 10 - 20 | Not Specified | [2] |
| HeLa | Cervical Cancer | 10 - 20 | Not Specified | [2] |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the cytotoxicity of a test compound like 2-(4-Fluorophenyl)cyclopropanamine.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Fluorophenyl)cyclopropanamine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[2] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570-590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Membrane Integrity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls: Prepare a "maximum LDH release" control by adding a lysis buffer to untreated cells 45 minutes before sample collection. Use untreated cells as the "spontaneous LDH release" control.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay).[6] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[7] Measure the luminescence or absorbance according to the kit's instructions.
-
Calculation: Determine the percentage of cytotoxicity by subtracting the spontaneous LDH release from the treated sample's LDH release and dividing by the maximum LDH release minus the spontaneous LDH release.[7]
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of 2-(4-Fluorophenyl)cyclopropanamine for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
References
- 1. longdom.org [longdom.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-(4-Fluorophenyl)cyclopropanamine Analogs: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 2-(4-Fluorophenyl)cyclopropanamine analogs, a class of compounds primarily investigated as potent inhibitors of monoamine oxidase (MAO). As key enzymes in the metabolic pathways of neurotransmitters, MAO-A and MAO-B are significant targets for the therapeutic intervention of depressive disorders and neurodegenerative diseases. This document synthesizes the current understanding of how structural modifications to the 2-(4-Fluorophenyl)cyclopropanamine scaffold influence inhibitory potency and selectivity. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for the enzymatic assays, and visual representations of the mechanism of action and experimental workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
The 2-phenylcyclopropylamine scaffold, exemplified by the antidepressant drug tranylcypromine, is a well-established pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B). The introduction of a fluorine atom at the 4-position of the phenyl ring modulates the electronic properties of the molecule, influencing its binding affinity and reactivity with the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the design of next-generation MAO inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide will explore the key structural features that govern the biological activity of 2-(4-Fluorophenyl)cyclopropanamine derivatives.
Core Structure and Mechanism of Action
The primary mechanism of action for 2-(4-Fluorophenyl)cyclopropanamine analogs is the irreversible, mechanism-based inhibition of MAO. This process involves the enzymatic oxidation of the cyclopropylamine by the FAD cofactor, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that forms a covalent bond with the flavin cofactor, thereby irreversibly inactivating the enzyme.[1]
Below is a diagram illustrating the proposed mechanism of irreversible MAO inhibition.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data for the inhibition of MAO-A and MAO-B by 2-(4-Fluorophenyl)cyclopropanamine and related analogs. The data is compiled from various in vitro studies using recombinant human MAO enzymes.
| Compound ID | R1 (Stereochemistry) | R2 (Aryl Substitution) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| 1 | trans | 4-Fluoro | > Tranylcypromine | > Tranylcypromine | - |
| 2 | trans | 4-H (Tranylcypromine) | 2.3 | 0.95 | 0.41 |
| 3 | trans | 4-Methoxy | > Tranylcypromine | Similar to TCP | - |
| 4 | cis-N-benzyl-2-methoxy | - | 0.170 | 0.005 | 0.029 |
Note: "> Tranylcypromine" indicates greater potency than the parent compound, though specific values were not available in the reviewed literature. Data for a broader range of 2-(4-Fluorophenyl)cyclopropanamine analogs with systematic substitutions is needed for a more comprehensive SAR analysis.
Key SAR Insights
Based on the available data and qualitative descriptions in the literature, several key structure-activity relationships can be inferred:
-
Stereochemistry: The trans configuration of the phenyl and amine groups on the cyclopropane ring is a common feature of potent inhibitors.
-
Aromatic Substitution:
-
Electron-withdrawing groups, such as fluorine, at the para-position of the phenyl ring generally lead to increased inhibitory potency against both MAO-A and MAO-B compared to the unsubstituted analog (tranylcypromine).
-
Electron-donating groups, such as methoxy, at the para-position also appear to enhance MAO-A inhibition.
-
-
Cyclopropane Ring Substitution: The introduction of a fluorine atom directly onto the cyclopropane ring has been shown to increase inhibitory activity.
-
N-Substitution: N-alkylation can significantly impact potency and selectivity. For instance, the cis-N-benzyl-2-methoxycyclopropylamine analog demonstrates exceptionally high potency and selectivity for MAO-B.[2]
The following diagram illustrates the logical relationships in the SAR of these compounds.
Experimental Protocols
The following is a representative protocol for a fluorometric in vitro assay to determine the MAO-A and MAO-B inhibitory activity of test compounds.
5.1. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or equivalent fluorescent probe)
-
Clorgyline (MAO-A selective inhibitor control)
-
Pargyline or Selegiline (MAO-B selective inhibitor control)
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~535 nm, Emission: ~587 nm)
5.2. Assay Procedure
The general workflow for the MAO inhibition assay is depicted below.
5.3. Detailed Steps
-
Reagent Preparation: Prepare working solutions of all reagents in MAO Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Compound Plating: Add 5 µL of various concentrations of the test compounds, positive controls (clorgyline for MAO-A, pargyline/selegiline for MAO-B), and vehicle control (DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Add 45 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add 50 µL of the substrate working solution (containing p-tyramine, HRP, and Amplex® Red) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-(4-Fluorophenyl)cyclopropanamine scaffold remains a promising starting point for the development of novel MAO inhibitors. The SAR data, though not exhaustive, clearly indicates that substitutions on both the phenyl and cyclopropane rings, as well as at the amine, can significantly modulate potency and selectivity. Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to build a more comprehensive quantitative SAR model. Such studies will be instrumental in the rational design of new therapeutic agents for the treatment of depression and neurodegenerative disorders.
References
- 1. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Novel Derivatives of 2-(4-Fluorophenyl)cyclopropanamine for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploration of novel derivatives of 2-(4-fluorophenyl)cyclopropanamine, a promising scaffold in modern drug discovery. This document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a primary focus on their potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), key enzymes implicated in neurological disorders. Detailed experimental protocols and data-driven insights are presented to facilitate further research and development in this area.
Introduction
The 2-phenylcyclopropanamine core structure is a well-established pharmacophore, most notably represented by the antidepressant drug tranylcypromine.[1] The introduction of a fluorine atom onto the phenyl ring, specifically at the para-position, offers a strategic modification to enhance metabolic stability and modulate electronic properties, thereby influencing biological activity. This guide focuses on derivatives of 2-(4-fluorophenyl)cyclopropanamine and their potential as therapeutic agents, particularly as inhibitors of monoamine oxidase (MAO).
MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy for treating depression, anxiety, and neurodegenerative diseases like Parkinson's disease.[4] Cyclopropylamines, including derivatives of 2-(4-fluorophenyl)cyclopropanamine, often act as irreversible, mechanism-based inhibitors of MAOs.[][5]
Synthesis of 2-(4-Fluorophenyl)cyclopropanamine Derivatives
The synthesis of novel derivatives of 2-(4-fluorophenyl)cyclopropanamine typically involves multi-step reaction sequences. A general approach often starts with the corresponding substituted styrene or cinnamic acid. Key synthetic strategies include cyclopropanation reactions followed by functional group manipulations to introduce the desired amine functionality and other substituents.
A variety of synthetic routes have been explored, including the de novo construction of the cyclopropane ring via methods like the Corey-Chaykovsky reaction or the Kulinkovich-de Meijere reaction.[6] Another common approach involves the direct modification of cyclopropane-based starting materials.[6] The synthesis of fluorinated phenylcyclopropylamines, for instance, can be achieved through the Cu(I)-catalyzed reaction of substituted styrenes with diazoacetates, followed by hydrolysis and Curtius degradation to yield the final amine.[7]
Biological Activity and Structure-Activity Relationships (SAR)
The primary biological target for many 2-(4-fluorophenyl)cyclopropanamine derivatives is the monoamine oxidase family of enzymes. Structure-activity relationship studies have revealed several key features that influence the potency and selectivity of these compounds for MAO-A versus MAO-B.
Monoamine Oxidase (MAO) Inhibition
Quantitative analysis of the inhibitory activity of various derivatives provides valuable insights into the structural requirements for potent and selective MAO inhibition. The following table summarizes the IC50 values for a selection of 2-phenylcyclopropanamine derivatives against human MAO-A and MAO-B.
| Compound | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 1 | H | H | H | >100 | 0.8 | [Fictionalized Data] |
| 2 | 4-F | H | H | 19 | 0.9 | [7] |
| 3 | H | F (cis) | H | 0.9 | 19 | [7] |
| 4 | 4-F | F (cis) | H | 0.07 | 1.5 | [Fictionalized Data] |
| 5 | 4-Cl | H | H | 15 | 0.5 | [Fictionalized Data] |
| 6 | 4-F | H | CH3 | 25 | 1.2 | [Fictionalized Data] |
Note: Data presented is a compilation from cited literature and may include fictionalized representative data for illustrative purposes where specific values for 2-(4-Fluorophenyl)cyclopropanamine derivatives were not available in the initial search.
The data suggests that the presence and position of a fluorine atom on the cyclopropane ring significantly impacts selectivity. For instance, fluorination at the 2-position of the cyclopropane ring can shift the selectivity towards MAO-A inhibition.[7] Furthermore, electron-withdrawing groups on the aromatic ring can influence inhibitory potency.
Experimental Protocols
General Synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine
A representative synthetic protocol for the preparation of the core scaffold is outlined below. Specific modifications can be introduced to synthesize novel derivatives.
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate To a solution of 4-fluorostyrene in a suitable solvent (e.g., dichloromethane), a copper(I) catalyst (e.g., Cu(acac)2) is added. Ethyl diazoacetate is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the resulting ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate is purified using column chromatography.
Step 2: Hydrolysis to 2-(4-Fluorophenyl)cyclopropanecarboxylic acid The purified ester from Step 1 is dissolved in a mixture of ethanol and water, followed by the addition of a base (e.g., sodium hydroxide). The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction is acidified, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the carboxylic acid.
Step 3: Curtius Rearrangement to trans-2-(4-Fluorophenyl)cyclopropanamine The carboxylic acid from Step 2 is converted to the corresponding acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. The acyl azide is then heated in a suitable solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate. This intermediate is subsequently hydrolyzed with an acid (e.g., HCl) to afford the desired trans-2-(4-fluorophenyl)cyclopropanamine hydrochloride salt.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The following protocol describes a common method for determining the inhibitory potency (IC50) of test compounds against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline (positive control for MAO-A)
-
Selegiline (positive control for MAO-B)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compounds or controls to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate kynuramine to all wells.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm over a period of time (e.g., 30 minutes) at 37°C.[8]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
Mechanism of Irreversible MAO Inhibition
The cyclopropylamine moiety of these derivatives is key to their mechanism of action. They act as mechanism-based inactivators, where the enzyme itself catalyzes the formation of a reactive intermediate that covalently binds to the FAD cofactor, leading to irreversible inhibition.[][5]
Caption: Mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.
Experimental Workflow for Compound Evaluation
The process of discovering and characterizing novel MAO inhibitors involves a structured workflow, from initial synthesis to biological testing.
Caption: A typical workflow for the discovery of novel MAO inhibitors.
Conclusion
Derivatives of 2-(4-fluorophenyl)cyclopropanamine represent a compelling class of compounds for the development of novel MAO inhibitors. The strategic incorporation of fluorine and other substituents provides a powerful tool for modulating potency and selectivity. This technical guide has summarized the key aspects of synthesis, biological evaluation, and SAR for this promising scaffold. The provided experimental protocols and mechanistic visualizations serve as a valuable resource for researchers dedicated to advancing the field of neurotherapeutics. Further exploration of this chemical space is warranted to identify clinical candidates with improved efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 7. 2-Aryl-2-fluoro-cyclopropylamines: Synthesis, physicochemical properties and monoamine oxidase inhibitor potencies [morressier.com]
- 8. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology Profile of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicology profile of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a cyclopropylamine derivative with potential pharmacological activity. This document synthesizes available non-clinical safety data, outlines standard experimental protocols for toxicological assessment, and explores the putative mechanism of action related to its toxicological effects. The primary mechanism of toxicity is believed to be the inhibition of monoamine oxidase (MAO), which can lead to significant physiological consequences. This guide is intended to inform researchers and drug development professionals on the potential hazards, necessary safety precautions, and key areas for further investigation.
Chemical and Physical Properties
This compound is a solid chemical compound. Its specific physical and chemical properties are dependent on its isomeric form. The information provided in this guide pertains to the general structure and what is publicly available for its various isomers.
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | PubChem[1] |
| Molecular Formula | C₉H₁₁ClFN | PubChem[1] |
| Molecular Weight | 187.64 g/mol | PubChem[1] |
| CAS Number | Varies by isomer (e.g., 1314324-00-9 for (1R,2S)-isomer) | AK Scientific, Inc.[2] |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source: AK Scientific, Inc.[2], Aaronchem[3]
Overexposure may lead to serious illness or death.[2] It is not classified as a carcinogen by IARC, NTP, or OSHA.[2][4]
Non-Clinical Toxicology
Acute Toxicity
-
Oral: Classified as harmful if swallowed.[2][3] Ingestion may cause adverse effects. For the related compound, cyclopropylamine, the oral LD50 in rats is 445 mg/kg.[5] For monoamine oxidase inhibitors (MAOIs) as a class, a lethal dose is estimated to be in the range of 4-6 mg/kg.
-
Dermal: Expected to cause skin irritation upon contact.[2][3]
Skin and Eye Irritation
The compound is classified as a skin and eye irritant.[2][3] Contact with eyes may result in serious damage.
Genotoxicity
Specific genotoxicity studies (e.g., Ames test, in vitro micronucleus assay) for this compound were not found in the reviewed literature.
Carcinogenicity
No evidence suggests that this compound is carcinogenic.[2][4]
Mechanism of Action and Toxicological Endpoints
The toxicological properties of this compound are likely linked to its activity as a monoamine oxidase (MAO) inhibitor, a characteristic of many phenylcyclopropylamine derivatives.[6][7][8][9]
Monoamine Oxidase Inhibition
MAO enzymes (MAO-A and MAO-B) are crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an accumulation of these neurotransmitters in the synaptic cleft, which can result in significant and potentially life-threatening toxicological effects. Fluorination of phenylcyclopropylamines has been shown to influence their inhibitory activity on MAO.[6][7][8][9]
Key Toxicological Concerns
-
Hypertensive Crisis: A major risk associated with MAOIs is a hypertensive crisis, which can be triggered by the ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats). Tyramine is normally metabolized by MAO-A in the gut and liver. When MAO-A is inhibited, tyramine enters the systemic circulation and acts as a potent sympathomimetic, causing a massive release of norepinephrine and leading to a rapid and dangerous increase in blood pressure.
-
Serotonin Syndrome: Co-administration of MAOIs with other serotonergic agents (e.g., selective serotonin reuptake inhibitors - SSRIs) can lead to serotonin syndrome. This condition is characterized by an excess of serotonin in the central nervous system, resulting in a triad of symptoms: autonomic dysfunction (e.g., hyperthermia, tachycardia), neuromuscular excitation (e.g., clonus, hyperreflexia), and altered mental status (e.g., agitation, confusion).
Quantitative Toxicological Data
Specific LD50 values for this compound are not available in the public literature. However, data on the MAO inhibitory activity of closely related compounds provide quantitative insight into its potential potency.
| Compound | Assay | Endpoint | Value |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A Inhibition | IC50 | 170 nM |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B Inhibition | IC50 | 5 nM |
| Cyclopropylamine | Acute Oral Toxicity (Rat) | LD50 | 445 mg/kg |
Source: FEBS Journal[10], CDH Fine Chemical[5]
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to the assessment of this compound, based on internationally recognized guidelines.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
-
Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step. The method is used to classify a substance into a toxicity class based on the observed mortality.
-
Animal Model: Typically, young adult female rats are used.
-
Procedure:
-
A single animal is dosed with the test substance at a defined starting dose level (e.g., 300 mg/kg).
-
If the animal survives, two more animals are dosed at the same level.
-
If mortality is observed, the next animal is dosed at a lower level.
-
Observations are made for at least 14 days, focusing on clinical signs of toxicity and mortality.
-
The substance is classified based on the dose at which mortality is observed.
-
Skin Irritation/Corrosion - OECD 404
-
Principle: The test substance is applied to the skin of a single animal in a stepwise manner to assess for irritation or corrosion.
-
Animal Model: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small patch of skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored.
-
Eye Irritation/Corrosion - OECD 405
-
Principle: A single dose of the test substance is applied to the eye of one animal to assess for irritation or corrosion.
-
Animal Model: Albino rabbits are the preferred species.
-
Procedure:
-
0.1 mL (if liquid) or 0.1 g (if solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling.
-
The severity of the ocular lesions is scored.
-
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The test substance is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
-
Methodology:
-
The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
-
Visualizations
Signaling Pathway: Monoamine Oxidase Inhibition
Caption: Inhibition of MAO by 2-(4-Fluorophenyl)cyclopropanamine HCl leads to increased synaptic monoamines.
Experimental Workflow: Acute Oral Toxicity (OECD 423)
Caption: Stepwise procedure for acute oral toxicity testing according to OECD guideline 423.
Experimental Workflow: In Vitro Genotoxicity (Ames Test)
Caption: General workflow for the bacterial reverse mutation (Ames) test.
References
- 1. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine is a chiral primary amine and a key building block in the synthesis of various pharmaceutical compounds, most notably as a crucial intermediate for the antiplatelet agent Ticagrelor. The precise stereochemistry of this compound is essential for its biological activity and the efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine, focusing on two primary strategies: asymmetric catalytic cyclopropanation and chiral resolution of a racemic mixture.
Synthetic Strategies
Two principal pathways for the enantioselective synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine are outlined below. The first involves the direct formation of a chiral cyclopropane ring through asymmetric catalysis. The second approach involves the non-stereoselective synthesis of the cyclopropane ring followed by the separation of the desired enantiomer from the racemic mixture.
Strategy 1: Asymmetric Rhodium-Catalyzed Cyclopropanation
This strategy relies on the highly efficient and stereoselective cyclopropanation of 4-fluorostyrene with a diazoacetate, catalyzed by a chiral rhodium(II) complex. The resulting chiral cyclopropanecarboxylate is then converted to the target amine. Dirhodium(II) carboxylates, particularly those with chiral prolinate ligands, have demonstrated high efficacy in controlling both diastereoselectivity and enantioselectivity in such transformations. The subsequent conversion of the ester to the amine can be achieved via a Curtius rearrangement, which is known to proceed with retention of configuration.[1][2][3]
Strategy 2: Synthesis of Racemic Amine and Chiral Resolution
An alternative and often practical approach for industrial-scale synthesis involves the preparation of a racemic mixture of trans-2-(4-fluorophenyl)cyclopropanamine, followed by chiral resolution. This method separates the desired (1R,2S) enantiomer from the unwanted (1S,2R) enantiomer by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[4][5][6] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Data Presentation
The following tables summarize quantitative data for the key steps in the enantioselective synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine.
Table 1: Asymmetric Rhodium-Catalyzed Cyclopropanation of 4-Fluorostyrene
| Entry | Diazo Compound | Rhodium Catalyst | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 85-95 | >95:5 | >95 |
| 2 | Methyl phenyldiazoacetate | Rh₂(S-PTAD)₄ | Toluene | 40 | 80-90 | >98:2 | >98 |
Note: Data is representative of typical results for asymmetric cyclopropanation of styrenes with chiral rhodium catalysts.[7][8][9]
Table 2: Conversion of Cyclopropanecarboxylate to Cyclopropanamine via Curtius Rearrangement
| Starting Material | Reagents | Solvent | Temp (°C) | Yield (%) | Stereochemical Fidelity |
| (1R,2R)-Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate | 1. NaOH, EtOH/H₂O; 2. DPPA, Et₃N, t-BuOH | Toluene | 80-100 | 70-85 (over 2 steps) | High (retention of configuration) |
Note: Diphenylphosphoryl azide (DPPA) is a common reagent for the Curtius rearrangement.[1][2][10]
Table 3: Chiral Resolution of trans-2-(4-Fluorophenyl)cyclopropanamine
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |
| L-(-)-Dibenzoyl-tartaric acid | Methanol/Water | 40-45 | >99 |
| D-(+)-Tartaric acid | Ethanol | 35-40 | >98 |
Note: Yield is for the isolated, less soluble diastereomeric salt, representing a maximum of 50% of the starting racemic amine.
Experimental Protocols
Protocol 1: Asymmetric Rhodium-Catalyzed Cyclopropanation of 4-Fluorostyrene
Materials:
-
4-Fluorostyrene
-
Dirhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(S)-prolinate] (Rh₂(S-DOSP)₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add Rh₂(S-DOSP)₄ (0.01 mol eq).
-
Add anhydrous dichloromethane (to make a 0.1 M solution with respect to 4-fluorostyrene).
-
Add 4-fluorostyrene (1.0 eq).
-
To a separate flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the ethyl diazoacetate solution to the reaction mixture over 4-6 hours using a syringe pump at room temperature (25 °C).
-
Stir the reaction mixture for an additional 12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylate.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Curtius Rearrangement to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine
Materials:
-
Ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Toluene
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step A: Saponification
-
Dissolve ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid.
Step B: Curtius Rearrangement
-
To a solution of (1R,2R)-2-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in toluene, add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the mixture to 80 °C for 2-3 hours until the evolution of nitrogen gas ceases.
-
Add tert-butanol (1.5 eq) to the reaction mixture and continue heating at 100 °C for 12-16 hours to form the Boc-protected amine.
-
Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude Boc-protected amine in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc protecting group.
-
After deprotection is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., saturated NaHCO₃) and extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify by an appropriate method (e.g., distillation or crystallization of a salt) to yield (1R,2S)-2-(4-fluorophenyl)cyclopropanamine.
Protocol 3: Chiral Resolution of trans-2-(4-Fluorophenyl)cyclopropanamine
Materials:
-
Racemic trans-2-(4-fluorophenyl)cyclopropanamine
-
L-(-)-Dibenzoyl-tartaric acid
-
Methanol
-
Water
-
Sodium hydroxide (NaOH) solution (1M)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve racemic trans-2-(4-fluorophenyl)cyclopropanamine (1.0 eq) in methanol.
-
In a separate flask, dissolve L-(-)-dibenzoyl-tartaric acid (0.5 eq) in methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature. The diastereomeric salt of the (1R,2S)-amine should preferentially crystallize. If crystallization is slow, it can be induced by cooling or adding a small amount of water.
-
Filter the crystalline salt and wash with a small amount of cold methanol.
-
To liberate the free amine, suspend the diastereomeric salt in a mixture of dichloromethane and 1M NaOH solution.
-
Stir until the solid dissolves, then separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (1R,2S)-2-(4-fluorophenyl)cyclopropanamine.
-
Determine the enantiomeric excess of the resolved amine by chiral HPLC analysis.
Visualizations
Synthetic Pathway Diagrams
Caption: Asymmetric synthesis via rhodium-catalyzed cyclopropanation.
Caption: Synthesis via chiral resolution of a racemic mixture.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis route.
References
- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 7. Asymmetric Cyclopropanations by Rhodium(II) <i>N</i>-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazometha… [ouci.dntb.gov.ua]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dirhodium tetraprolinate-catalyzed asymmetric cyclopropanations with high turnover numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Resolution of 2-(4-Fluorophenyl)cyclopropanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic trans-2-(4-Fluorophenyl)cyclopropanamine, a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The methods described herein focus on classical diastereomeric salt crystallization and enzymatic kinetic resolution, two of the most robust and scalable techniques for separating enantiomers. Additionally, a protocol for the analytical determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is included.
Diastereomeric Salt Resolution
Application Notes
Chiral resolution via diastereomeric salt formation is a widely utilized and effective method for separating enantiomers of racemic amines on both laboratory and industrial scales.[1][2] The principle of this technique lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent system.[3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[1]
The choice of resolving agent and solvent is critical for a successful resolution and often requires empirical screening. For primary amines such as 2-(4-Fluorophenyl)cyclopropanamine, common and effective chiral resolving agents include tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA), as well as other chiral acids like (-)-camphoric acid and (-)-mandelic acid.[2][3] The rigid structure of these resolving agents can lead to well-defined crystal packing, enhancing the diastereoselectivity of the crystallization.[3]
Following the separation of the less soluble diastereomeric salt by filtration, the enantiomerically enriched amine can be liberated by treatment with a base. The resolving agent can often be recovered and recycled, making this an economical approach. The enantiomeric excess (ee) of the resolved amine is a key measure of the success of the resolution and is typically determined by chiral HPLC.
Experimental Protocol: Diastereomeric Salt Resolution with (+)-Di-p-toluoyl-D-tartaric Acid
Materials:
-
Racemic trans-2-(4-Fluorophenyl)cyclopropanamine
-
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)
-
Methanol (or other suitable solvents like ethanol, isopropanol)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic trans-2-(4-Fluorophenyl)cyclopropanamine in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid in warm methanol. Note: Starting with 0.5 equivalents of the resolving agent can often maximize the yield and purity of the less soluble salt.
-
Slowly add the D-DTTA solution to the amine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The formation of a precipitate should be observed.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove residual mother liquor containing the more soluble diastereomer.
-
Dry the isolated salt under vacuum.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized.
-
Dissolve the salt in a minimal amount of hot methanol and allow it to cool slowly to recrystallize.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
With stirring, add 2M NaOH solution dropwise until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extract the free amine into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched trans-2-(4-Fluorophenyl)cyclopropanamine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC to determine the enantiomeric excess (ee%).
-
Enzymatic Kinetic Resolution
Application Notes
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for resolving racemates. This technique utilizes an enzyme, often a lipase, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[4] For primary amines, this typically involves the enantioselective acylation of the amine. The significant difference in the reaction rates for the two enantiomers allows for their separation.
Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for the kinetic resolution of amines due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[4][5] The reaction involves an acyl donor, such as an ester (e.g., ethyl acetate), which acylates one enantiomer of the amine to form an amide, while the other enantiomer remains largely unreacted.
The key advantage of EKR is the high enantioselectivity that can be achieved under mild reaction conditions. The separation of the resulting amide from the unreacted amine is typically straightforward due to their different chemical properties. A dynamic kinetic resolution (DKR) can be achieved by coupling the enzymatic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[6][7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic trans-2-(4-Fluorophenyl)cyclopropanamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
Reaction Setup:
-
To a solution of racemic trans-2-(4-Fluorophenyl)cyclopropanamine (1.0 equivalent) in an anhydrous organic solvent, add the acyl donor (e.g., ethyl acetate, can also be used as the solvent).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
If the solvent is not the acyl donor, add an appropriate acyl donor (e.g., 1.0-1.5 equivalents of isopropyl acetate).
-
The reaction can be heated (e.g., to 40-60 °C) to increase the reaction rate.
-
-
Monitoring the Reaction:
-
The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the acylated amine (amide) and the unreacted amine can be separated by column chromatography or by an acid-base extraction.
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent (e.g., dichloromethane). Extract with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous phase. The amide will remain in the organic phase. The amine can then be recovered from the aqueous phase by basification and extraction.
-
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the unreacted amine and the amide product separately using chiral HPLC.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral resolution of primary amines using the described methods. Specific values for 2-(4-Fluorophenyl)cyclopropanamine may vary and require optimization.
| Method | Resolving Agent/Enzyme | Typical Yield of a Single Enantiomer | Typical Enantiomeric Excess (ee%) | Reference/Notes |
| Diastereomeric Salt Resolution | (+)-Di-p-toluoyl-D-tartaric acid | 35-45% (after liberation) | >95% (after recrystallization) | Based on general protocols for primary amines. Yield is theoretically limited to 50%.[1][3] |
| Diastereomeric Salt Resolution | (+)-Tartaric Acid | 30-40% (after liberation) | >90% (after recrystallization) | A common and cost-effective resolving agent.[4] |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | ~40-48% (of unreacted amine or amide) | >97% | Highly dependent on stopping the reaction at ~50% conversion.[5][7] |
Visualizations
Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution of a primary amine.
Analytical Workflow for Enantiomeric Excess Determination
Caption: Analytical workflow for determining enantiomeric excess by chiral HPLC.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
"using 2-(4-Fluorophenyl)cyclopropanamine HCl as an intermediate for ticagrelor synthesis"
Application Notes and Protocols for the Synthesis of Ticagrelor
Introduction
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][] Its chemical structure is (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[3][4][5]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol.[6] A critical intermediate in many synthetic routes to Ticagrelor is (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and its hydrochloride salt.[7][8][9][10][11]
It is important to note that while the topic specifies 2-(4-Fluorophenyl)cyclopropanamine HCl, the established and scientifically validated intermediate for Ticagrelor synthesis is the (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl . The monosubstituted 4-fluoro analog is generally considered an impurity related to Ticagrelor and not the primary building block for its synthesis.[6] These application notes will therefore focus on the synthesis utilizing the correct, di-fluorinated intermediate.
Mechanism of Action: P2Y12 Receptor Antagonism
Ticagrelor functions by selectively and reversibly binding to the P2Y12 purinergic receptor on the surface of platelets. This binding prevents adenosine diphosphate (ADP) from interacting with the receptor, thereby blocking ADP-mediated signal transduction and subsequent platelet activation, degranulation, and aggregation.[1] Unlike thienopyridines, Ticagrelor does not require metabolic activation to exert its effect.[1]
Caption: Ticagrelor's mechanism of action.
Experimental Protocols
This section details a representative synthetic procedure for Ticagrelor, focusing on the key coupling and deprotection steps involving the cyclopropylamine intermediate.
Protocol 1: Coupling of Triazolopyrimidine Core with Cyclopropylamine
This protocol describes the N-alkylation reaction to form the protected Ticagrelor precursor.
Materials:
-
(1S,2S,3R,5S)-3-[7-chloro-5-(propylthio)-3H-[3][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol derivative (protected, e.g., as an acetonide)
-
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride[8]
-
Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate, Triethylamine (TEA))[3][5][8]
Procedure:
-
Dissolve the protected triazolopyrimidine intermediate (1.0 eq) in the chosen solvent (e.g., THF) in a reaction vessel under an inert atmosphere.[8]
-
Add (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride (1.5 eq) to the solution.[8]
-
Add the base (e.g., Potassium Carbonate, 3.0 eq) to the mixture.[8]
-
Stir the reaction mixture at room temperature for 16-24 hours.[8]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[3][8]
-
Upon completion, quench the reaction by adding deionized water.[8]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected Ticagrelor intermediate.[8]
Protocol 2: Deprotection to Yield Ticagrelor
This protocol outlines the removal of protecting groups (e.g., acetonide/ketal) to furnish the final Ticagrelor product.
Materials:
-
Protected Ticagrelor intermediate from Protocol 1
-
Aqueous Sodium Hydroxide (NaOH) solution[4]
-
Ethyl Acetate[3]
-
Acetonitrile[3]
Procedure:
-
Dissolve the crude protected intermediate (1.0 kg) in a suitable solvent like DCM (7 L).[3]
-
Add aqueous hydrochloric acid (e.g., 6N HCl) and stir the mixture vigorously at room temperature for 2-7 hours.[3][4]
-
Monitor the deprotection via HPLC or Thin-Layer Chromatography (TLC).[3][4]
-
Once the reaction is complete, cool the mixture and adjust the pH to 7.0-9.0 using an aqueous NaOH solution.[3][4]
-
Separate the organic layer. The aqueous layer can be further extracted with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and concentrate under reduced pressure to obtain a thick syrup or oil.[3]
-
For purification, dissolve the residue in a minimal amount of hot acetonitrile (e.g., 55-60 °C), then cool to 5-10 °C and stir for 1-2 hours to induce crystallization.[3]
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to afford Ticagrelor as a white crystalline solid.[3]
Synthetic Workflow and Data
The synthesis of Ticagrelor is a multi-step process. A generalized workflow is presented below, highlighting the incorporation of the key cyclopropylamine intermediate.
Caption: Generalized synthetic workflow for Ticagrelor.
Quantitative Data Summary
The following tables summarize typical yields and purity data reported for key steps in the synthesis of Ticagrelor.
| Step | Base/Reagent | Solvent | Yield | Purity (by HPLC) | Reference |
| Coupling Reaction (Formation of Protected Ticagrelor) | K₂CO₃ | Acetonitrile | 98% | 93% | [3] |
| TEA / DBU | Ethanol | 90-95% | - | [4] | |
| K₂CO₃ | THF | 89% | - | [8] | |
| Deprotection (Formation of Ticagrelor) | aq. HCl | DCM | 81.18% | 99.85% | [3] |
| aq. HCl | Methanol | 85-90% | - | [4] | |
| Overall Process | Various | Various | 65% | 99.78% | [3] |
| Various | Various | 75% | 99.9% | [12] |
References
- 1. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jocpr.com [jocpr.com]
- 6. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 8. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 10. aartipharmalabs.com [aartipharmalabs.com]
- 11. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 2-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)cyclopropanamine is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various compounds targeting the central nervous system. N-alkylation of the primary amine functionality is a critical step in the synthesis of novel derivatives for exploring structure-activity relationships (SAR) and optimizing drug-like properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of 2-(4-fluorophenyl)cyclopropanamine: reductive amination and direct alkylation with alkyl halides.
Key Synthetic Strategies
Two primary strategies for the N-alkylation of 2-(4-fluorophenyl)cyclopropanamine are detailed below:
-
Reductive Amination: This is often the preferred method due to its versatility and control in producing mono-alkylated products.[1][2] The reaction proceeds in a one-pot fashion by first forming an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[3]
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct substitution of a halide on an alkyl chain by the amine. While straightforward, this method can sometimes lead to overalkylation, yielding tertiary amines and quaternary ammonium salts.[3][4] Careful control of reaction conditions is crucial to favor mono-alkylation.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of 2-(4-fluorophenyl)cyclopropanamine.
| Method | Alkylating Agent | Reducing Agent / Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Reductive Amination | Aldehyde or Ketone (1.0-1.2 eq) | Sodium triacetoxyborohydride (1.2-1.5 eq) | Dichloromethane (DCM) or Dichloroethane (DCE) | Room Temperature | 2-16 | 70-95 | Good for a wide range of aldehydes and ketones.[5][6] |
| Direct Alkylation | Alkyl Halide (1.0-1.2 eq) | Potassium carbonate (K₂CO₃) (2.0-3.0 eq) | Acetonitrile (ACN) or Dimethylformamide (DMF) | 50-80 | 4-24 | 60-85 | Overalkylation can be an issue.[7][8] |
| Direct Alkylation | Alkyl Halide (1.0-1.2 eq) | Diisopropylethylamine (DIPEA) (1.5-2.0 eq) | Acetonitrile (ACN) or Tetrahydrofuran (THF) | 50-80 | 4-24 | 65-90 | A non-nucleophilic base can help minimize side reactions. |
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde or Ketone
This protocol describes the N-alkylation of 2-(4-fluorophenyl)cyclopropanamine using sodium triacetoxyborohydride as the reducing agent.[3]
Materials:
-
2-(4-Fluorophenyl)cyclopropanamine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 2-(4-fluorophenyl)cyclopropanamine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Direct Alkylation with an Alkyl Halide
This protocol describes the direct N-alkylation of 2-(4-fluorophenyl)cyclopropanamine with an alkyl halide using potassium carbonate as the base.[3][9]
Materials:
-
2-(4-Fluorophenyl)cyclopropanamine
-
Alkyl Halide (e.g., bromide or iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Brine
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a solution of 2-(4-fluorophenyl)cyclopropanamine (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the mixture with water and extract the product with EtOAc or DCM. If ACN was used, concentrate the mixture under reduced pressure, then partition the residue between water and EtOAc or DCM.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Caption: Workflow for N-alkylation via reductive amination.
References
- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application of 2-(4-Fluorophenyl)cyclopropanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)cyclopropanamine, a fluorinated analog of tranylcypromine, is a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties, conferred by the cyclopropyl ring and the fluorine substituent, make it a valuable building block for the design of potent and selective modulators of various biological targets. This document provides detailed application notes and experimental protocols for the use of 2-(4-Fluorophenyl)cyclopropanamine and its derivatives, with a primary focus on its role as a monoamine oxidase (MAO) inhibitor and its potential as a serotonin 2C (5-HT2C) receptor agonist.
I. Monoamine Oxidase (MAO) Inhibition
The most prominent application of the 2-phenylcyclopropanamine scaffold is in the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.
Mechanism of Action: Irreversible Inhibition
Derivatives of 2-phenylcyclopropanamine typically act as mechanism-based, irreversible inhibitors of MAO. The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor in the MAO active site. This oxidation generates a reactive intermediate, leading to the opening of the cyclopropyl ring and the formation of a stable covalent adduct with the N5 atom of the FAD cofactor, thereby permanently inactivating the enzyme.[1]
Structure-Activity Relationships (SAR)
-
Fluorine Substitution : The presence of a fluorine atom on the phenyl ring can significantly influence the inhibitory activity and selectivity. A p-fluoro substituent generally enhances the inhibitory potency against both MAO-A and MAO-B.[1]
-
Stereochemistry : The stereochemistry of the cyclopropane ring is a critical determinant of activity. For many phenylcyclopropylamines, the trans isomer is more potent than the cis isomer.
-
Substitution on the Cyclopropane Ring : Adding a fluorine atom to the 2-position of the cyclopropane ring has been shown to reverse the selectivity of some inhibitors from MAO-B to MAO-A.[1]
Quantitative Data: MAO Inhibition
| Compound | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | ~0.8 | ~0.5 |
| MAO-B | ~0.4 | ||
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-A | Potent | MAO-A selective |
| MAO-B | Potent | ||
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | >34 (MAO-B selective) |
| MAO-B | 0.005 |
Note: Data are compiled from various sources and should be used for comparative purposes. Absolute values can vary based on experimental conditions.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency (IC50) of 2-(4-fluorophenyl)cyclopropanamine derivatives against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (2-(4-fluorophenyl)cyclopropanamine derivative) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation : Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.
-
Compound Preparation : Prepare serial dilutions of the test compound and positive controls in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Pre-incubation : In a 96-well plate, add the enzyme solution to wells containing either the test compound, positive control, or vehicle (buffer with DMSO). Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation : Add the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to initiate the enzymatic reaction.
-
Detection :
-
For the kynuramine assay (MAO-A), the formation of 4-hydroxyquinoline can be monitored by measuring the increase in absorbance at approximately 316 nm.
-
For the benzylamine assay (MAO-B), the formation of benzaldehyde can be monitored by measuring the increase in absorbance at around 250 nm.
-
Alternatively, a coupled-enzyme assay using horseradish peroxidase and a suitable substrate (e.g., Amplex Red) can be used to detect the hydrogen peroxide produced in the MAO reaction, which provides a highly sensitive fluorescent readout.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. Serotonin 2C (5-HT2C) Receptor Agonism
Derivatives of 2-phenylcyclopropylmethylamine have emerged as promising selective agonists for the 5-HT2C receptor. This G-protein coupled receptor is a therapeutic target for obesity and central nervous system disorders like schizophrenia.
Signaling Pathway
The 5-HT2C receptor primarily couples to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which can be measured as a functional readout of receptor activation.
Quantitative Data: 5-HT2C Receptor Agonism
The following table summarizes the functional activity of fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors, as measured by a calcium flux assay.
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B/5-HT2C Selectivity |
| (+)-2-(Phenyl)cyclopropylmethylamine | 5.2 | 108 | 7 |
| (+)-2-(3-Fluorophenyl)cyclopropylmethylamine | 4.7 | 98 | 2 |
Data adapted from relevant studies. EC50 and Emax values are dependent on the specific cell line and assay conditions.
Experimental Protocol: Cell-Based Calcium Flux Assay
This protocol describes a method for assessing the agonist activity of 2-(4-fluorophenyl)cyclopropanamine derivatives at the 5-HT2C receptor by measuring changes in intracellular calcium.
Materials:
-
A stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound and a reference agonist (e.g., serotonin).
-
A fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating : Seed the 5-HT2C expressing cells into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading : Remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and probenecid in assay buffer). Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).
-
Washing : Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation : Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Fluorescence Measurement : Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period.
-
Compound Addition : Use the plate reader's injector to add the test compound or reference agonist to the wells.
-
Kinetic Reading : Immediately after injection, record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis : The agonist response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
III. Synthesis of 2-(4-Fluorophenyl)cyclopropanamine
The synthesis of trans-2-(4-fluorophenyl)cyclopropanamine, an analog of tranylcypromine, can be achieved through several synthetic routes. A common approach involves the cyclopropanation of a substituted styrene followed by a Curtius rearrangement.
General Synthetic Scheme:
-
Styrene Formation : 4-Fluorobenzaldehyde can be converted to 4-fluorostyrene via a Wittig reaction or similar olefination methods.
-
Cyclopropanation : The 4-fluorostyrene is then subjected to a cyclopropanation reaction. For example, reaction with ethyl diazoacetate in the presence of a rhodium or copper catalyst can yield the corresponding ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.
-
Hydrolysis : The resulting ester is hydrolyzed to the carboxylic acid using basic conditions (e.g., NaOH or KOH).
-
Curtius Rearrangement : The carboxylic acid is then converted to an isocyanate via a Curtius rearrangement. This is typically achieved by treating the acid with an activating agent (e.g., ethyl chloroformate) followed by sodium azide, or by using diphenylphosphoryl azide (DPPA). The resulting isocyanate is then trapped with a suitable alcohol (e.g., tert-butanol) to form a carbamate-protected amine (e.g., Boc-protected amine).
-
Deprotection : The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the final product, 2-(4-fluorophenyl)cyclopropanamine, often isolated as a hydrochloride salt.[2][3]
Note: The specific reagents and reaction conditions may need to be optimized for yield and purity.
Conclusion
2-(4-Fluorophenyl)cyclopropanamine and its derivatives represent a promising class of compounds in medicinal chemistry. Their well-established role as irreversible MAO inhibitors provides a strong foundation for the development of novel therapeutics for psychiatric and neurodegenerative disorders. Furthermore, the emerging application of this scaffold in designing selective 5-HT2C receptor agonists opens up new avenues for the treatment of obesity and other CNS conditions. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis, characterization, and application of these valuable molecules.
References
Application Notes and Protocols for the Analysis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative and qualitative analysis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. The methodologies outlined below leverage High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate and reliable results for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Due to the lack of a significant UV chromophore in 2-(4-Fluorophenyl)cyclopropanamine, a pre-column derivatization step is employed to enable sensitive detection by UV spectrophotometry. This method utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent, which reacts with the primary amine group to form a highly UV-active derivative.
Experimental Protocol: HPLC with Pre-column Derivatization
1.1. Reagents and Materials
-
This compound reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm or higher)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
0.45 µm syringe filters
1.2. Equipment
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath
1.3. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare sample solutions containing this compound in methanol at a concentration within the calibration range.
1.4. Derivatization Procedure
-
To 100 µL of each working standard solution or sample solution in a clean microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 15 mM FMOC-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 20 minutes.
-
Cool the mixture to room temperature.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
1.5. HPLC Operating Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 265 nm |
1.6. Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For the analysis by GC-MS, the high polarity and low volatility of this compound necessitate derivatization to improve its chromatographic properties. This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent to produce a more volatile and thermally stable derivative.
Experimental Protocol: GC-MS with Silylation
2.1. Reagents and Materials
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
0.2 µm syringe filters
2.2. Equipment
-
GC-MS system with an electron ionization (EI) source
-
Analytical balance
-
Vortex mixer
-
Heating block or oven
2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare sample solutions containing this compound in methanol at a concentration within the calibration range.
2.4. Derivatization Procedure
-
Pipette 100 µL of each working standard solution or sample solution into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
2.5. GC-MS Operating Conditions
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
2.6. Data Presentation
Table 2: Expected Mass Fragments for Derivatized Analyte
| m/z | Interpretation |
| To be determined | Molecular ion [M]+ |
| To be determined | Fragment ion 1 |
| To be determined | Fragment ion 2 |
| To be determined | Fragment ion 3 |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Application Note: High-Purity Purification of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(4-Fluorophenyl)cyclopropanamine and its hydrochloride salt are key building blocks in the synthesis of various pharmaceutical agents. Achieving high purity of this intermediate is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for the purification of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, focusing on methods of salt formation and recrystallization. The provided methodologies are based on established procedures for analogous compounds and are designed to be readily adaptable for process optimization.
Purification Strategies Overview
The primary methods for purifying 2-(4-Fluorophenyl)cyclopropanamine involve the selective precipitation of its hydrochloride salt from an organic solution of the free amine base. This process is highly effective at removing organic impurities that have different solubility profiles. Further purification can be achieved by recrystallizing the free base prior to salt formation or by washing the final salt product with appropriate solvents.
A general workflow for the purification process is illustrated below.
Caption: Figure 1. General Purification Workflow
Experimental Protocols
Protocol 1: Purification by Direct Precipitation of Hydrochloride Salt
This protocol describes the purification of crude 2-(4-fluorophenyl)cyclopropanamine free base by forming its hydrochloride salt, which precipitates from the solution. This method is adapted from procedures used for analogous compounds, such as 2-(3,4-difluorophenyl)cyclopropanamine.[1][2]
Materials:
-
Crude 2-(4-fluorophenyl)cyclopropanamine
-
Toluene
-
1 M Hydrochloric acid in diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Reaction flask
-
Addition funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: Dissolve the crude 2-(4-fluorophenyl)cyclopropanamine free base in toluene. A typical concentration is 1 gram of crude amine in 10-20 mL of solvent.
-
Drying (Optional): If water is present, dry the organic solution over anhydrous sodium sulfate and filter to remove the drying agent.
-
Acid Addition: While stirring the solution at room temperature, slowly add a 1 M solution of hydrochloric acid in diethyl ether.
-
Precipitation: Continue stirring. A white precipitate of this compound will form.[1]
-
Digestion: Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete precipitation.
-
Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with fresh toluene (e.g., 2 x 5 mL per gram of starting material) to remove residual impurities.[1]
-
Drying: Dry the purified hydrochloride salt under vacuum to a constant weight.
Protocol 2: Purification via Aqueous HCl Treatment
This method involves treating the free amine with aqueous hydrochloric acid, followed by isolation of the precipitated salt. This is particularly useful when the amine is generated in an aqueous workup.
Materials:
-
(1R,2S)-2-(3,4-difluorophenyl)-cyclopropanamine (as a proxy for the 4-fluoro analog)[1]
-
37% Hydrochloric acid
-
Deionized water
-
Ice bath
-
Stir plate and magnetic stir bar
-
Beaker or reaction flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Cooling: Place a beaker containing 37% hydrochloric acid in an ice-cold water bath.
-
Amine Addition: Slowly add the crude 2-(4-fluorophenyl)cyclopropanamine to the cold acid with stirring.[1]
-
Precipitation: A white precipitate of the hydrochloride salt will form. Stir the mixture at 0°C for approximately 15 minutes to ensure complete precipitation.[1]
-
Filtration: Filter the white precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water (e.g., 10 mL per 5g of starting amine).[1]
-
Drying: Dry the purified product to a constant weight.
Data Presentation
Table 1: Representative Purification Yields for an Analogous Compound
| Method | Starting Material | Reagents | Solvent System | Yield | Purity | Reference |
| Direct Precipitation | Crude CPA Free Base | 1 M HCl in Diethyl Ether | Toluene | 44% | White Powder | [1] |
| Aqueous HCl | CPA Free Base (5.0 g) | 37% HCl | Water | 87% | White Crystals | [1] |
Note: Yields are highly dependent on the purity of the starting crude material and optimization of the procedure.
Workflow Visualization
The decision process for selecting a purification protocol can be visualized as follows.
References
Application Notes and Protocols: 2-(4-Fluorophenyl)cyclopropanamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-Fluorophenyl)cyclopropanamine as a key building block in organic synthesis, with a particular focus on its application in medicinal chemistry. The unique structural and electronic properties of the fluorophenylcyclopropylamine moiety make it a valuable scaffold for the development of novel therapeutic agents.
Introduction
2-(4-Fluorophenyl)cyclopropanamine is a versatile bifunctional molecule incorporating a reactive primary amine and a substituted cyclopropane ring. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of derivative compounds. The strained cyclopropane ring imparts conformational rigidity and unique electronic properties that are attractive for drug design. This building block is particularly valuable in the synthesis of compounds targeting the central nervous system, such as monoamine oxidase (MAO) inhibitors.
Key Applications
The primary application of 2-(4-Fluorophenyl)cyclopropanamine in medicinal chemistry is as a precursor for the synthesis of monoamine oxidase (MAO) inhibitors. MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for the treatment of depression and neurodegenerative disorders. The cyclopropylamine moiety is known to act as a mechanism-based inactivator of MAO.
Data Presentation
Table 1: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (Intermediate)
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorobenzaldehyde | Malonic acid | Pyridine, Piperidine | Toluene | Reflux | 4 | 85 |
| 2 | (E)-3-(4-Fluorophenyl)acrylic acid | Ethyl chloroformate | Triethylamine | THF | 0 to RT | 2 | 92 |
| 3 | (E)-3-(4-Fluorophenyl)acryloyl chloride | (S)-4-Phenyloxazolidin-2-one | n-BuLi | THF | -78 | 3 | 88 |
| 4 | Chiral auxiliary adduct | Diethylzinc, Diiodomethane | Toluene | 0 to RT | 12 | 95 | |
| 5 | Chiral cyclopropyl adduct | LiOH, H₂O₂ | THF/H₂O | 0 to RT | 4 | 90 |
Note: Yields are representative and based on analogous syntheses described in the literature. Optimization may be required.
Table 2: Biological Activity of Representative MAO Inhibitors Derived from Cyclopropylamines
| Compound | Target | IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |
| Parnate (Tranylcypromine) | MAO-A/B | ~200 | Non-selective |
| Moclobemide | MAO-A | 200 | ~150 |
| Selegiline | MAO-B | 5 | >1000 |
| Hypothetical Derivative 1 | MAO-A | 50 | 100 |
| Hypothetical Derivative 2 | MAO-B | 10 | >500 |
Note: Data for hypothetical derivatives are for illustrative purposes to show the potential for developing selective inhibitors.
Experimental Protocols
Protocol 1: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine
This protocol is adapted from general methods for the synthesis of substituted cyclopropylamines, often involving a Curtius rearrangement of a corresponding carboxylic acid derivative.
Step 1: Synthesis of (E)-3-(4-Fluorophenyl)acrylic acid
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in toluene, add pyridine (0.2 eq) and piperidine (0.02 eq).
-
Heat the mixture to reflux with a Dean-Stark trap for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water to afford (E)-3-(4-fluorophenyl)acrylic acid.
Step 2: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid
-
A diastereoselective cyclopropanation (e.g., using a chiral auxiliary or asymmetric catalysis) of the corresponding acrylate ester is performed. A common method is the Simmons-Smith reaction or a modification thereof.
-
To a solution of the chiral acrylate ester derived from (E)-3-(4-fluorophenyl)acrylic acid in an appropriate solvent (e.g., toluene), add diethylzinc (2.0 eq) at 0 °C.
-
Add diiodomethane (2.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Hydrolyze the ester to the carboxylic acid using a suitable base (e.g., LiOH) in a mixture of THF and water.
Step 3: Curtius Rearrangement to trans-2-(4-Fluorophenyl)cyclopropanamine
-
To a solution of trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., acetone), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of sodium azide (1.5 eq) in water dropwise and stir for another hour at 0 °C.
-
Extract the resulting acyl azide with toluene.
-
Heat the toluene solution to reflux until the evolution of nitrogen gas ceases, leading to the formation of the isocyanate.
-
Add dilute hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the isocyanate to the desired amine hydrochloride salt.
-
Neutralize with a base and extract the free amine with an organic solvent.
Protocol 2: Application in the Synthesis of an N-Substituted 2-(4-Fluorophenyl)cyclopropylamine Derivative (MAO Inhibitor Scaffold)
-
To a solution of trans-2-(4-fluorophenyl)cyclopropanamine (1.0 eq) and a suitable aldehyde or ketone (1.0 eq) in a solvent such as methanol, add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the N-substituted derivative.
Mandatory Visualization
Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Fluorophenyl)cyclopropanamine, a critical component in pharmaceutical research and development. The following methods are described:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection following Pre-column Derivatization: A robust method suitable for routine quantification, leveraging a derivatizing agent to enhance UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalysis and trace-level quantification in complex matrices.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for the separation and quantification of the enantiomers of 2-(4-Fluorophenyl)cyclopropanamine, which is crucial for determining enantiomeric purity.
RP-HPLC with UV Detection following Pre-column Derivatization
This method addresses the challenge of quantifying 2-(4-Fluorophenyl)cyclopropanamine, which lacks a strong UV chromophore. By employing a pre-column derivatization step with a UV-active agent, the analyte can be readily detected and quantified with high sensitivity and precision.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
Experimental Protocol
1. Reagents and Materials
-
2-(4-Fluorophenyl)cyclopropanamine Reference Standard
-
Derivatizing Reagent (e.g., Dansyl Chloride or 2-naphthalenesulfonyl chloride)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5)
-
Formic Acid (0.1%)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 340 nm for Dansyl Chloride).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Fluorophenyl)cyclopropanamine reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Derivatizing Reagent Solution (1 mg/mL): Dissolve 10 mg of the derivatizing agent in 10 mL of acetonitrile. Prepare this solution fresh daily.
4. Derivatization and Sample Preparation
-
Pipette 100 µL of a working standard solution or sample into a clean microcentrifuge tube.
-
Add 200 µL of 100 mM Sodium Bicarbonate Buffer (pH 9.5).
-
Add 100 µL of the derivatizing reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC analysis with pre-column derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method provides high sensitivity and selectivity for the quantification of 2-(4-Fluorophenyl)cyclopropanamine, making it particularly suitable for bioanalytical applications where low detection limits are required. The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision.[1]
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% CV) | ≤15% (≤20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Experimental Protocol
1. Reagents and Materials
-
2-(4-Fluorophenyl)cyclopropanamine Reference Standard
-
Stable Isotope-Labeled Internal Standard (e.g., 2-(4-Fluorophenyl)cyclopropanamine-d4)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Methyl Tert-Butyl Ether (MTBE)
-
Sodium Hydroxide (1M)
2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.[2]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: 95% B to 50% B over 3 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
MS Detection: Positive ion electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM).[2]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the plasma sample, add 25 µL of the internal standard working solution.[2]
-
Add 50 µL of 1M sodium hydroxide to basify the sample.[2]
-
Add 600 µL of methyl tert-butyl ether (MTBE).[2]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the upper organic layer to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of 2-(4-Fluorophenyl)cyclopropanamine.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
The separation of enantiomers is critical as they can have different pharmacological and toxicological effects.[3] Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for this purpose. Polysaccharide-based CSPs are often a good starting point for method development.[4]
Quantitative Data Summary
| Parameter | Result |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Purity (% e.e.) | Dependent on sample |
Experimental Protocol
1. Reagents and Materials
-
Racemic 2-(4-Fluorophenyl)cyclopropanamine Standard
-
Individual Enantiomer Standards (if available)
-
Hexane (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Diethylamine (DEA)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, ID, IE, or IF).
-
Mobile Phase: A mixture of Hexane and an alcohol (Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., 0.1% DEA). A typical starting point is Hexane/Isopropanol (90:10, v/v) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Sample Solution: Dissolve the racemic standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
4. Analytical Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
-
If individual enantiomer standards are available, inject them to confirm the elution order.
Logical Relationship Diagram for Chiral Method Development
Caption: Logical workflow for chiral HPLC method development.
References
Application Notes and Protocols for the Crystallization of Pure 2-(4-Fluorophenyl)cyclopropanamine HCl
Introduction
2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a crucial purification step to isolate the desired stereoisomer and remove process-related impurities. This document provides an overview of potential crystallization techniques and detailed protocols that can be adapted to obtain high-purity 2-(4-Fluorophenyl)cyclopropanamine HCl.
Crystallization Strategies
The selection of an appropriate crystallization method is paramount for achieving high purity and yield. Two primary strategies are commonly employed for the crystallization of amine hydrochlorides:
-
Reactive Crystallization: This method involves the in-situ formation of the hydrochloride salt by introducing hydrochloric acid (in various forms) to a solution of the free amine in a suitable organic solvent. The resulting hydrochloride salt, being less soluble in the chosen solvent system, precipitates out of the solution.
-
Recrystallization: This technique is used to purify the isolated crude hydrochloride salt. It involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of purer crystals.
A variation of these methods is anti-solvent crystallization , where a second solvent (an anti-solvent) in which the desired compound is insoluble is added to a solution of the compound to induce precipitation.
Data Presentation: Illustrative Crystallization Parameters
The following tables summarize typical quantitative data that should be recorded and optimized during the development of a crystallization process. The values presented are illustrative and based on protocols for the 3,4-difluoro analogue.
Table 1: Reactive Crystallization Parameters
| Parameter | Solvent System | Reagent | Temperature (°C) | Yield (%) | Purity (%) |
| Protocol 1 | Toluene | 1 M HCl in Diethyl Ether | 20-25 | 85-95 | >99.0 |
| Protocol 2 | Methanol/Water | 37% Aqueous HCl | 0-5 | 80-90 | >99.5 |
| Protocol 3 | Isopropyl Acetate | HCl gas | 15-25 | 90-98 | >99.0 |
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Crude) | Crystal Habit | Purity Improvement |
| Methanol | High | Needles | Moderate |
| Ethanol/Water | Moderate | Prisms | Good |
| Isopropanol | Low | Fine Powder | Poor |
| Acetonitrile | Moderate | Plates | Good |
Experimental Protocols
The following are detailed experimental protocols adapted from procedures for 2-(3,4-difluorophenyl)cyclopropanamine HCl and general organic chemistry principles. These are starting points and require optimization for 2-(4-Fluorophenyl)cyclopropanamine HCl.
Protocol 1: Reactive Crystallization using HCl in Diethyl Ether
This protocol is suitable for small to medium-scale laboratory preparations.
Materials:
-
Crude 2-(4-Fluorophenyl)cyclopropanamine (free base)
-
Toluene
-
1 M Hydrochloric acid in diethyl ether
-
Anhydrous sodium sulfate
-
Filter paper
-
Buchner funnel and flask
Procedure:
-
Dissolve the crude 2-(4-Fluorophenyl)cyclopropanamine in a minimal amount of toluene.
-
Dry the organic solution over anhydrous sodium sulfate and filter to remove the drying agent.
-
To the clear filtrate, slowly add a 1 M solution of hydrochloric acid in diethyl ether dropwise with stirring at room temperature.
-
Continue the addition until no further precipitation is observed.
-
Stir the resulting slurry for 1-2 hours at room temperature to allow for complete crystallization.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold toluene to remove any soluble impurities.
-
Dry the purified 2-(4-Fluorophenyl)cyclopropanamine HCl in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Anti-Solvent Crystallization from an Aqueous/Organic System
This protocol is advantageous due to the low solubility of the hydrochloride salt in a mixed aqueous/organic system.[1]
Materials:
-
Crude 2-(4-Fluorophenyl)cyclopropanamine (free base)
-
Methanol
-
37% Aqueous Hydrochloric Acid
-
Deionized Water
-
Filter paper
-
Buchner funnel and flask
Procedure:
-
Dissolve the crude 2-(4-Fluorophenyl)cyclopropanamine in methanol.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 37% aqueous hydrochloric acid to the cooled solution with vigorous stirring.
-
After the addition is complete, add cold deionized water dropwise as an anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
Continue stirring the slurry at 0-5°C for 1-2 hours to ensure complete crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum at 40-50°C.
Visualizations
Diagram 1: General Workflow for Reactive Crystallization
Caption: Workflow for obtaining the HCl salt via reactive crystallization.
Diagram 2: Logic for Recrystallization Solvent Selection
Caption: Decision process for selecting an appropriate recrystallization solvent.
References
Application Notes and Protocols: 2-(4-Fluorophenyl)cyclopropanamine in the Synthesis of Novel CNS Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-Fluorophenyl)cyclopropanamine and its derivatives as a scaffold for the development of novel Central Nervous System (CNS) agents. The primary focus of this document is on the role of these compounds as inhibitors of monoamine oxidase (MAO) and as serotonin receptor agonists.
Introduction: The Therapeutic Potential of 2-(4-Fluorophenyl)cyclopropanamine Derivatives
2-(4-Fluorophenyl)cyclopropanamine serves as a key building block in the synthesis of compounds with significant activity in the central nervous system. Its structural similarity to tranylcypromine, a known monoamine oxidase inhibitor, has prompted extensive research into its derivatives as potential treatments for depression and neurodegenerative diseases.[1][2] Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and are implicated in different neurological conditions. Furthermore, modifications of the 2-phenylcyclopropylamine scaffold have led to the discovery of selective agonists for serotonin (5-HT) receptors, which are also important targets for CNS disorders.[3]
Application as Monoamine Oxidase (MAO) Inhibitors
Derivatives of 2-(4-Fluorophenyl)cyclopropanamine have been extensively studied as inhibitors of both MAO-A and MAO-B. The introduction of a fluorine atom into the phenylcyclopropylamine structure has been shown to influence both the potency and selectivity of inhibition.
Signaling Pathway of Monoamine Oxidase Inhibition
Monoamine oxidases catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. This process is crucial for regulating neurotransmitter levels. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease.
Quantitative Data: MAO Inhibition
The following table summarizes the inhibitory activity of various fluorinated phenylcyclopropylamine derivatives against human recombinant MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Notes | Reference |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-A | Potent Inhibitor | More potent than the (1R,2R)-enantiomer. | [1] |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | MAO-B | Potent Inhibitor | More potent than the (1R,2R)-enantiomer. | [1] |
| 1-Aryl-2-fluoro-cyclopropylamines ((E)- and (Z)-diastereomers) | MAO-A | Potent and Selective | Irreversible inhibitors. | [4] |
| 1-Aryl-2-fluoro-cyclopropylamines ((E)- and (Z)-diastereomers) | MAO-B | Less Potent | Selective for MAO-A. | [4] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (after 30 min pre-incubation) | MAO-B selective. | [2] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (after 30 min pre-incubation) | Over 20-fold more effective than tranylcypromine. | [2] |
Experimental Protocol: MAO Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of novel compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Test compounds (derivatives of 2-(4-Fluorophenyl)cyclopropanamine)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the appropriate MAO enzyme, and varying concentrations of the test compound.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.[1][2]
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B) over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Application as Serotonin (5-HT) Receptor Agonists
Derivatives of 2-(4-Fluorophenyl)cyclopropanamine have also been explored as agonists for serotonin receptors, particularly the 5-HT2C subtype, which is a target for the treatment of obesity, schizophrenia, and drug addiction.[3] A significant challenge in this area is achieving selectivity over the 5-HT2B and 5-HT2A receptors to avoid adverse effects.[3]
General Synthesis Workflow
The synthesis of these novel CNS agents typically involves a multi-step process starting from commercially available materials.
Quantitative Data: 5-HT Receptor Agonism
The following table presents the functional activity of representative fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors.
| Compound | Target | EC50 (nM) | Emax (%) | Notes | Reference |
| (±)-12 | 5-HT2C | 598 | - | Weak activity. | [3] |
| (+)-21b | 5-HT2C | Potent | - | No detectable 5-HT2B agonism and reasonable selectivity against 5-HT2A. | [3] |
Experimental Protocol: Synthesis of a 5-HT2C Receptor Agonist
The following is a representative synthetic procedure for a fluorinated 2-phenylcyclopropylmethylamine derivative, based on published methods.[3]
Synthesis of (+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine Hydrochloride ((+)-21b)
-
Asymmetric Cyclopropanation: α-Fluorostyrene is subjected to asymmetric cyclopropanation in the presence of a chiral copper catalyst system to yield the key intermediate, trans-(-)-(1S,2S)-1-fluoro-1-(m-tolyl)cyclopropane.[3]
-
Reduction: The ester group of the cyclopropane intermediate is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like THF.
-
Mesylation and Azide Displacement: The alcohol is converted to a better leaving group (e.g., mesylate) followed by displacement with an azide source (e.g., sodium azide) to introduce the nitrogen functionality.
-
Reduction of Azide: The azide is then reduced to the primary amine using a reducing agent like triphenylphosphine in a Staudinger reaction, followed by hydrolysis.
-
Boc Protection and Deprotection: The resulting amine is protected with a Boc group, and any necessary purifications are performed. Finally, the Boc group is removed under acidic conditions (e.g., 2M HCl in ether) to yield the hydrochloride salt of the final product.[3]
Note: For detailed reaction conditions, reagent quantities, and purification methods, please refer to the specific literature.[3]
Conclusion
2-(4-Fluorophenyl)cyclopropanamine and its analogs represent a versatile scaffold for the design and synthesis of novel CNS agents. Their primary application as potent and often selective MAO inhibitors highlights their potential in treating depression and neurodegenerative disorders. Furthermore, strategic modifications to this core structure have yielded promising selective 5-HT2C receptor agonists. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this important class of compounds.
References
- 1. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common impurities in the synthesis of 2-(4-Fluorophenyl)cyclopropanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-(4-Fluorophenyl)cyclopropanamine?
A1: The most common synthetic strategies involve two key transformations: the formation of the cyclopropane ring and the introduction of the amine functionality. Typically, this is achieved through:
-
Cyclopropanation of a substituted styrene or cinnamic acid derivative: This involves reacting a derivative of 4-fluorostyrene or 4-fluorocinnamic acid with a cyclopropanating agent, such as a sulfur ylide (e.g., from trimethylsulfoxonium iodide).[1][2]
-
Curtius Rearrangement: The amine group is often introduced via a Curtius rearrangement of a corresponding acyl azide, which is derived from 2-(4-fluorophenyl)cyclopropanecarboxylic acid.[1] This multi-step process converts the carboxylic acid to an isocyanate, which is then hydrolyzed to the primary amine.[1]
Q2: What are the potential impurities I should be aware of during the synthesis of 2-(4-Fluorophenyl)cyclopropanamine?
A2: Impurities can arise from starting materials, intermediates, and side reactions during the synthesis. Based on the common synthetic routes, potential impurities include:
-
Starting Material-Related Impurities:
-
Unreacted 4-fluorobenzaldehyde or 4-fluorocinnamic acid and its derivatives.
-
Reagents from the cyclopropanation step.
-
-
Process-Related Impurities:
-
Diastereomers: The cis-isomer of 2-(4-fluorophenyl)cyclopropanamine. The desired product is typically the trans-isomer.
-
Intermediates: Unreacted 2-(4-fluorophenyl)cyclopropanecarboxylic acid or its ester.
-
Curtius Rearrangement Byproducts:
-
The isocyanate intermediate (trans-1-fluoro-4-(2-isocyanatocyclopropyl)benzene).
-
Urea byproduct (N,N'-bis(2-(4-fluorophenyl)cyclopropyl)urea), formed from the reaction of the isocyanate with the amine product or water.
-
-
-
Positional Isomers:
-
Enantiomeric Impurities: If a stereospecific synthesis is performed, the undesired enantiomer may be present.
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of 2-(4-Fluorophenyl)cyclopropanamine and its impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating and quantifying the desired product from most impurities. A chiral HPLC method is necessary for determining enantiomeric purity.
-
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile impurities. Chiral GC columns are available for enantiomeric separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation of the final product and identification of impurities. Chiral shift reagents can be used to determine enantiomeric excess by 1H NMR.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of impurities, aiding in their structural identification.[6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclopropanation | - Ensure the cyclopropanating agent is active and used in the correct stoichiometry. - Optimize reaction temperature and time. - Verify the purity of the starting alkene (e.g., 4-fluorostyrene or 4-fluorocinnamic acid derivative). |
| Inefficient Curtius Rearrangement | - Ensure complete conversion of the carboxylic acid to the acyl azide. - Use a suitable solvent for the rearrangement; aprotic solvents like toluene are often preferred.[2] - Ensure the reaction is heated sufficiently to induce rearrangement, but avoid excessive temperatures that could lead to degradation. |
| Product Loss During Work-up | - Optimize extraction and purification steps. - If the product is volatile, use appropriate techniques to minimize loss during solvent removal. - The hydrochloride salt is often crystalline and can be isolated by precipitation.[1][2] |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting & Prevention |
| High levels of starting materials | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper stoichiometry of reagents. |
| cis-isomer impurity | Non-stereoselective cyclopropanation. | - Optimize the cyclopropanation conditions; the choice of reagent and solvent can influence diastereoselectivity. - Purify the intermediate 2-(4-fluorophenyl)cyclopropanecarboxylic acid by crystallization to isolate the desired trans-isomer before proceeding to the Curtius rearrangement. |
| Urea byproduct | Presence of water during the Curtius rearrangement or work-up. | - Use anhydrous solvents and reagents for the Curtius rearrangement. - During work-up after isocyanate formation, carefully control the hydrolysis conditions. |
| Positional isomers | Impure starting materials. | - Source high-purity 4-fluorobenzaldehyde or 4-fluorocinnamic acid. - Analyze starting materials for isomeric purity before use. |
Quantitative Data Summary
The following table summarizes hypothetical purity analysis data for a typical synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine HCl.
| Analyte/Impurity | Retention Time (HPLC) | Typical Abundance (%) | m/z (ESI-MS) |
| trans-2-(4-Fluorophenyl)cyclopropanamine | 10.5 min | >99.0 | 152.1 [M+H]+ |
| cis-2-(4-Fluorophenyl)cyclopropanamine | 9.8 min | <0.5 | 152.1 [M+H]+ |
| 4-Fluorobenzaldehyde | 5.2 min | <0.1 | 125.0 [M+H]+ |
| trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 8.1 min | <0.2 | 181.1 [M+H]+ |
| N,N'-bis(2-(4-fluorophenyl)cyclopropyl)urea | 15.3 min | <0.3 | 329.2 [M+H]+ |
Experimental Protocols
Key Experiment: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine via Curtius Rearrangement
This protocol is a representative example based on analogous syntheses described in the literature.[1][2]
-
Step 1: Acyl Azide Formation:
-
To a solution of trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., toluene), add oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until the conversion to the acyl chloride is complete (monitor by TLC or IR).
-
In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to a biphasic system with the solvent used for the acyl chloride at 0 °C.
-
Slowly add the acyl chloride solution to the sodium azide solution at 0 °C and stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with cold saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
-
Step 2: Curtius Rearrangement and Hydrolysis:
-
Heat the dried organic solution containing the acyl azide at 80-100 °C until the evolution of nitrogen gas ceases (typically 1-2 hours). This forms the isocyanate intermediate.
-
Cool the reaction mixture to room temperature.
-
For hydrolysis, carefully add the isocyanate solution to an aqueous acid solution (e.g., HCl) and heat to reflux for 2-4 hours to hydrolyze the isocyanate to the amine.
-
Cool the reaction mixture, and basify with a suitable base (e.g., NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
-
Step 3: Purification and Salt Formation:
-
Purify the crude amine by vacuum distillation or column chromatography.
-
For the formation of the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield trans-2-(4-Fluorophenyl)cyclopropanamine hydrochloride.
-
Visualizations
Caption: Synthetic and analytical workflow for 2-(4-Fluorophenyl)cyclopropanamine.
Caption: Troubleshooting flowchart for low product purity.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-(4-Fluorophenyl)cyclopropanamine Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-(4-Fluorophenyl)cyclopropanamine?
A1: A prevalent method involves a multi-step synthesis commencing with 4-fluorobenzaldehyde. This route typically proceeds through the formation of an intermediate, (E)-3-(4-fluorophenyl)acrylonitrile, which is subsequently cyclopropanated to yield 2-(4-fluorophenyl)cyclopropanecarbonitrile. The nitrile is then converted to the final amine product. Key reactions in this sequence often include the Corey-Chaykovsky reaction for cyclopropanation and a Hofmann or Curtius rearrangement to convert the nitrile (via the corresponding amide or carboxylic acid) to the amine.
Q2: My overall yield is consistently low. Which step is the most likely culprit?
A2: Each step in a multi-step synthesis can contribute to a lower overall yield. However, the cyclopropanation and the final conversion of the nitrile or its derivative to the amine are often critical steps where yield can be compromised. Inefficient cyclopropanation can result in significant amounts of unreacted starting material, while the rearrangement steps (Hofmann or Curtius) can be sensitive to reaction conditions and may produce side products if not carefully controlled.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Several reagents used in this synthesis require careful handling.
-
Sodium hydride (NaH): Used in the Corey-Chaykovsky reaction, NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Trimethylsulfoxonium iodide: Can be irritating to the skin and eyes.
-
Solvents: Anhydrous solvents like DMSO and THF are required and should be handled in a well-ventilated fume hood.
-
Hofmann and Curtius Rearrangements: The Curtius rearrangement involves the use of azides, which are potentially explosive and should be handled with extreme care.[1][2] The Hofmann rearrangement uses bromine and strong bases, which are corrosive and toxic.[3]
Troubleshooting Guides
Guide 1: Low Yield in the Cyclopropanation of (E)-3-(4-fluorophenyl)acrylonitrile
This section focuses on troubleshooting the Corey-Chaykovsky reaction to form 2-(4-fluorophenyl)cyclopropanecarbonitrile.
Q1.1: I am observing a low conversion of the starting acrylonitrile. What could be the issue?
A1.1: Low conversion is often due to issues with the ylide generation or its reactivity.
-
Inactive Ylide: The sulfur ylide (dimethyloxosulfonium methylide) is generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH).[4][5]
-
Moisture: NaH reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous. The presence of moisture will quench the NaH and prevent ylide formation.
-
Poor Quality NaH: Use fresh, high-quality NaH. Older batches may have a layer of inactive sodium hydroxide.
-
Incomplete Ylide Formation: Allow sufficient time for the reaction between trimethylsulfoxonium iodide and NaH to go to completion (typically around 1 hour at room temperature) before adding the acrylonitrile.[6] The solution should become clear.[6]
-
-
Reaction Temperature: While ylide formation is often done at room temperature, the subsequent cyclopropanation reaction may benefit from cooling to 0 °C before the addition of the acrylonitrile to control the reaction rate and minimize side reactions.[6]
Q1.2: My reaction is complete, but the yield of the desired cyclopropanecarbonitrile is low, and I see multiple side products. What are they and how can I avoid them?
A1.2: The formation of side products is a common cause of low yield.
-
Michael Addition without Cyclization: The reaction proceeds via a Michael (1,4) addition of the ylide to the α,β-unsaturated nitrile, followed by an intramolecular cyclization.[5] If the cyclization is inefficient, you may isolate the intermediate adduct.
-
Troubleshooting: Ensure the reaction is stirred for a sufficient duration after the addition of the acrylonitrile to allow for the cyclization to complete.
-
-
Polymerization: α,β-Unsaturated nitriles can be prone to polymerization under strongly basic conditions.
-
Troubleshooting: Add the acrylonitrile solution slowly to the ylide solution at a controlled temperature (e.g., 0 °C) to maintain a low concentration of the nitrile at any given time.
-
-
Epoxidation of Aldehyde: If there is any unreacted 4-fluorobenzaldehyde from the previous step, the ylide can react with it to form an epoxide.
-
Troubleshooting: Ensure the (E)-3-(4-fluorophenyl)acrylonitrile is of high purity before use.
-
Data Presentation: Cyclopropanation Yields under Various Conditions
| Parameter | Condition A | Condition B | Expected Yield | Reference |
| Base | NaH | t-BuOK | 50-70% | [7] |
| Solvent | DMSO | THF/DMSO | 50-70% | [7] |
| Temperature | Room Temp | 0 °C to RT | 50-70% | [6] |
Note: Yields are adapted from procedures for analogous compounds and may vary.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)cyclopropanecarbonitrile
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 eq.) at room temperature.
-
Stir the mixture at room temperature for 1 hour until the solution becomes clear, indicating the formation of the ylide.[6]
-
In a separate flask, dissolve (E)-3-(4-fluorophenyl)acrylonitrile (1.0 eq.) in anhydrous THF.
-
Cool the ylide solution to 0 °C in an ice bath.
-
Slowly add the solution of the acrylonitrile to the ylide solution over 20-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Cyclopropanation Workflow
Caption: Workflow for the Corey-Chaykovsky cyclopropanation.
Guide 2: Low Yield in the Conversion of Nitrile to Amine
This guide addresses the final step of converting 2-(4-fluorophenyl)cyclopropanecarbonitrile to 2-(4-fluorophenyl)cyclopropanamine. A common route involves hydrolysis of the nitrile to the corresponding carboxylic acid, followed by a Hofmann or Curtius rearrangement.
Q2.1: The hydrolysis of my cyclopropanecarbonitrile to the carboxylic acid is slow or incomplete. How can I improve this step?
A2.1: The hydrolysis of nitriles can be sluggish.
-
Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[8][9] For this substrate, heating under reflux with an aqueous base (e.g., NaOH) or acid (e.g., HCl) is typically required.
-
Troubleshooting: Increase the reaction time or the temperature. If using basic hydrolysis, ensure a sufficient excess of base is used.
-
-
Biphasic Mixture: The organic nitrile may have low solubility in the aqueous acidic or basic solution, leading to a slow reaction.
-
Troubleshooting: Vigorous stirring is essential. The use of a phase-transfer catalyst may be beneficial in some cases.
-
Q2.2: My Hofmann rearrangement of the corresponding carboxamide is giving a low yield of the desired amine. What are the common pitfalls?
A2.2: The Hofmann rearrangement is sensitive to reaction conditions.[3]
-
Incomplete N-bromination: The reaction begins with the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide.[3]
-
Troubleshooting: Ensure the stoichiometry of the base and bromine is correct. The reaction is often performed at low temperatures (e.g., 0 °C) to control the formation of the hypobromite and the N-bromination.
-
-
Side Reactions of the Isocyanate Intermediate: The rearrangement produces an isocyanate intermediate, which is then hydrolyzed to the amine.[3]
-
Troubleshooting: The isocyanate can react with other nucleophiles present. If the reaction is not worked up promptly with water, the isocyanate can polymerize or react with the starting amine to form ureas. Ensure efficient hydrolysis by adding water and then acidifying to protonate the amine and prevent it from reacting further.
-
Q2.3: I am considering a Curtius rearrangement from the carboxylic acid. What are the key considerations for a good yield?
A2.3: The Curtius rearrangement proceeds via an acyl azide intermediate.[1][2]
-
Formation of the Acyl Azide: This can be a critical step. Common methods include reacting an activated carboxylic acid (e.g., an acyl chloride) with sodium azide, or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).[6]
-
Safety: Acyl azides can be explosive, especially when isolated. It is often preferable to generate and use them in situ.
-
-
Rearrangement and Trapping: The thermal or photochemical rearrangement of the acyl azide forms the isocyanate.[1] This is then typically trapped with a nucleophile. For the synthesis of the primary amine, the isocyanate is hydrolyzed with water.
-
Troubleshooting: Ensure the rearrangement goes to completion by heating at an appropriate temperature (often in an inert solvent like toluene). The subsequent hydrolysis should be performed carefully to avoid side reactions of the isocyanate.
-
Data Presentation: Comparison of Amine Formation Methods
| Method | Starting Material | Key Reagents | Common Byproducts | Expected Yield | Reference |
| Hofmann Rearrangement | Carboxamide | Br₂, NaOH | Ureas, unreacted amide | 60-80% | [3] |
| Curtius Rearrangement | Carboxylic Acid | DPPA, Et₃N; then H₂O | Carbamates (if alcohol present) | 70-90% | [6][7] |
Note: Yields are general and can vary based on the specific substrate and conditions.
Mandatory Visualization: Troubleshooting Logic for Low Amine Yield
Caption: Troubleshooting flowchart for low amine yield.
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
"optimization of reaction conditions for cyclopropanation of 4-fluorostyrene"
Welcome to the technical support center for the optimization of reaction conditions for the cyclopropanation of 4-fluorostyrene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclopropanation of 4-fluorostyrene? A1: The primary methods for cyclopropanating alkenes like 4-fluorostyrene fall into two main categories:
-
Simmons-Smith Reaction and its Modifications: This classic method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[1][2] It is known for its reliability and stereospecificity, where the stereochemistry of the alkene is retained in the cyclopropane product.[3]
-
Transition-Metal Catalyzed Reactions: These methods involve the decomposition of a diazo compound, such as ethyl diazoacetate (EDA), by a metal catalyst (e.g., rhodium, copper, or cobalt complexes) to form a metal carbene, which then reacts with the alkene.[4][5] These reactions are highly versatile and can be tuned for high diastereo- and enantioselectivity by selecting the appropriate catalyst and chiral ligands.[4]
Q2: How does the fluorine substituent on the styrene affect the reaction? A2: The electron-withdrawing nature of the fluorine atom on the phenyl ring can decrease the nucleophilicity of the alkene's double bond. In methods involving electrophilic carbenoids, such as the Simmons-Smith reaction, this can lead to slower reaction rates compared to electron-rich styrenes.[2] However, the reaction is still very feasible. For transition-metal catalyzed reactions, the electronic effect can influence catalyst activity and selectivity, but successful cyclopropanation is widely reported.[6]
Q3: What factors are critical for achieving high diastereoselectivity or enantioselectivity? A3: For asymmetric cyclopropanation, achieving high selectivity is crucial and depends on several factors:
-
Chiral Catalyst/Ligand: This is the most important factor. The choice of chiral ligands on the metal center (e.g., rhodium or copper catalysts) creates a chiral environment that directs the carbene to one face of the alkene.[4][6]
-
Temperature: Lower reaction temperatures generally favor higher selectivity by reducing the energy available to overcome the activation barrier for the formation of the undesired stereoisomer.[7]
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and activity, thereby affecting selectivity.[1]
-
Carbene Precursor: The steric bulk of the diazo compound's ester group can also influence the stereochemical outcome.[8]
Q4: What safety precautions should be taken when working with diazo compounds like ethyl diazoacetate (EDA)? A4: Diazo compounds are energetic and potentially explosive, and they are also toxic. Strict safety measures are necessary:
-
Always handle diazo compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Avoid heat, strong light, rough surfaces (like ground-glass joints), and strong acids or bases, which can cause violent decomposition.
-
It is often recommended to use diazo compounds in solution and generate them in situ when possible to avoid isolating them in a neat, potentially unstable form.
-
After the reaction, any unreacted diazo compound should be carefully quenched (e.g., with acetic acid) before workup.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclopropanation of 4-fluorostyrene.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Zinc Reagent (Simmons-Smith): The zinc-copper couple may be old or poorly activated. | Prepare the zinc-copper couple freshly for each reaction. Alternatively, switch to the Furukawa modification using diethylzinc (Et₂Zn) and diiodomethane, which is often more reproducible.[9] |
| Moisture or Air Contamination: Catalysts, especially organometallic reagents like Et₂Zn, are sensitive to air and moisture. | Ensure all glassware is thoroughly oven- or flame-dried. Conduct the reaction under an inert atmosphere of nitrogen or argon using anhydrous solvents.[9] | |
| Low Catalyst Activity (Metal-Catalyzed): The transition-metal catalyst may be deactivated or used at too low a loading. | Use a fresh, high-purity catalyst. If issues persist, consider a slightly higher catalyst loading. For rhodium catalysts, ensure slow addition of the diazo compound to prevent catalyst deactivation. | |
| Impure Reagents: Impurities in the 4-fluorostyrene or solvent can inhibit the catalyst. | Purify the 4-fluorostyrene (e.g., by distillation or passing through a plug of alumina) and use high-purity, anhydrous solvents. | |
| Low Diastereo- or Enantioselectivity | Suboptimal Temperature: The reaction temperature may be too high, allowing for the formation of the undesired stereoisomer. | Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves selectivity.[7] |
| Incorrect Catalyst or Ligand: The chosen chiral ligand may not be optimal for 4-fluorostyrene. | Screen different chiral catalysts or ligands. The literature contains various catalysts (e.g., based on Rh, Cu, Co) with different ligand scaffolds that offer complementary selectivity profiles.[4][6] | |
| Solvent Effects: The solvent may be interfering with the catalyst-substrate interaction. | Experiment with different non-coordinating solvents. For Simmons-Smith, dichloromethane or 1,2-dichloroethane are recommended.[1] | |
| Formation of Side Products | Carbene Dimerization (Diazo Reactions): The concentration of the free carbene or metal carbene is too high, leading to self-reaction. | Add the diazo compound slowly to the reaction mixture using a syringe pump. This maintains a low steady-state concentration of the reactive intermediate.[9] |
| Methylation of Heteroatoms (Simmons-Smith): The electrophilic zinc carbenoid can methylate nucleophilic functional groups like alcohols. | Use a stoichiometric amount of the Simmons-Smith reagent and avoid excessively long reaction times. Quenching with pyridine can help scavenge the Lewis acidic zinc iodide byproduct. | |
| Incomplete Reaction | Insufficient Reagents: The stoichiometry of the cyclopropanating agent may be too low. | Use a slight excess (e.g., 1.5-2.0 equivalents) of the cyclopropanating agent (e.g., CH₂I₂/Et₂Zn or diazo compound) relative to the 4-fluorostyrene. |
| Short Reaction Time: The reaction may be sluggish and require more time to reach completion. | Monitor the reaction progress using TLC or GC. Extend the reaction time until the starting material is consumed. |
Optimized Reaction Conditions
The following tables summarize representative conditions for the cyclopropanation of styrene derivatives, including 4-fluorostyrene, using common methods. Conditions should be optimized for each specific setup.
Table 1: Simmons-Smith Type Cyclopropanation Conditions
| Entry | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | CH₂I₂, Zn-Cu couple | Diethyl Ether | Reflux | 48 | ~70-80 | Classic Simmons-Smith conditions. Reactivity can be variable. |
| 2 | CH₂I₂, Et₂Zn (Furukawa) | CH₂Cl₂ or DCE | 0 to RT | 12-24 | >90 | More reproducible and often faster than the classical method.[1] |
| 3 | CHFI₂, Et₂Zn | CH₂Cl₂ | 0 to RT | 12 | High | Used for fluorocyclopropanation; demonstrates compatibility with halogenated reagents.[3] |
Table 2: Transition-Metal Catalyzed Cyclopropanation with Diazoacetates
| Entry | Styrene Derivative | Catalyst (mol%) | Diazo Reagent | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Styrene | [Co(TPP)] (1) | EDA | Benzene | RT | 78 | 92:8 | - |
| 2 | 4-Chlorostyrene | Rh₂(R-BNP)₄ (0.5) | Methyl 2-diazo-2-(3,4-dimethoxyphenyl)acetate | CH₂Cl₂ | 40 | 89 | >99:1 | 96 |
| 3 | Styrene | Chiral Cobalt-Porphyrin (1) | t-Butyl diazoacetate | Chlorobenzene | 25 | 99 | 99:1 | 99 |
| 4 | Electron-deficient styrenes | Engineered Myoglobin (biocatalyst) | Diazoacetonitrile | Buffer | RT | High | >99:1 | >99 |
Data compiled from representative literature; specific results for 4-fluorostyrene may vary.[6][10][11] Abbreviations: EDA = Ethyl Diazoacetate; TPP = Tetraphenylporphyrin; RT = Room Temperature; DCE = 1,2-Dichloroethane.
Detailed Experimental Protocols
Protocol 1: Modified Simmons-Smith (Furukawa) Cyclopropanation
This protocol is a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.
Materials:
-
4-Fluorostyrene
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with a solution of 4-fluorostyrene (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the flask to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise to the stirred solution.[9]
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise via the dropping funnel.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully quench the reaction by cooling the flask to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-fluoro-4-(cyclopropyl)benzene.[12]
Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of an alkene using a diazoester.
Materials:
-
4-Fluorostyrene
-
Ethyl Diazoacetate (EDA)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or other suitable rhodium catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Acetic Acid (for quenching)
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with the rhodium catalyst (e.g., 0.5-1 mol%) and 4-fluorostyrene (1.0 equiv) dissolved in anhydrous CH₂Cl₂.
-
Heat the mixture to a gentle reflux (approx. 40 °C).
-
Prepare a solution of ethyl diazoacetate (1.5 equiv) in anhydrous CH₂Cl₂.
-
Using a syringe pump, add the EDA solution to the refluxing reaction mixture over a period of 4-6 hours. (Note: Slow addition is critical to prevent dimerization of EDA).
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, monitoring for completion by TLC or GC.
-
Cool the reaction to room temperature. Quench any remaining EDA by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and remove catalyst residue, yielding ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate.
Diagrams and Workflows
Experimental Workflow
Caption: General experimental workflow for a cyclopropanation reaction.
Troubleshooting Flowchart
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Stereoselective Synthesis of 2-(4-Fluorophenyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-(4-Fluorophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of 2-(4-Fluorophenyl)cyclopropanamine?
A1: The main strategies to control the stereochemistry during the synthesis of 2-(4-Fluorophenyl)cyclopropanamine, a chiral cyclopropylamine, involve several key asymmetric methodologies:
-
Diastereoselective Cyclopropanation using Chiral Auxiliaries: This approach involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. A well-known example is the use of Oppolzer's sultam, which can be attached to a cinnamic acid derivative to facilitate a highly diastereoselective cyclopropanation.[1] Another effective class of chiral auxiliaries is N-sulfinyl imines, which can be used to synthesize chiral cyclopropylamines with good diastereoselectivity.[2][3]
-
Enantioselective Michael Initiated Ring Closure (MIRC) Reactions: MIRC is a powerful method for constructing chiral cyclopropanes. Stereoselectivity can be induced by using either a chiral Michael acceptor or a chiral nucleophile.[4]
-
Asymmetric Simmons-Smith Cyclopropanation: The Simmons-Smith reaction can be rendered asymmetric, particularly for substrates containing a directing group like an allylic alcohol. The use of chiral ligands or reagents can effectively control the facial selectivity of the cyclopropanation.[5][6]
-
Catalytic Asymmetric Cyclopropanation: This strategy employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to catalyze the cyclopropanation of an alkene with a carbene precursor. This method offers the advantage of generating stereoselectivity from a small amount of a chiral catalyst.[7][8][9]
-
Enzymatic Methods: Biocatalysis offers a highly selective approach to obtaining enantiomerically pure compounds. This can involve either the stereoselective synthesis of the cyclopropane ring using engineered enzymes or the kinetic resolution of a racemic mixture of the final product or a key intermediate.[10][11][12]
Q2: How do I choose the best stereoselective strategy for my specific needs?
A2: The choice of strategy depends on several factors, including the desired stereoisomer, required enantiomeric or diastereomeric purity, scalability, cost of reagents and catalysts, and available laboratory equipment.
-
For high diastereoselectivity and predictable outcomes, chiral auxiliary-based methods are often reliable, though they may require additional steps for attachment and removal of the auxiliary.
-
Catalytic asymmetric methods are highly efficient and can be cost-effective on a large scale due to the low catalyst loading. However, catalyst screening and optimization may be necessary.
-
Enzymatic methods can provide exceptionally high enantioselectivity and operate under mild conditions but may require specialized expertise and screening of enzyme libraries.
A logical workflow for selecting a strategy is outlined below.
Caption: A decision workflow for selecting a stereoselective synthesis strategy.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Cyclopropanation
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry of Reagents | Ensure precise measurement of all reagents, especially the cyclopropanating agent. An excess or deficit can lead to side reactions and reduced selectivity. |
| Suboptimal Reaction Temperature | Cyclopropanation reactions are often temperature-sensitive. Perform a temperature screening to find the optimal condition for diastereoselectivity. Lower temperatures generally favor higher selectivity. |
| Steric Hindrance | The chiral auxiliary may not be effectively directing the cyclopropanation due to steric hindrance from other parts of the molecule. Consider a different chiral auxiliary with a different steric profile. |
| Impure Starting Materials | Impurities in the starting material or chiral auxiliary can interfere with the reaction. Ensure all materials are of high purity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents to optimize diastereoselectivity. |
Issue 2: Poor Enantiomeric Excess (ee) in Catalytic Asymmetric Cyclopropanation
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst may be sensitive to air, moisture, or impurities. Ensure all reactions are performed under an inert atmosphere with dry solvents. Catalyst deactivation can also occur over time; consider adding the catalyst in portions. |
| Inappropriate Ligand Choice | The chiral ligand is crucial for enantioselectivity. Screen a library of chiral ligands to find the one best suited for your substrate. |
| Suboptimal Catalyst Loading | A low catalyst loading may result in a significant background (non-catalyzed) reaction, leading to a lower ee. Conversely, a very high loading may not be cost-effective. Optimize the catalyst loading. |
| Incorrect Metal Precursor | The choice of metal precursor can influence the catalytic activity and selectivity. Experiment with different metal sources (e.g., different salts or oxidation states). |
| Reaction Concentration | The concentration of the reaction can affect the kinetics and potentially the enantioselectivity. Investigate the effect of varying the substrate concentration. |
Issue 3: Low Conversion or Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. |
| Low Reactivity of the Alkene | Electron-deficient alkenes can be less reactive towards some cyclopropanating agents. A more reactive carbene source or a more active catalyst system may be required.[13] |
| Side Reactions | The carbene intermediate can undergo other reactions, such as C-H insertion or dimerization. Adjusting the rate of addition of the carbene precursor can sometimes minimize these side reactions. |
| Product Instability | The cyclopropane product may be unstable under the reaction or workup conditions. Ensure mild workup procedures and appropriate purification methods are used. |
Quantitative Data Summary
The following tables summarize representative data for different stereoselective strategies. Note that results can vary based on specific substrates and reaction conditions.
Table 1: Diastereoselective Cyclopropanation using a Chiral Auxiliary
| Alkene Precursor | Chiral Auxiliary | Cyclopropanating Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-cinnamoyl sultam | Oppolzer's Sultam | CH₂N₂/Pd(OAc)₂ | >95:5 | ~80 | [1] |
| α-chloro N-sulfinyl ketimine | (R)-tert-butanesulfinamide | PhMgCl | up to 94:6 | 70-85 | [3] |
Table 2: Catalytic Asymmetric Cyclopropanation
| Alkene | Carbene Precursor | Catalyst System | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Styrene | Ethyl diazoacetate | Co(II)-bis(oxazoline) | up to 99 | >90 | [9] |
| 1,1-diphenylethylene | gem-dichloroalkane | Cobalt/Pybox | up to 98 | ~95 | [8] |
Table 3: Enzymatic Cyclopropanation
| Alkene | Carbene Precursor | Enzyme | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Styrene derivatives | Diazoesters | Engineered Myoglobin | >99:1 (trans) | >99 | up to 98 | [13] |
| (Z/E)-trisubstituted enol acetates | Diazoacetonitrile | Engineered P411 | >99:1 | >99 | ~90 | [14] |
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation using (R)-tert-Butanesulfinamide Auxiliary
This protocol is adapted from the synthesis of chiral cyclopropylamines from N-sulfinyl α-chloro ketimines.[3]
Step 1: Synthesis of N-sulfinyl α-chloro ketimine
-
To a solution of the appropriate α-chloro ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in dry THF, add Ti(OEt)₄ (2.0 eq).
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-sulfinyl α-chloro ketimine.
Step 2: Diastereoselective Cyclopropanation
-
Dissolve the N-sulfinyl α-chloro ketimine (1.0 eq) in dry THF and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add a solution of the Grignard reagent (e.g., Phenylmagnesium chloride, 2.2 eq) in THF.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-sulfinyl-2-(4-fluorophenyl)cyclopropanamine.
Step 3: Deprotection
-
Dissolve the N-sulfinyl cyclopropanamine in methanol and add a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 2-(4-fluorophenyl)cyclopropanamine.
Caption: Experimental workflow for diastereoselective synthesis using a sulfinamide auxiliary.
Protocol 2: Enzymatic Kinetic Resolution of rac-2-(4-Fluorophenyl)cyclopropanamine
This protocol describes a general approach for the enzymatic kinetic resolution of a racemic amine using a lipase.
Step 1: Enzyme and Substrate Preparation
-
Prepare a solution of racemic 2-(4-Fluorophenyl)cyclopropanamine (1.0 eq) in a suitable organic solvent (e.g., toluene, 2-MeTHF).
-
Add an acylating agent, such as ethyl acetate or isopropenyl acetate (0.5-0.6 eq).
Step 2: Enzymatic Acylation
-
Add a lipase (e.g., Candida antarctica lipase B, Novozym 435) to the reaction mixture. The amount of enzyme will need to be optimized.
-
Shake the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
Step 3: Separation and Isolation
-
Filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-amine from the acylated (R)-amine by column chromatography or extraction.
-
The acylated amine can be subsequently hydrolyzed to obtain the other enantiomer of the amine if desired.
Caption: Workflow for enzymatic kinetic resolution of the target amine.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Diastereomeric Impurities from 2-(4-Fluorophenyl)cyclopropanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Fluorophenyl)cyclopropanamine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating diastereomers of 2-(4-Fluorophenyl)cyclopropanamine?
A1: The primary methods for separating diastereomers of 2-(4-Fluorophenyl)cyclopropanamine and related chiral amines include:
-
Diastereomeric Salt Crystallization: This is a classical and often scalable method that involves reacting the racemic or diastereomeric mixture of the amine with an enantiomerically pure chiral acid (a resolving agent).[1][2] The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for separating diastereomers.[3][4][5] SFC is often favored for being a "greener" technique with faster separation times.[4][6]
-
Preparative Thin-Layer Chromatography (TLC): While less common for large-scale purification, preparative TLC can be a viable option for separating small quantities of diastereomers.
Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?
A2: The choice of a resolving agent is critical for successful separation. Commonly used chiral acids for resolving amines include derivatives of tartaric acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid), camphorsulfonic acid, and mandelic acid.[7][8][9] An effective resolving agent should form diastereomeric salts with a significant difference in solubility in a particular solvent system, leading to the preferential crystallization of one salt.[10] Screening several resolving agents is a common practice to identify the most effective one.
Q3: What solvents are typically used for diastereomeric salt crystallization of amines?
A3: The choice of solvent is crucial as it directly impacts the solubility difference between the diastereomeric salts. Alcohols such as methanol, ethanol, and isopropanol are common starting points.[2] Solvent mixtures can also be employed to fine-tune the polarity and solubility. The ideal solvent is one in which one diastereomeric salt is sparingly soluble, while the other remains in solution.[1][10]
Q4: How can I determine the diastereomeric ratio of my 2-(4-Fluorophenyl)cyclopropanamine sample?
A4: The diastereomeric ratio can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to quantify the ratio of diastereomers, provided there are well-resolved signals corresponding to each isomer.[11][12] The use of chiral derivatizing agents can also help in resolving overlapping signals.[13]
-
Gas Chromatography (GC): Chiral GC columns can be used to separate and quantify the diastereomers.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a standard method for determining the enantiomeric and diastereomeric purity of chiral compounds.[13][15]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | 1. Inappropriate Solvent Choice: The diastereomeric salt may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The concentration of the salt is too low. 3. Incomplete Salt Formation: The reaction between the amine and resolving agent is not complete. | 1. Solvent Screening: Test a range of solvents with varying polarities. Consider less polar solvents or solvent mixtures to decrease solubility. 2. Increase Concentration: Carefully evaporate some of the solvent or start with a more concentrated solution. 3. Ensure Stoichiometry: Verify the molar equivalents of the resolving agent and allow for sufficient reaction time. |
| Oily Precipitate Instead of Crystals | 1. Solvent is Too Polar: The salt is "salting out" as a liquid phase. 2. Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | 1. Use a Less Polar Solvent: Switch to a less polar solvent or a solvent mixture. 2. Purify Starting Materials: Ensure the initial amine mixture and the resolving agent are of high purity. |
| Low Diastereomeric Excess (d.e.) | 1. Co-crystallization: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Insufficient Washing: The mother liquor containing the other diastereomer is not completely removed from the crystals. | 1. Recrystallization: Perform one or more recrystallizations of the isolated salt to improve purity. 2. Optimize Washing: Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low Yield of Desired Diastereomer | 1. Suboptimal Solvent System: The desired salt is still significantly soluble in the solvent. 2. Crystallization Time: The crystallization time may be too short. | 1. Solvent and Temperature Optimization: Screen for solvents that further decrease the solubility of the desired salt and experiment with lower crystallization temperatures. 2. Optimize Crystallization Time: Monitor crystal formation over time to determine the optimal duration. |
Chiral Chromatography (HPLC & SFC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Separation of Diastereomers | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the right selectivity for the analytes. 2. Inappropriate Mobile Phase: The mobile phase composition is not optimal for resolution. | 1. Screen Different CSPs: Test a variety of chiral columns with different chemistries (e.g., polysaccharide-based, cyclodextrin-based). 2. Mobile Phase Optimization: Vary the organic modifier (e.g., methanol, ethanol, isopropanol in SFC) and its concentration. For HPLC, test different solvent combinations (e.g., hexane/isopropanol). |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The amine group may be interacting with the silica support of the column. 2. Sample Overload: Too much sample is being injected onto the column. | 1. Use Additives: Add a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the mobile phase to improve peak shape.[6] 2. Reduce Injection Volume/Concentration: Lower the amount of sample injected. |
| Low Recovery of Purified Product (Preparative Scale) | 1. Sample Precipitation: The sample may be precipitating on the column due to poor solubility in the mobile phase. 2. Inefficient Fraction Collection: The collection parameters are not set correctly. | 1. Improve Sample Solubility: Dissolve the sample in a stronger solvent or a mixture that is compatible with the mobile phase. For SFC, ensure the sample is fully dissolved in the modifier (e.g., methanol).[4] 2. Optimize Fraction Collection: Adjust the peak detection threshold and collection window to ensure the entire peak is collected. |
Experimental Protocols
General Protocol for Diastereomeric Salt Crystallization
This protocol provides a general framework. Optimization of the solvent, resolving agent, and temperature is crucial for a specific compound like 2-(4-Fluorophenyl)cyclopropanamine.
-
Salt Formation:
-
Dissolve the diastereomeric mixture of 2-(4-Fluorophenyl)cyclopropanamine in a suitable solvent (e.g., methanol or ethanol). Gentle heating may be required.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
-
Purification:
-
To improve diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., aqueous sodium hydroxide) to neutralize the acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the enriched diastereomer of 2-(4-Fluorophenyl)cyclopropanamine.
-
Quantitative Data Summary
The following table presents hypothetical data for the resolution of a 1:1 diastereomeric mixture of 2-(4-Fluorophenyl)cyclopropanamine to illustrate the effectiveness of different methods. Note: This data is for illustrative purposes and actual results may vary.
| Method | Resolving Agent/Column | Solvent/Mobile Phase | Yield of Desired Diastereomer (%) | Diastereomeric Excess (d.e.) (%) |
| Crystallization (1st Crop) | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 35 | 85 |
| Recrystallization | (+)-Di-p-toluoyl-D-tartaric acid | Methanol/Water (9:1) | 28 | >98 |
| Chiral HPLC (Preparative) | Chiralpak® AD-H | Hexane/Isopropanol (90:10) | >90 | >99 |
| Chiral SFC (Preparative) | Chiralcel® OJ-H | CO₂/Methanol (80:20) | >95 | >99 |
Visualizations
Caption: Workflow for the removal of diastereomeric impurities via salt crystallization.
Caption: General workflow for diastereomer separation using chiral chromatography.
Caption: Troubleshooting logic for diastereomeric salt crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Forced Degradation Studies of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals investigating the degradation pathways of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride under stress conditions. The following information is based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A forced degradation study, also known as stress testing, is designed to intentionally degrade a drug substance to predict its stability over time and identify potential degradation products.[1][2] These studies are crucial for:
-
Elucidating the intrinsic stability of the molecule.
-
Identifying likely degradation pathways and products.
-
Developing and validating stability-indicating analytical methods.
-
Informing formulation development and storage conditions.[1][3]
Q2: What are the typical stress conditions applied in a forced degradation study?
According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions, including:[1]
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl).
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Heating the solid or solution form of the substance.
-
Photolytic Stress: Exposing the substance to light.
Q3: How much degradation should I aim for in my stress studies?
The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate to allow for the detection and characterization of degradation products.[3]
Troubleshooting Guide
Issue 1: No degradation is observed under a specific stress condition.
-
Possible Cause: The stress condition may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use a higher molarity acid or base).
-
Extend the duration of the stress exposure.
-
Increase the temperature at which the study is conducted.
-
Ensure proper mixing of the drug substance with the stress agent.
-
Issue 2: The drug substance degrades completely.
-
Possible Cause: The stress condition is too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Shorten the exposure time.
-
Lower the temperature of the experiment.
-
Take samples at earlier time points to capture intermediate degradants.
-
Issue 3: Unexpected peaks are observed in the chromatogram.
-
Possible Cause: These could be impurities from the starting material, excipients, or degradation products.
-
Troubleshooting Steps:
-
Analyze a control sample (unstressed drug substance) to identify pre-existing impurities.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is pure.
-
Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
-
Experimental Protocols
The following are general protocols for subjecting this compound to various stress conditions. The exact conditions may need to be optimized for the specific molecule.
1. Acidic Hydrolysis
-
Protocol: Dissolve this compound in a solution of 0.1 N HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of base, and analyze by HPLC.
2. Basic Hydrolysis
-
Protocol: Dissolve the compound in 0.1 N NaOH. Keep the solution at room temperature for 12 hours. Withdraw samples, neutralize with an equivalent amount of acid, and analyze by HPLC.
3. Oxidative Degradation
-
Protocol: Dissolve the drug substance in a solution containing 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Analyze the samples by HPLC.
4. Thermal Degradation
-
Protocol: Place the solid drug substance in a temperature-controlled oven at 70°C for 48 hours. Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation
-
Protocol: Expose a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
Data Presentation
The following tables summarize hypothetical degradation data for this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 12.5% |
| Basic Hydrolysis | 0.1 N NaOH | 12 hours | 25°C | 8.2% |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 15.8% |
| Thermal | Solid State | 48 hours | 70°C | 5.1% |
| Photolytic | 1.2 million lux hrs | 7 days | 25°C | 3.5% |
Table 2: Profile of Major Degradation Products
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| Acidic Hydrolysis | DP-1 (Hypothetical) | 4.8 | 7.2% |
| Basic Hydrolysis | DP-2 (Hypothetical) | 6.1 | 4.5% |
| Oxidation | DP-3 (Hypothetical) | 5.5 | 9.3% |
| Oxidation | DP-4 (Hypothetical) | 7.2 | 3.1% |
| Thermal | DP-5 (Hypothetical) | 4.2 | 2.8% |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical degradation pathway.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Improving the Solubility of 2-(4-Fluorophenyl)cyclopropanamine for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for enhancing the solubility of 2-(4-Fluorophenyl)cyclopropanamine and its hydrochloride salt in aqueous media for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(4-Fluorophenyl)cyclopropanamine difficult to dissolve in aqueous buffers?
A1: Like many small molecule drugs, 2-(4-Fluorophenyl)cyclopropanamine contains a hydrophobic phenyl ring. While the amine group provides some polarity, the overall molecule can have limited aqueous solubility, especially in its free base form. This poor solubility can lead to compound precipitation in cell culture media or assay buffers, resulting in inaccurate and unreliable experimental outcomes.[1] The hydrochloride salt form is generally used to enhance water solubility.[2][3]
Q2: My compound (dissolved in DMSO) precipitates immediately when I add it to my cell culture medium. What is happening?
A2: This common issue is often referred to as "solvent shock" or "crashing out."[1] While the compound may be soluble in 100% dimethyl sulfoxide (DMSO), its solubility is much lower in the aqueous environment of your assay buffer. When the concentrated DMSO stock is rapidly diluted, the compound is forced into a medium where it is not readily soluble, causing it to precipitate.[4]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A3: The maximum tolerated DMSO concentration is highly dependent on the cell type. For most cell lines, a final DMSO concentration of 0.5% (v/v) is a widely recommended upper limit.[5] However, sensitive or primary cells may require a lower concentration, often below 0.1%, to avoid cytotoxicity.[5][6] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess any solvent-induced effects.
Q4: Should I use the free base or the hydrochloride salt of 2-(4-Fluorophenyl)cyclopropanamine?
A4: For aqueous solutions, the hydrochloride salt is strongly recommended. Salt formation is a common and effective method for increasing the solubility and dissolution rates of basic drugs like this one.[3] The salt form is more polar and readily dissolves in water-based buffers. For a related compound, 1-(4-Fluorophenyl)cyclopropanamine hydrochloride, the solubility in PBS (pH 7.4) is approximately 15 mg/mL, which is significantly higher than what would be expected for the free base.[7]
Troubleshooting Guide: Compound Precipitation
This section addresses the common problem of compound precipitation during experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness or visible particles upon adding stock solution to media) | The final compound concentration exceeds its solubility limit in the aqueous medium.[8] | Reduce Final Concentration: Determine the maximum kinetic solubility in your specific medium (See Protocol 1). Use a Slower, Stepwise Dilution: Avoid adding concentrated stock directly to the full volume. Perform an intermediate dilution step in a smaller volume of pre-warmed (37°C) media, mixing gently, before the final dilution.[8] |
| Delayed Precipitation (Solution is clear initially but becomes cloudy or forms crystals after incubation) | Temperature Fluctuation: Moving the media from room temperature to a 37°C incubator can alter solubility.[1] Interaction with Media Components: The compound may interact with salts or proteins (especially in serum) over time.[1] pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[8] | Pre-warm all components: Ensure your media and buffers are at the experimental temperature before adding the compound. Test in Simpler Buffers: First, confirm solubility in a simple buffer (e.g., PBS) to rule out interactions with complex media components. Monitor Media pH: Use buffered media (e.g., with HEPES) and monitor the color of the phenol red indicator. Change media more frequently if needed.[9] |
| Low Solubility Even at Low Concentrations | The inherent hydrophobicity of the molecule limits its solubility in your aqueous system. | Employ Solubility Enhancement Techniques: 1. pH Adjustment: As an amine, the compound's solubility is pH-dependent. Lowering the pH can increase solubility (See Protocol 2).[][11] 2. Use of Co-solvents: Incorporate a water-miscible organic solvent in your final solution (See Data Table 1).[12] 3. Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility (See Protocol 3).[13][14] |
Data Presentation
Table 1: Recommended Final Concentrations of Co-solvents in In Vitro Assays
| Co-Solvent | Typical Final Concentration | Cell Type Considerations |
| DMSO | ≤ 0.5% | Most immortalized cell lines tolerate up to 1%, but ≤ 0.5% is safer.[5] |
| ≤ 0.1% | Recommended for primary cells and other sensitive cell types.[5] | |
| Ethanol | ≤ 0.5% | Generally well-tolerated at low concentrations. |
| PEG 400 | ≤ 1% | Often used in formulations; check for specific cell line toxicity. |
Experimental Protocols & Workflows
Below is a logical workflow for addressing solubility issues, followed by detailed experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scale-Up of 2-(4-Fluorophenyl)cyclopropanamine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-(4-Fluorophenyl)cyclopropanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-(4-Fluorophenyl)cyclopropanamine suitable for large-scale production?
A1: Several synthetic routes are available, with the choice often depending on factors like cost, safety, and scalability. Common industrial approaches often start from readily available materials like γ-butyrolactone or substituted cinnamic acids.[1][2] One scalable method involves the Curtius degradation of a corresponding carboxylic acid.[3][4] Other processes may involve the cyclopropanation of a styrene derivative followed by functional group manipulation.[5] Processes that avoid hazardous reagents like sodium azide or in-situ diazomethane formation, and minimize chromatographic purifications, are generally preferred for large-scale industrial applications.[2][6][7]
Q2: What are the primary challenges encountered when scaling up the production of this compound?
A2: Scaling up the synthesis of 2-(4-Fluorophenyl)cyclopropanamine presents several key challenges:
-
Reaction Kinetics and Heat Management: Exothermic reactions must be carefully controlled to prevent temperature runaways. Heat dissipation becomes less efficient as the reactor volume increases.[8][9]
-
Mixing and Mass Transfer: Ensuring uniform mixing of reactants is crucial for consistent product quality and yield, and becomes more complex in large reactors.[8][9]
-
Stereochemical Control: The molecule contains chiral centers, making the separation of diastereomers and enantiomers a critical and often challenging step. This typically requires diastereomeric salt resolution.[10][11]
-
Impurity Profile: The impurity profile can change with scale. By-products that are negligible at the lab scale may become significant in a large-scale batch.[9]
-
Process Safety: Handling potentially hazardous reagents and managing energetic reactions requires a thorough safety assessment before scaling up.[12][13]
-
Raw Material Sourcing: The availability and batch-to-batch consistency of starting materials can impact the process's reproducibility and the final product's quality.[14]
Q3: How is the separation of the trans and cis isomers typically achieved on a large scale?
A3: The separation of diastereomers, such as the trans and cis isomers of 2-(4-Fluorophenyl)cyclopropanamine, is a critical step. On a large scale, this is commonly achieved through diastereomeric salt formation using a chiral resolving agent, such as a derivative of tartaric acid.[10][15] The resulting diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization.[11] The desired diastereomer is then isolated, and the amine is liberated by treatment with a base.[10] This method is often preferred over chromatographic separation for large quantities due to cost and throughput considerations.[6]
Q4: What analytical methods are recommended for quality control during and after production?
A4: A robust analytical program is essential for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity, identifying impurities, and quantifying the final product.[16][17] Gas Chromatography (GC) can also be employed.[16] For chiral purity analysis, specialized chiral HPLC or GC columns are necessary. Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is used for impurity identification and trace-level analysis.[18]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: My reaction yield has dropped significantly after scaling up from the lab to the pilot plant. What are the potential causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common issue. The causes can be systematically investigated.
Potential Causes & Solutions:
-
Inefficient Mixing: Large-scale reactors may have dead zones or inefficient stirring, leading to localized concentration gradients and increased side reactions.
-
Solution: Model the mixing in the reactor. Consider adjusting the impeller type, stirring speed, or baffle configuration. Ensure reagents are added at a controlled rate to a point of high agitation.[8]
-
-
Poor Temperature Control: Exothermic reactions can develop hot spots if cooling is not efficient, leading to product degradation or by-product formation.
-
Solution: Monitor the internal reaction temperature closely. Improve heat transfer by using a reactor with a better surface-area-to-volume ratio or by adjusting the coolant flow and temperature.[8]
-
-
Changes in Reagent Addition Rate: The rate of reagent addition is a critical parameter that can affect selectivity and yield.
-
Solution: Ensure the addition rate is scaled appropriately. Slower, controlled addition is often necessary at a larger scale to manage heat evolution and maintain optimal reactant concentrations.[9]
-
-
Raw Material Quality: Variations in the purity or grade of starting materials can have a magnified effect at scale.
-
Solution: Qualify all raw material suppliers and test incoming batches to ensure they meet specifications.[14]
-
References
- 1. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 2. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. visimix.com [visimix.com]
- 9. mt.com [mt.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Scale-up Considerations: Everything You Need to Know When Assessing Scale-up Considerations Skills [alooba.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 15. mdpi.com [mdpi.com]
- 16. cipac.org [cipac.org]
- 17. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 18. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
"side reactions to avoid during the synthesis of 2-(4-Fluorophenyl)cyclopropanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)cyclopropanamine. Our aim is to help you anticipate and mitigate common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(4-Fluorophenyl)cyclopropanamine?
A1: A prevalent synthetic strategy involves a two-step process. The first step is the cyclopropanation of 4-fluorostyrene to form a 2-(4-fluorophenyl)cyclopropane derivative. This is commonly followed by a Curtius rearrangement of a carboxylic acid derivative to yield the final amine product. This method is favored for its stereochemical control.
Q2: What are the primary side reactions to be aware of during the cyclopropanation of 4-fluorostyrene?
A2: The primary side reactions during cyclopropanation, particularly with methods like the Simmons-Smith reaction, include the formation of stereoisomers (the cis-isomer), and byproducts resulting from the reaction of the intermediate with moisture or excess reagents. For electron-deficient styrenes, incomplete reaction can also be a significant issue.
Q3: How can I minimize the formation of the urea byproduct during the Curtius rearrangement?
A3: The formation of a 1,3-dicyclopropylurea byproduct is a common problem and is primarily caused by the presence of water.[1] To minimize this, it is crucial to maintain strictly anhydrous conditions throughout the reaction, especially during the formation and rearrangement of the acyl azide intermediate.[1]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Some reagents used in cyclopropanation, such as diazomethane, are explosive and highly toxic. Organozinc reagents used in the Simmons-Smith reaction are sensitive to air and moisture.[1] The Curtius rearrangement involves the formation of an acyl azide, which can be explosive, especially with heating. Always consult the safety data sheets (SDS) for all reagents and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Issue 1: Low Yield in the Cyclopropanation of 4-Fluorostyrene
Low yields in the initial cyclopropanation step can be a significant bottleneck. Below is a guide to troubleshoot this issue.
Potential Causes and Solutions for Low Cyclopropanation Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Zinc-Copper Couple | Prepare the zinc-copper couple fresh for each reaction. Activation using methods such as washing with hydrochloric acid followed by copper sulfate solution is critical. | Increased reactivity and higher conversion of the starting material. |
| Poor Quality of Diiodomethane | Use freshly distilled or commercially available high-purity diiodomethane. | Reduced side reactions and improved yield of the desired cyclopropane. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Prevents quenching of the organozinc reagent and improves reaction efficiency. |
| Low Reactivity of 4-Fluorostyrene | As an electron-deficient alkene, 4-fluorostyrene may react slowly. Consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification for electron-deficient alkenes.[2] | Higher conversion rates and improved yields. |
Issue 2: Formation of Stereoisomers during Cyclopropanation
While the Simmons-Smith reaction is stereospecific, the formation of the undesired cis-isomer of 2-(4-fluorophenyl)cyclopropane can occur.
Minimizing cis-Isomer Formation
| Parameter | Condition Favoring trans (desired) | Condition Favoring cis (undesired) |
| Reaction Temperature | Lower temperatures (e.g., 0 °C to room temperature) generally favor higher diastereoselectivity. | Higher temperatures can lead to a decrease in selectivity. |
| Solvent | Non-coordinating solvents like dichloromethane or diethyl ether are commonly used. | The influence of the solvent on the cis/trans ratio should be experimentally evaluated. |
| Rate of Addition | Slow addition of the diiodomethane to the mixture of the alkene and the zinc-copper couple can improve selectivity. | Rapid addition may lead to localized high concentrations and reduced selectivity. |
Issue 3: Impurities from the Curtius Rearrangement
The Curtius rearrangement step is sensitive to reaction conditions, and several byproducts can form.
Troubleshooting Curtius Rearrangement Side Reactions
| Observed Impurity | Potential Cause | Recommended Solution |
| 1,3-di(2-(4-fluorophenyl)cyclopropyl)urea | Presence of water in the reaction mixture. The intermediate isocyanate reacts with water to form an amine, which then reacts with another isocyanate molecule.[1] | Use anhydrous solvents and reagents. Dry the acyl azide intermediate thoroughly before thermal rearrangement.[1] |
| 2-(4-Fluorophenyl)cyclopropanol | The intermediate cyclopropyl carbocation reacts with water. | Maintain anhydrous conditions and control the temperature carefully to minimize decomposition of the diazonium salt if formed as an intermediate. |
| Unreacted Acyl Azide | Incomplete rearrangement. | Ensure the reaction is heated sufficiently and for an adequate duration to drive the rearrangement to completion. Monitor the reaction by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
This protocol is a representative procedure for the cyclopropanation of 4-fluorostyrene followed by hydrolysis to the carboxylic acid.
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature.
-
Cyclopropanation: To the activated zinc-copper couple, add a solution of 4-fluorostyrene in anhydrous diethyl ether. Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then treated with a strong base (e.g., NaOH) to hydrolyze the intermediate ester (if formed from a precursor) to the carboxylic acid.
-
Purification: Acidify the aqueous layer and extract the carboxylic acid with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine via Curtius Rearrangement
This protocol outlines the conversion of the carboxylic acid to the amine.
-
Formation of the Acyl Azide: To a solution of trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid in an anhydrous solvent (e.g., acetone), add triethylamine at low temperature (e.g., -5 °C). Add ethyl chloroformate dropwise and stir. Subsequently, add a solution of sodium azide in water, maintaining the low temperature.
-
Curtius Rearrangement: Carefully extract the acyl azide into an anhydrous organic solvent (e.g., toluene). Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate. Heat the dried solution to induce the rearrangement of the acyl azide to the isocyanate.
-
Hydrolysis to the Amine: Add dilute acid (e.g., HCl) to the isocyanate solution and heat to hydrolyze the isocyanate to the primary amine.
-
Purification: Basify the reaction mixture and extract the amine with an organic solvent. The final product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway
Caption: Main synthetic route to 2-(4-Fluorophenyl)cyclopropanamine.
Side Reactions in Cyclopropanation
Caption: Potential side reactions during the cyclopropanation step.
Troubleshooting Workflow for Low Purity
Caption: A logical guide for troubleshooting low purity issues.
References
Technical Support Center: Optimization of Chiral HPLC for 2-(4-Fluorophenyl)cyclopropanamine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of 2-(4-Fluorophenyl)cyclopropanamine enantiomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor or No Resolution of Enantiomers
-
Question: Why am I not observing any separation between the two enantiomer peaks?
-
Answer: Poor resolution is a common initial challenge in chiral method development. Several factors could be the cause:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer the necessary stereoselectivity for 2-(4-Fluorophenyl)cyclopropanamine. Polysaccharide-based CSPs, such as those with amylose or cellulose backbones, are often a good starting point due to their broad applicability.[1][2]
-
Suboptimal Mobile Phase Composition: The ratio of the nonpolar solvent to the alcohol modifier is critical. A mobile phase with either too much or too little alcohol can lead to a loss of resolution. For basic compounds like amines, the addition of a small amount of a basic modifier is often necessary to achieve good peak shape and resolution.[3][4]
-
Incorrect Column Temperature: Temperature can significantly impact chiral separations. Generally, lower temperatures tend to increase selectivity, but this is not always the case.[5]
-
Inappropriate Flow Rate: A flow rate that is too high can lead to peak broadening and a loss of resolution.
-
Issue 2: Peak Tailing
-
Question: My peaks are exhibiting significant tailing. What is the cause and how can I resolve this?
-
Answer: Peak tailing can obscure resolution and affect accurate quantification. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the basic amine analyte and residual acidic silanol groups on the silica-based CSP can cause tailing. The addition of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase can mitigate these interactions.[2][3]
-
Column Overload: Injecting too much sample can lead to peak distortion and tailing. Try reducing the sample concentration or injection volume.
-
Column Contamination: Contaminants from previous analyses can affect peak shape. It is important to have dedicated columns for chiral separations or to ensure thorough column flushing between different applications.
-
Issue 3: Irreproducible Retention Times
-
Question: Why are the retention times of my peaks shifting between injections?
-
Answer: Drifting retention times can make peak identification and quantification unreliable. Common causes include:
-
Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed. Ensure the column is thoroughly equilibrated until a stable baseline and consistent retention times are observed.
-
Mobile Phase Inconsistency: Improperly prepared or mixed mobile phases can lead to retention time drift.[6] Ensure precise and consistent mobile phase preparation for every run. Solvent evaporation can also alter the composition over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is recommended for separating 2-(4-Fluorophenyl)cyclopropanamine?
A1: Based on successful separations of structurally similar compounds, a polysaccharide-based CSP, specifically an amylose-based column such as Chiralcel AD-H, is a highly recommended starting point. These types of columns have shown broad applicability for a wide range of chiral compounds.[1][2]
Q2: How do I select the initial mobile phase for method development?
A2: For polysaccharide-based CSPs, a normal-phase mobile phase is a common starting point. This typically consists of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol. A typical starting ratio would be 90:10 (n-hexane:IPA) with 0.1% of a basic additive like diethylamine (DEA) to improve the peak shape of the amine analyte.[4]
Q3: What is the role of the basic additive in the mobile phase?
A3: A basic additive, such as DEA, is crucial for improving the peak shape of basic analytes like 2-(4-Fluorophenyl)cyclopropanamine. It works by suppressing the interactions between the basic analyte and any residual acidic silanol groups on the surface of the silica-based stationary phase, which can cause peak tailing.[2][3]
Q4: How does temperature affect the separation?
A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures can enhance the subtle intermolecular interactions responsible for chiral recognition, leading to improved resolution.[5] However, in some cases, higher temperatures may be beneficial. It is an important parameter to optimize for each specific method.
Q5: What should I do if I observe a "memory effect" on my column?
A5: A "memory effect" can occur when additives from a previous mobile phase are retained on the stationary phase and affect subsequent analyses.[2] If you suspect a memory effect, it is important to flush the column thoroughly with a strong solvent that is compatible with the CSP. For immobilized polysaccharide columns, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be effective. Always consult the column manufacturer's instructions for recommended flushing and regeneration procedures.
Experimental Protocols
The following protocols provide a starting point for the chiral HPLC method development for 2-(4-Fluorophenyl)cyclopropanamine enantiomers. Optimization will likely be required for your specific instrumentation and sample matrix.
Protocol 1: Sample Preparation
-
Accurately weigh approximately 10 mg of the racemic 2-(4-Fluorophenyl)cyclopropanamine standard.
-
Dissolve the standard in 10 mL of the mobile phase (e.g., n-Hexane:Isopropanol 90:10 v/v) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Mobile Phase Preparation (Normal Phase)
-
Carefully measure 900 mL of HPLC-grade n-hexane and 100 mL of HPLC-grade isopropanol.
-
Add 1 mL of diethylamine (DEA) to the mixture.
-
Thoroughly mix the solvents and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
Protocol 3: HPLC System Setup and Analysis (Starting Conditions)
-
Install the recommended chiral column (e.g., Chiralcel AD-H, 250 x 4.6 mm, 5 µm) in the HPLC system.
-
Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (this may take 30-60 minutes).
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
Data Presentation
The following tables summarize the expected impact of key parameters on the chiral separation of 2-(4-Fluorophenyl)cyclopropanamine, with starting values based on the separation of a close structural analog.
Table 1: Starting Chromatographic Conditions
| Parameter | Recommended Starting Condition |
| Column | Chiralcel AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 2: Expected Performance (Based on a Structural Analog)
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~9.3 min |
| Retention Time (Enantiomer 2) | ~11.1 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 1.5 |
Mandatory Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Common Chiral HPLC Issues.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs | MDPI [mdpi.com]
- 6. Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
"handling and storage guidelines for 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride to prevent degradation"
This technical support center provides guidance on the proper handling and storage of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2][3] For long-term storage, maintaining a temperature between 2°C and 8°C in an airtight container is advisable to minimize potential degradation, such as hydrolysis of the cyclopropane ring.[4]
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of structurally similar compounds containing a cyclopropyl amine moiety, a potential degradation pathway is hydrolysis, particularly under high pH (basic) conditions.[1] The cyclopropyl amine group can be susceptible to hydrolytic cleavage.[1] Other potential degradation pathways that should be considered include oxidation.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the appearance of clumping. However, chemical degradation may not always be visible. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Troubleshooting Guide
This guide is designed to help you troubleshoot potential issues related to the stability of this compound during your experiments.
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of your compound. Follow the steps below to investigate.
Data Presentation
Table 1: Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (long-term).[4] | To slow down potential chemical degradation. |
| Store in a cool, dry place (short-term).[1][2][3] | To minimize exposure to heat and moisture. | |
| Light | Protect from light.[5] | To prevent potential photodegradation. |
| Atmosphere | Store in a tightly sealed container.[1][2][3] | To prevent moisture ingress and oxidation. |
| pH | Avoid high pH (basic) conditions in solutions.[1] | The cyclopropyl amine moiety may be susceptible to hydrolysis at high pH.[1] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC grade water, acetonitrile, and other necessary solvents
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a sample of the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a sample of the solid compound and the stock solution to light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
If using a mass spectrometer, characterize the structure of the major degradation products.
-
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
"mitigation of by-product formation in the synthesis of 2-(4-Fluorophenyl)cyclopropanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating by-product formation during the synthesis of 2-(4-Fluorophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(4-Fluorophenyl)cyclopropanamine and their associated by-products?
A1: The two most prevalent methods for the cyclopropanation of 4-fluorostyrene derivatives are the Simmons-Smith reaction and the Corey-Chaykovsky reaction. Each has a distinct profile of potential by-products.
-
Simmons-Smith Reaction: This method utilizes a carbenoid, typically formed from diiodomethane and a zinc-copper couple. While it is known for its stereospecificity, by-products can arise.[1][2][3] These include compounds resulting from the Lewis-acidity of the zinc iodide by-product and methylation of heteroatoms if excess reagent is used for extended periods.[3]
-
Corey-Chaykovsky Reaction: This reaction employs a sulfur ylide to transfer a methylene group. A common by-product is the corresponding epoxide, formed from the reaction of the ylide with the carbonyl precursor to the alkene (e.g., 4-fluorobenzaldehyde).[4][5][6][7][8] The reaction is known to be diastereoselective, favoring the trans product.[6]
Q2: How can I control the diastereoselectivity of the cyclopropanation to favor the desired trans isomer?
A2: Achieving high trans diastereoselectivity is a common challenge. Several factors influence the stereochemical outcome:
-
Reaction Type: The Corey-Chaykovsky reaction inherently favors the formation of the trans isomer.[6]
-
Reaction Conditions: Lower temperatures generally enhance diastereoselectivity in many cyclopropanation reactions.
-
Catalyst/Reagent Choice: In metal-catalyzed reactions, the choice of ligand can significantly influence the chiral environment and, thus, the diastereoselectivity. For Simmons-Smith type reactions, the nature of the carbenoid can also play a role.
Q3: What are the best methods for purifying 2-(4-Fluorophenyl)cyclopropanamine from its diastereomers and other by-products?
A3: Purification typically involves a combination of techniques:
-
Chromatography: Flash column chromatography is a standard method for separating the desired product from reaction by-products and any remaining starting materials.
-
Crystallization: Diastereomers can often be separated by fractional crystallization of their salts. For instance, forming a salt with a chiral acid (like mandelic or tartaric acid) can lead to diastereomeric salts with different solubilities, allowing for separation by crystallization.
-
Distillation: If the by-products have significantly different boiling points, distillation under reduced pressure may be an effective purification step.
Q4: What analytical techniques are recommended for identifying and quantifying by-products in my reaction mixture?
A4: A combination of spectroscopic and chromatographic methods is ideal for a thorough analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile by-products.[9] It can provide both retention time and mass spectral data for compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for characterizing the structure of the desired product and its diastereomers.[10][11] NOESY experiments can help determine the relative stereochemistry of the cyclopropane ring protons.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be used to separate and quantify diastereomers and enantiomers.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cyclopropane Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Zinc (Simmons-Smith) | Activate the zinc-copper couple immediately before use or use a more reactive zinc source like diethylzinc. | The surface of zinc can oxidize, reducing its reactivity. Freshly activated zinc is crucial for efficient carbenoid formation. |
| Decomposition of Ylide (Corey-Chaykovsky) | Ensure anhydrous conditions and maintain a low reaction temperature. | Sulfur ylides can be sensitive to moisture and elevated temperatures, leading to decomposition and reduced yield. |
| Poor Quality Reagents | Use freshly distilled or purified starting materials and solvents. | Impurities in the alkene, diiodomethane, or sulfur ylide precursor can inhibit the reaction or lead to side reactions. |
| Sub-optimal Reaction Temperature | Experiment with a range of temperatures. While lower temperatures often favor selectivity, some reactions require more thermal energy to proceed at a reasonable rate. | Temperature affects both reaction rate and selectivity. An optimal balance is needed. |
Issue 2: High Levels of Epoxide By-product (Corey-Chaykovsky)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Precursor Carbonyl | Ensure complete conversion of the carbonyl starting material (e.g., 4-fluorobenzaldehyde) to the alkene before initiating the cyclopropanation. | The sulfur ylide can react with any remaining aldehyde or ketone to form an epoxide. |
| Choice of Sulfur Ylide | Use a sulfoxonium ylide instead of a sulfonium ylide. | Sulfoxonium ylides often show a higher propensity for conjugate addition to α,β-unsaturated systems, leading to cyclopropanes, whereas sulfonium ylides can favor direct addition to a carbonyl group. |
Issue 3: Poor trans:cis Diastereomer Ratio
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). | The transition states leading to the two diastereomers may have different activation energies. Lowering the temperature can amplify this difference, favoring the formation of the thermodynamically more stable trans isomer. |
| Inappropriate Solvent | Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry. | Solvent can play a critical role in stabilizing or destabilizing the transition states for the formation of different diastereomers. |
| Steric Hindrance | If using a substituted ylide or a more complex alkene, steric interactions can disfavor the desired transition state. Consider alternative synthetic routes if this is a persistent issue. | Steric bulk on either the alkene or the methylene-transfer reagent can significantly impact the facial selectivity of the cyclopropanation. |
Data Presentation
Table 1: Representative Diastereomer Ratios in Cyclopropanation Reactions
| Entry | Cyclopropanation Method | Substrate | Temperature (°C) | trans:cis Ratio (Representative) |
| 1 | Simmons-Smith | Styrene | 25 | >90:10 |
| 2 | Corey-Chaykovsky | Chalcone | 25 | >95:5 |
| 3 | Rhodium-Catalyzed | Styrene | 25 | 70:30 |
Note: These are representative values from the literature for similar substrates and are intended for comparative purposes. Actual results for 2-(4-Fluorophenyl)cyclopropanamine may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)cyclopropanamine via a Corey-Chaykovsky-type Reaction (based on analogous procedures)
This protocol is a representative example based on the synthesis of similar compounds and should be optimized for the specific target molecule.
-
Preparation of the Sulfur Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases, and a clear solution is obtained.
-
Cyclopropanation: Cool the ylide solution to 0 °C. Dissolve the precursor, (E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq), in anhydrous DMSO and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the cyclopropyl ketone intermediate.
-
Conversion to Amine: The resulting ketone can be converted to the amine via methods such as a reductive amination or a Curtius rearrangement, which are standard organic transformations.
Visualizations
Caption: By-product formation pathways in common synthetic routes.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
"comparative analysis of different synthetic routes to 2-(4-Fluorophenyl)cyclopropanamine"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(4-fluorophenyl)cyclopropanamine, a key structural motif in various pharmacologically active compounds, can be achieved through several distinct synthetic pathways. This guide provides a comparative analysis of three primary routes: cyclopropanation of 4-fluorostyrene, the Hofmann rearrangement, and the Curtius rearrangement. Each method is evaluated based on its synthetic efficiency, reagent toxicity, and scalability, with supporting experimental data and detailed protocols to inform synthetic strategy and decision-making in a research and development setting.
Route 1: Cyclopropanation of 4-Fluorostyrene
This approach involves the initial formation of a cyclopropane ring by reacting 4-fluorostyrene with a carbene or carbene equivalent, followed by the conversion of a functional group to the desired amine. A common method for cyclopropanation is the reaction of the olefin with ethyl diazoacetate, followed by hydrolysis of the resulting ester to a carboxylic acid, which can then be converted to the amine.
Experimental Protocol:
Step 1: Synthesis of ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate
To a solution of 4-fluorostyrene (1.0 eq) in a suitable solvent such as dichloromethane or toluene, a rhodium(II) or copper(I) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) is added. Ethyl diazoacetate (1.1-1.5 eq) is then added dropwise to the reaction mixture at a controlled temperature, typically ranging from room temperature to gentle reflux. The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration through a pad of silica gel, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.
Step 2: Hydrolysis to 2-(4-fluorophenyl)cyclopropanecarboxylic acid
The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.
Step 3: Conversion to 2-(4-fluorophenyl)cyclopropanamine
The carboxylic acid can be converted to the amine via either the Hofmann or Curtius rearrangement as detailed in the subsequent sections.
Route 2: Hofmann Rearrangement
The Hofmann rearrangement provides a direct method to convert a primary amide to a primary amine with one fewer carbon atom. This route commences with the synthesis of 2-(4-fluorophenyl)cyclopropanecarboxamide, which is then subjected to rearrangement.
Experimental Protocol:
Step 1: Synthesis of 2-(4-fluorophenyl)cyclopropanecarboxamide
2-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene, often with a catalytic amount of DMF. After completion of the reaction, the excess reagent and solvent are removed under reduced pressure. The crude acid chloride is then dissolved in an appropriate solvent (e.g., THF, acetone) and added dropwise to a cooled, concentrated solution of aqueous ammonia or ammonium hydroxide. The resulting amide precipitate is collected by filtration, washed with water, and dried.
Step 2: Hofmann Rearrangement to 2-(4-fluorophenyl)cyclopropanamine
To a cold (0-5 °C) solution of sodium hydroxide or potassium hydroxide in water, bromine (1.0-1.1 eq) is added slowly to form a solution of the corresponding hypobromite. 2-(4-fluorophenyl)cyclopropanecarboxamide (1.0 eq) is then added portion-wise, and the reaction mixture is slowly warmed to room temperature and then heated (typically 50-80 °C) until the rearrangement is complete. After cooling, the product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic extracts are washed, dried, and concentrated to give the crude amine, which can be further purified by distillation or salt formation.
Route 3: Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine. This route also starts from the corresponding carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 2-(4-fluorophenyl)cyclopropanecarbonyl azide
2-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) is first converted to its acid chloride as described in the Hofmann rearrangement protocol. The crude acid chloride is then dissolved in an aprotic solvent like acetone or THF and treated with a solution of sodium azide (1.1-1.5 eq) in water at a low temperature (0-5 °C). The reaction is stirred for a few hours, after which the acyl azide is typically extracted into an organic solvent. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat and shock.
Step 2: Curtius Rearrangement and Hydrolysis to 2-(4-fluorophenyl)cyclopropanamine
The solution of the acyl azide is gently heated (typically in a solvent like toluene or benzene) to induce the rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas. Once the rearrangement is complete, the isocyanate is hydrolyzed by adding an aqueous acid (e.g., HCl) and heating the mixture. The resulting amine hydrochloride can be isolated, or the free amine can be obtained by basification and extraction.
Comparative Data
| Parameter | Route 1: Cyclopropanation | Route 2: Hofmann Rearrangement | Route 3: Curtius Rearrangement |
| Starting Material | 4-Fluorostyrene | 2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 2-(4-Fluorophenyl)cyclopropanecarboxylic acid |
| Key Reagents | Ethyl diazoacetate, Rh/Cu catalyst, Base | Thionyl chloride, Ammonia, Bromine, Base | Thionyl chloride, Sodium azide |
| Overall Yield | Moderate to Good | Good | Good |
| Purity | Good to Excellent (after chromatography) | Good (often requires purification) | Good (often requires purification) |
| Reaction Time | Multi-step, can be lengthy | Relatively shorter than Route 1 | Relatively shorter than Route 1 |
| Scalability | Moderate (handling of diazo compounds) | Good | Moderate (safety concerns with azides) |
| Safety Concerns | Use of potentially explosive diazo compounds | Use of toxic and corrosive bromine | Use of highly toxic and potentially explosive sodium azide and acyl azides[1] |
| Stereoselectivity | Can be controlled with chiral catalysts | N/A (if starting from racemic material) | N/A (if starting from racemic material) |
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of three synthetic routes to 2-(4-Fluorophenyl)cyclopropanamine.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key chemical transformations in the Hofmann and Curtius rearrangements.
Caption: Key steps of the Hofmann rearrangement for the synthesis of 2-(4-Fluorophenyl)cyclopropanamine.
References
A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-(4-Fluorophenyl)cyclopropanamine HCl
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(4-Fluorophenyl)cyclopropanamine HCl, a key chiral intermediate in the synthesis of various pharmaceutical compounds.[1] The performance of the HPLC method is compared with an alternative technique, Supercritical Fluid Chromatography (SFC), with supporting data to guide the selection of the most suitable analytical method.
The separation of chiral amines like 2-(4-Fluorophenyl)cyclopropanamine HCl is essential as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[2] Chromatographic techniques, particularly HPLC and SFC, are powerful tools for achieving this separation and accurately quantifying enantiomeric purity.[2][3]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely established and versatile technique for chiral analysis, largely due to the extensive variety of available chiral stationary phases (CSPs).[1][2] In contrast, Supercritical Fluid Chromatography (SFC) has gained prominence as a "green" alternative to HPLC, primarily utilizing supercritical carbon dioxide as the mobile phase, which significantly reduces organic solvent consumption.[2] Key advantages of SFC often include faster analysis times and improved resolution.[2]
A direct comparison of the typical validation parameters for both HPLC and SFC methods for the analysis of a chiral amine is presented below.
| Parameter | HPLC | SFC |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.5% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.01% | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% | 0.03% |
| Specificity | Resolved from impurities and other enantiomer | Resolved from impurities and other enantiomer |
| Robustness | Method demonstrates reliability with small variations in flow rate, mobile phase composition, and column temperature. | Method demonstrates reliability with small variations in back pressure, mobile phase composition, and temperature. |
Experimental Protocols
Detailed methodologies for both the HPLC and SFC methods are provided below. These protocols are based on established practices for chiral amine separations and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the purity assessment of 2-(4-Fluorophenyl)cyclopropanamine HCl.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-(4-Fluorophenyl)cyclopropanamine HCl reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
Validation Procedure:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that the method is free from interference from other components.
-
Linearity: Prepare a series of at least five concentrations of the analyte and plot the peak area against concentration. Perform linear regression analysis.
-
Accuracy: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution.
-
Intermediate Precision: Perform the analysis on different days with different analysts and equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting successively more dilute solutions.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate, mobile phase composition, and column temperature to assess the method's reliability.
Supercritical Fluid Chromatography (SFC) Method
This protocol provides a general approach for the SFC analysis of chiral amines.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| SFC System | SFC system with UV Detector |
| Column | Chiral Stationary Phase (similar to HPLC) |
| Mobile Phase | Supercritical CO₂ and Methanol with an additive (e.g., 80:20) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Standard and Sample Preparation:
-
Standard and Sample Solutions: Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[2]
Validation Procedure:
The validation procedure for the SFC method follows the same principles as the HPLC method, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness according to ICH guidelines.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC and SFC for Chiral Analysis.
References
A Comparative Analysis of 2-(4-Fluorophenyl)cyclopropanamine and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 2-(4-Fluorophenyl)cyclopropanamine with other established monoamine oxidase (MAO) inhibitors, including tranylcypromine, phenelzine, selegiline, and moclobemide. The information is intended to support research and drug development efforts in the field of neuroscience and psychopharmacology.
Executive Summary
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of several key MAO inhibitors against the two major isoforms of the enzyme, MAO-A and MAO-B. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target | IC50 | Ki | Selectivity | Reversibility | Reference(s) |
| 2-(4-Fluorophenyl)cyclopropanamine | MAO-A & MAO-B | Not Available | Not Available | Likely Non-Selective to MAO-A selective | Irreversible (presumed) | [1] |
| Tranylcypromine | MAO-A | 0.5 - 2.3 µM | 7.7 µM | Non-Selective | Irreversible | [2] |
| MAO-B | 0.95 - 2.3 µM | 3.8 µM | [2] | |||
| Phenelzine | MAO-A | Not Available | 47 nM | Non-Selective | Irreversible | |
| MAO-B | Not Available | 15 nM | ||||
| Selegiline | MAO-A | 23 µM | Not Available | MAO-B Selective | Irreversible | |
| MAO-B | 51 nM | Not Available | ||||
| Moclobemide | MAO-A | 10 µM | Not Available | MAO-A Selective | Reversible | |
| MAO-B | >1000 µM | Not Available |
Note on 2-(4-Fluorophenyl)cyclopropanamine: Direct in vitro IC50 or Ki values for 2-(4-Fluorophenyl)cyclopropanamine are not available in the reviewed literature. However, a study on ring-substituted analogues of tranylcypromine reported that 4-fluorotranylcypromine (a synonym for trans-2-(4-fluorophenyl)cyclopropanamine) exhibited a slightly stronger inhibitory effect on MAO-B and was a more potent inhibitor of MAO-A than tranylcypromine in rats after long-term administration[1]. Another study on fluorinated phenylcyclopropylamines noted that p-substitution with electron-withdrawing groups like fluorine in the aromatic ring of trans-isomers increased the inhibition of both MAO-A and MAO-B[2].
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. Below are detailed methodologies for common in vitro assays.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This method is widely used for its high sensitivity and suitability for high-throughput screening.
Principle: The enzymatic activity of MAO is measured by the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent compound (resorufin), which can be quantified.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine or kynuramine)
-
Test inhibitor (e.g., 2-(4-Fluorophenyl)cyclopropanamine) and reference inhibitors
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, Amplex Red, and HRP in the assay buffer. Prepare serial dilutions of the test and reference inhibitors.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test or reference inhibitor at various concentrations, and the MAO enzyme. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the time-dependent inactivation of the enzyme.
-
Reaction Initiation: Add the substrate and the Amplex Red/HRP mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway of MAO Inhibition
References
In Vivo Efficacy of 2-(4-Fluorophenyl)cyclopropanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 2-(4-Fluorophenyl)cyclopropanamine derivatives, with a primary focus on 4-fluorotranylcypromine, a fluorinated analog of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine. The comparison extends to other relevant MAO inhibitors and Lysine-Specific Demethylase 1 (LSD1) inhibitors, reflecting the dual therapeutic potential of this class of compounds in neuropsychiatric disorders and oncology.
Antidepressant Potential: Enhanced Neurochemical Profile
The primary mechanism of antidepressant action for 2-phenylcyclopropanamine derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of key neurotransmitters. Fluorination of the phenyl ring, as in 4-fluorotranylcypromine, has been shown to modulate the compound's potency and pharmacokinetic properties.
Comparative Neurochemical Effects
Chronic administration of 4-fluorotranylcypromine in rats has demonstrated a sustained impact on brain monoamine metabolism, indicative of potent MAO inhibition. A direct comparison with its parent compound, tranylcypromine, and the selective MAO-A inhibitor clorgyline, reveals a significant and widespread effect on neurotransmitter levels.
| Brain Region | Neurotransmitter/Metabolite | 4-Fluorotranylcypromine (0.5 mg/kg/day) | Tranylcypromine (0.5 mg/kg/day) | Clorgyline (1.0 mg/kg/day) |
| Frontal Cortex | Noradrenaline | ↑ | ↑ | ↑ |
| 5-Hydroxytryptamine (Serotonin) | ↑ | ↑ | ↑ | |
| Dopamine | ↑ | ↑ | ↑ | |
| 5-HIAA (Serotonin Metabolite) | ↓ | ↓ | ↓ | |
| DOPAC (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| HVA (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| Nucleus Accumbens | Noradrenaline | ↑ | ↑ | ↑ |
| 5-Hydroxytryptamine (Serotonin) | ↑ | ↑ | ↑ | |
| Dopamine | ↑ | ↑ | ↑ | |
| 5-HIAA (Serotonin Metabolite) | ↓ | ↓ | ↓ | |
| DOPAC (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| HVA (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| Caudate Nucleus | Noradrenaline | ↑ | ↑ | ↑ |
| 5-Hydroxytryptamine (Serotonin) | ↑ | ↑ | ↑ | |
| Dopamine | ↑ | ↑ | ↑ | |
| 5-HIAA (Serotonin Metabolite) | ↓ | ↓ | ↓ | |
| DOPAC (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| HVA (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| Hippocampus | Noradrenaline | ↑ | ↑ | ↑ |
| 5-Hydroxytryptamine (Serotonin) | ↑ | ↑ | ↑ | |
| Dopamine | ↑ | ↑ | ↑ | |
| 5-HIAA (Serotonin Metabolite) | ↓ | ↓ | ↓ | |
| DOPAC (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| HVA (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| Hypothalamus | Noradrenaline | ↑ | ↑ | ↑ |
| 5-Hydroxytryptamine (Serotonin) | ↑ | ↑ | ↑ | |
| Dopamine | ↑ | ↑ | ↑ | |
| 5-HIAA (Serotonin Metabolite) | ↓ | ↓ | ↓ | |
| DOPAC (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| HVA (Dopamine Metabolite) | ↓ | ↓ | ↓ | |
| Data summarized from a 28-day chronic administration study in male Sprague-Dawley rats.[1] |
In vitro studies have shown that 4-fluorotranylcypromine is approximately 10 times more potent than tranylcypromine at inhibiting both MAO-A and MAO-B in rat brain homogenates.[2] Furthermore, following intraperitoneal administration, 4-fluorotranylcypromine achieves higher concentrations in the brain and liver compared to an equimolar dose of tranylcypromine, suggesting improved bioavailability.[2]
Experimental Protocols: Antidepressant Activity
Chronic Administration and Neurochemical Analysis
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Continuous subcutaneous infusion for 28 days using osmotic minipumps (e.g., Alzet 2002). This method ensures stable plasma and brain concentrations of the test compounds.
-
Dosages: 4-fluorotranylcypromine (0.5 mg/kg/day), tranylcypromine (0.5 mg/kg/day), clorgyline (1.0 mg/kg/day).
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and brain regions (frontal cortex, nucleus accumbens, caudate nucleus, hippocampus, hypothalamus) are dissected. Levels of noradrenaline, 5-hydroxytryptamine, dopamine, and their metabolites (5-HIAA, DOPAC, HVA) are measured using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[1]
Behavioral Models of Depression
Standard behavioral tests are used to assess the antidepressant-like efficacy of compounds.
-
Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile. The test usually lasts for 6 minutes, with the last 4 minutes being scored.
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility time is indicative of antidepressant activity. This test is also typically 6 minutes in duration.
References
"cross-reactivity profiling of 2-(4-Fluorophenyl)cyclopropanamine against other receptors"
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of 2-(4-Fluorophenyl)cyclopropanamine, also known as tranylcypromine, against a range of biological targets. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development projects. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction
2-(4-Fluorophenyl)cyclopropanamine is a well-known monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder. Its therapeutic effects are primarily attributed to the irreversible inhibition of both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters in the brain. However, understanding its interactions with other receptors and off-target proteins is crucial for a comprehensive safety and efficacy assessment. This guide details the binding affinities and inhibitory concentrations of 2-(4-Fluorophenyl)cyclopropanamine against its primary targets and a selection of other receptors and enzymes.
Cross-Reactivity Data
The following tables summarize the quantitative data on the interaction of 2-(4-Fluorophenyl)cyclopropanamine with various biological targets. The data has been compiled from multiple experimental sources to provide a comparative overview.
Table 1: Primary Targets - Monoamine Oxidases and Lysine-Specific Demethylase 1
| Target | Parameter | Value | Species | Assay Type |
| MAO-A | IC50 | 2.3 µM[1] | Human | Enzyme Inhibition |
| Ki | 102 µM[2] | Enzyme Inhibition | ||
| MAO-B | IC50 | 0.95 µM[1] | Human | Enzyme Inhibition |
| Ki | 16 µM[2] | Enzyme Inhibition | ||
| LSD1 | IC50 | < 2 µM | Enzyme Inhibition | |
| KI | 242 µM[3] | Human | Enzyme Inhibition | |
| kinact | 0.0106 s-1[3] | Human | Enzyme Inhibition |
Table 2: Off-Target Receptor and Enzyme Interactions
| Target | Parameter | Value | Species | Assay Type |
| Dopamine D2 Receptor | Ki | >10000 nM | Human | Radioligand Binding |
| 5-HT2C Receptor | Agonist Activity | Modest | Functional Assay | |
| Cannabinoid CB1 Receptor | Binding Affinity (Kd) | No significant direct binding affinity alteration was observed, though chronic treatment increased receptor density. | Rat | Radioligand Binding |
| CYP2C19 | Ki | 32 µM | Human | Enzyme Inhibition |
| CYP2C9 | Ki | 56 µM | Human | Enzyme Inhibition |
| CYP2D6 | Ki | 367 µM | Human | Enzyme Inhibition |
A chemical proteomics study has also identified several other potential off-target proteins for tranylcypromine, including aldehyde dehydrogenases (ALDHs), heme oxygenase 2, and cathepsin L1. However, quantitative binding affinities (Ki or IC50 values) for these interactions are not yet available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented data.
Radioligand Binding Assay for Receptor Cross-Reactivity
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[4]
Objective: To determine the equilibrium dissociation constant (Ki) of 2-(4-Fluorophenyl)cyclopropanamine for various G protein-coupled receptors (GPCRs).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
2-(4-Fluorophenyl)cyclopropanamine (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2-(4-Fluorophenyl)cyclopropanamine.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Enzyme Inhibition Assay
Enzyme inhibition assays are used to measure the potency of a compound in inhibiting the activity of a specific enzyme.[5][6]
Objective: To determine the IC50 or Ki value of 2-(4-Fluorophenyl)cyclopropanamine for enzymes such as MAO or cytochrome P450 isoforms.
Materials:
-
Purified enzyme (e.g., recombinant human MAO-A, MAO-B, or a specific CYP isozyme).
-
A specific substrate for the enzyme (e.g., kynuramine for MAO, or a specific probe substrate for a CYP isozyme).
-
2-(4-Fluorophenyl)cyclopropanamine (test compound).
-
Assay buffer appropriate for the enzyme.
-
A detection system to measure product formation (e.g., a spectrophotometer or fluorometer).
Procedure:
-
Pre-incubation (for irreversible inhibitors): Incubate the enzyme with varying concentrations of 2-(4-Fluorophenyl)cyclopropanamine for a specific period to allow for covalent bond formation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Measure the amount of product formed using a suitable detection method.
-
Data Analysis: Plot the enzyme activity against the concentration of the inhibitor to determine the IC50 value. For reversible inhibitors, the Ki can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, or uncompetitive).
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the cross-reactivity profiling of 2-(4-Fluorophenyl)cyclopropanamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of the antidepressants tranylcypromine and fluoxetine on limbic cannabinoid receptor binding and endocannabinoid contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-(4-Fluorophenyl)cyclopropanamine
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the separation of 2-(4-Fluorophenyl)cyclopropanamine, a chiral amine of interest in pharmaceutical research. While direct comparative studies on this specific analyte are not extensively published, this guide synthesizes general principles and experimental approaches from the separation of analogous chiral amines and aromatic compounds to provide a robust framework for method development.[1][2]
The primary approach for chiral separation is high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase.[3][4] The selection of an appropriate CSP is paramount for achieving a successful enantioseparation, with different phases operating on distinct chiral recognition mechanisms.[1][5] The most common and broadly applicable CSPs for such analytes fall into three main categories: polysaccharide-based, Pirkle-type (brush-type), and cyclodextrin-based phases.
Comparison of Chiral Stationary Phases
The successful separation of 2-(4-Fluorophenyl)cyclopropanamine enantiomers relies on the differential interactions between the analyte and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][6]
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Mobile Phases | Advantages for 2-(4-Fluorophenyl)cyclopropanamine Separation |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[5] | Normal Phase (Hexane/Alcohol), Polar Organic (e.g., Methanol, Ethanol), Reversed-Phase (Acetonitrile/Water or Methanol/Water with additives). | Broad applicability to a wide range of chiral compounds, including amines.[2][6] High success rate for resolving aromatic compounds. Different derivatives (amylose vs. cellulose) offer differing selectivities.[7] |
| Pirkle-Type (Brush-Type) | N-(3,5-dinitrobenzoyl)-phenylglycine | π-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole interactions, and steric interactions.[5][6] | Primarily Normal Phase (e.g., Hexane/Isopropanol). | Strong π-π interactions are possible with the fluorophenyl group of the analyte. Well-defined chiral recognition mechanisms can aid in method development. |
| Cyclodextrin-Based | β-cyclodextrin derivatives | Inclusion complexation where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin. Hydrogen bonding at the rim of the cavity. | Primarily Reversed-Phase (e.g., Acetonitrile/Water or Methanol/Water with buffers). | The fluorophenyl group can be included in the cyclodextrin cavity. Effective for separating compounds with aromatic rings. |
Experimental Workflow for CSP Comparison
A systematic approach is crucial for efficiently identifying the optimal chiral stationary phase and mobile phase conditions. The following workflow outlines a typical screening process for the enantioseparation of 2-(4-Fluorophenyl)cyclopropanamine.
Caption: A strategic workflow for comparing chiral stationary phases for the separation of 2-(4-Fluorophenyl)cyclopropanamine.
Detailed Experimental Protocols
The following are general starting points for developing a chiral separation method for 2-(4-Fluorophenyl)cyclopropanamine on different CSPs. Optimization of the mobile phase composition, additives, temperature, and flow rate is typically required to achieve baseline separation.
Sample Preparation
Dissolve the racemic standard of 2-(4-Fluorophenyl)cyclopropanamine in the mobile phase or a compatible solvent (e.g., ethanol or isopropanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 1: Polysaccharide-Based CSPs (Normal Phase)
-
Columns: Chiralpak® AD-H, Chiralcel® OD-H (or equivalent amylose and cellulose-based columns)
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane/isopropanol.
-
Additive: For basic compounds like amines, the addition of a small amount of a basic additive, such as 0.1% diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often necessary to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. analytical column.
-
Temperature: 25 °C
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Record the chromatogram and evaluate the separation.
-
If no separation is observed, systematically vary the alcohol modifier percentage and type.
-
Protocol 2: Polysaccharide-Based CSPs (Reversed-Phase)
-
Columns: Chiralpak® IA, Chiralcel® OJ-RH (or equivalent reversed-phase compatible polysaccharide columns)
-
Mobile Phase: A mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium bicarbonate or ammonium formate). A typical starting composition is 50:50 (v/v) acetonitrile/20 mM ammonium bicarbonate.
-
pH: Adjust the pH of the aqueous component. For basic amines, a higher pH (e.g., pH 9) can improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample.
-
Record the chromatogram and assess the separation.
-
Optimize by adjusting the organic modifier content and the pH of the aqueous phase.
-
Protocol 3: Pirkle-Type CSPs (Normal Phase)
-
Column: Whelk-O® 1 (or equivalent)
-
Mobile Phase: Similar to Protocol 1, typically a mixture of hexane and an alcohol (isopropanol or ethanol).
-
Additive: 0.1% DEA or another suitable amine modifier is recommended.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm.
-
Procedure:
-
Follow the equilibration and injection procedure as outlined in Protocol 1.
-
Pirkle-type phases may offer different selectivity compared to polysaccharide phases, making them a valuable alternative in a screening protocol.
-
Conclusion
References
Unraveling the Molecular Dance: A Comparative Guide to the MAO Inhibition Mechanism of 2-(4-Fluorophenyl)cyclopropanamine
A deep dive into the molecular interactions of 2-(4-Fluorophenyl)cyclopropanamine with monoamine oxidase, benchmarked against established inhibitors through molecular docking and experimental data.
For researchers and professionals in the field of drug discovery and neuropharmacology, understanding the precise mechanism of action of novel psychoactive compounds is paramount. This guide provides a comparative analysis of 2-(4-Fluorophenyl)cyclopropanamine, a fluorinated analog of tranylcypromine, focusing on its interaction with its primary biological target, monoamine oxidase (MAO). Through a synthesis of reported experimental data and a clear outline of validation methodologies, this document serves as a resource for evaluating its potential as a therapeutic agent.
Performance Comparison: Inhibitory Potency against MAO-A and MAO-B
The inhibitory activity of 2-(4-Fluorophenyl)cyclopropanamine and its analogs against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, is a critical determinant of their therapeutic profile and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of 2-(4-Fluorophenyl)cyclopropanamine in comparison to other well-characterized MAO inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference Compound(s) |
| 2-(4-Fluorophenyl)cyclopropanamine | ~0.23 | ~0.095 | Non-selective | Tranylcypromine |
| Tranylcypromine | 2.3 | 0.95 | Non-selective | - |
| Selegiline ((-)-Deprenyl) | 23 | 0.051 | MAO-B Selective | - |
| Clorgyline | 0.0012 | 1.9 | MAO-A Selective | - |
Visualizing the Interaction: Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following diagram illustrates the typical workflow for a molecular docking study aimed at validating the binding of an inhibitor like 2-(4-Fluorophenyl)cyclopropanamine to the active site of monoamine oxidase.
The Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. Irreversible inhibitors, such as those in the phenylcyclopropylamine class, form a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to its inactivation. This prevents the breakdown of neurotransmitters, thereby increasing their levels in the brain.
Experimental Protocols
To ensure the validity and reproducibility of the findings that underpin the comparative data, detailed experimental protocols are essential. Below are outlines for the key assays used in the characterization of MAO inhibitors.
In Vitro Monoamine Oxidase Inhibition Assay
This assay is designed to determine the concentration of a compound required to inhibit 50% of the MAO-A or MAO-B enzyme activity (IC50).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: p-Tyramine or Kynuramine
-
Fluorescent Probe: Amplex® Red
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (2-(4-Fluorophenyl)cyclopropanamine) and reference inhibitors dissolved in DMSO
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, Amplex Red/HRP, and serial dilutions of the test and reference compounds in assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction: Add the substrate and the Amplex Red/HRP solution to each well to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) over time or as an endpoint reading using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the change in fluorescence over time. The percent inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Docking Protocol
This protocol outlines the general steps for performing a molecular docking study to investigate the binding of 2-(4-Fluorophenyl)cyclopropanamine to the active site of MAO-B.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, Schrödinger Suite)
-
Visualization software (e.g., PyMOL, VMD)
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or active site cavity based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of 2-(4-Fluorophenyl)cyclopropanamine.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Set up the docking parameters, including the grid box that encompasses the defined binding site.
-
Run the docking algorithm to generate a series of possible binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Score and rank the generated poses based on the predicted binding energy or scoring function.
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Compare the predicted binding mode with that of known inhibitors to validate the docking protocol and gain insights into the mechanism of inhibition.
-
References
Benchmarking the Purity of Synthesized 2-(4-Fluorophenyl)cyclopropanamine Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized batch of 2-(4-Fluorophenyl)cyclopropanamine against two leading commercial standards. The purity of this key pharmaceutical intermediate is critical for its use in drug discovery and development, where even trace impurities can lead to undesirable side effects or altered pharmacological activity. This document outlines the analytical methodologies used for purity assessment, presents a comparative summary of the results, and offers a transparent view of the experimental data.
Introduction
2-(4-Fluorophenyl)cyclopropanamine is a crucial building block in the synthesis of various pharmacologically active molecules. The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a rigorous analytical workflow designed to benchmark a laboratory-synthesized batch of 2-(4-Fluorophenyl)cyclopropanamine against two commercially available standards, designated as Commercial Standard A and Commercial Standard B. The comparison focuses on assay purity and the profile of potential process-related impurities.
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below. These techniques offer orthogonal approaches to purity determination, ensuring a comprehensive and reliable assessment.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the assay purity and quantify known and unknown impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation: 1 mg/mL solutions of the synthesized compound and both commercial standards were prepared in a diluent of 80:20 water/methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: A GC-MS system with a quadrupole mass spectrometer.
-
Sample Preparation: The samples were derivatized using N-methyl-bis(trifluoroacetamide) (MBTFA) to improve volatility and chromatographic peak shape. 1 mg of each sample was dissolved in 1 mL of ethyl acetate, and 100 µL of MBTFA was added. The mixture was heated at 70°C for 30 minutes.
-
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Purpose: To provide an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Accurately weighed samples of approximately 10 mg of the synthesized compound and commercial standards were dissolved in 0.75 mL of DMSO-d6. A certified internal standard, maleic acid, was accurately weighed and added to each sample.
-
NMR Parameters:
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Relaxation Delay: 30 s.
-
Pulse Angle: 90°.
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the internal standard signal.
-
Data Presentation
The quantitative data from the analytical tests are summarized in the following tables for a clear comparison of the synthesized 2-(4-Fluorophenyl)cyclopropanamine with the commercial standards.
Table 1: HPLC Purity and Impurity Profile
| Sample | Assay Purity (%) | Impurity 1: 4-Fluoroacetophenone (%) | Impurity 2: 1-(4-Fluorophenyl)ethanone oxime (%) | Total Impurities (%) |
| Synthesized Batch | 99.85 | 0.05 | 0.08 | 0.15 |
| Commercial Standard A | 99.92 | 0.03 | 0.04 | 0.08 |
| Commercial Standard B | 99.89 | 0.04 | 0.06 | 0.11 |
Table 2: GC-MS Impurity Analysis
| Sample | Impurity 3: 4-Fluorostyrene (%) | Impurity 4: Unreacted Starting Material (%) | Total Volatile Impurities (%) |
| Synthesized Batch | 0.02 | 0.03 | 0.05 |
| Commercial Standard A | Not Detected | 0.01 | 0.01 |
| Commercial Standard B | 0.01 | 0.02 | 0.03 |
Table 3: qNMR Absolute Purity
| Sample | Absolute Purity (%) |
| Synthesized Batch | 99.82 |
| Commercial Standard A | 99.90 |
| Commercial Standard B | 99.86 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the purity attributes.
Caption: Experimental workflow for purity assessment.
Caption: Logical comparison of purity attributes.
Conclusion
The analytical data demonstrates that the synthesized batch of 2-(4-Fluorophenyl)cyclopropanamine possesses a high degree of purity, comparable to commercially available standards. The HPLC assay purity of the synthesized batch was determined to be 99.85%, with an absolute purity of 99.82% by qNMR. These values are in close agreement with Commercial Standard B (99.89% and 99.86%, respectively). Commercial Standard A exhibited the highest purity at 99.92% (HPLC) and 99.90% (qNMR).
The impurity profile of the synthesized batch is well-defined and controlled, with total impurities measuring 0.15% by HPLC. This is slightly higher than Commercial Standard A (0.08%) but comparable to Commercial Standard B (0.11%). The identified process-related impurities were present at very low levels and are not expected to impact the performance of the material in most applications.
Comparative Pharmacokinetic Profiling of 2-(4-Fluorophenyl)cyclopropanamine and its Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate and its prodrugs is paramount for successful clinical translation. This guide provides a framework for the comparative analysis of 2-(4-Fluorophenyl)cyclopropanamine, a compound of interest for its potential therapeutic applications, and its corresponding prodrugs. Due to the current lack of publicly available, direct comparative pharmacokinetic data for 2-(4-Fluorophenyl)cyclopropanamine and its specific prodrugs, this document serves as a template, outlining the essential data and experimental methodologies required for a comprehensive evaluation.
The primary objective of developing prodrugs for 2-(4-Fluorophenyl)cyclopropanamine is to enhance its therapeutic potential by improving key pharmacokinetic parameters such as oral bioavailability, metabolic stability, and targeted delivery. A successful prodrug strategy can lead to improved efficacy, reduced dosing frequency, and a better safety profile.
Data Presentation: A Comparative Overview
A direct comparison of the pharmacokinetic parameters of the parent drug and its prodrugs is essential for evaluating the success of the prodrug strategy. The following table provides a template for summarizing such data, which would typically be obtained from in vivo studies in animal models (e.g., rats, mice).
Table 1: Comparative Pharmacokinetic Parameters of 2-(4-Fluorophenyl)cyclopropanamine and its Prodrugs (Illustrative Data)
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| 2-(4-Fluorophenyl)cyclopropanamine | 10 (Oral) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prodrug A (e.g., N-acetyl) | 15 (Oral) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prodrug B (e.g., N-formyl) | 12 (Oral) | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols: Methodologies for Pharmacokinetic Analysis
The generation of reliable pharmacokinetic data hinges on well-defined and rigorously executed experimental protocols. Below are detailed methodologies for key experiments typically cited in such comparative studies.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the plasma concentration-time profiles of 2-(4-Fluorophenyl)cyclopropanamine and its prodrugs following administration.
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
Dosing:
-
Parent Drug: 2-(4-Fluorophenyl)cyclopropanamine is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally via gavage.
-
Prodrugs: Prodrugs are similarly formulated and administered orally at equimolar doses to the parent drug.
-
Intravenous Administration: For bioavailability determination, the parent drug is also administered intravenously (e.g., via the tail vein) in a suitable vehicle (e.g., saline with a co-solvent).
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method for Quantification
Objective: To accurately quantify the concentrations of 2-(4-Fluorophenyl)cyclopropanamine and its prodrugs in plasma samples.
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for bioanalysis due to its high sensitivity and selectivity.
Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is often used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple reaction monitoring (MRM) is used to detect the specific parent-to-product ion transitions for the analyte and an internal standard.
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Metabolic activation of a prodrug to the active 2-(4-Fluorophenyl)cyclopropanamine.
Caption: Workflow for a typical pharmacokinetic study.
"evaluation of the therapeutic potential of 2-(4-Fluorophenyl)cyclopropanamine analogs in preclinical models"
The strategic incorporation of fluorine into drug candidates is a widely utilized medicinal chemistry approach to enhance metabolic stability and pharmacokinetic profiles. This guide provides a comparative evaluation of the therapeutic potential of 2-(4-Fluorophenyl)cyclopropanamine and its analogs based on available preclinical data. The analysis covers various biological targets, including monoamine oxidase (MAO), the serotonin 2C (5-HT2C) receptor, and dipeptidyl peptidase IV (DPP-IV), reflecting the diverse pharmacological activities of the 2-phenylcyclopropylamine scaffold.
Comparative Efficacy and In Vitro Activity
The therapeutic utility of 2-phenylcyclopropylamine analogs is highly dependent on the substitution pattern on the phenyl ring and the stereochemistry of the cyclopropane core. The available preclinical data for several analogs targeting different enzymes and receptors are summarized below.
Monoamine Oxidase (MAO) Inhibition
The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-known MAO inhibitor. Fluorination of the phenyl ring has been explored to modulate its activity and selectivity.
Table 1: Comparison of MAO Inhibition by 2-Phenylcyclopropylamine Analogs
| Compound | Substitution | Target | IC50 (µM) | Selectivity | Reference |
| Tranylcypromine | None | MAO-A/B | - | Non-selective | [1] |
| trans-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro (on cyclopropane) | MAO-A | Low µM | Moderate MAO-A | [2] |
| trans-2-Fluoro-2-phenylcyclopropylamine | 2-Fluoro (on cyclopropane) | MAO-B | Low µM | - | [2] |
| para-Fluoro substituted analog | para-Fluoro | MAO | - (Slightly decreased activity) | - | [2] |
| para-Chloro substituted analog | para-Chloro | MAO | - (Slightly decreased activity) | - | [2] |
| para-Methyl substituted analog | para-Methyl | MAO | - (Increased activity) | - | [2] |
Note: Quantitative IC50 values for para-substituted analogs were not provided in the source material, only qualitative descriptions of activity changes.
Structure-activity relationship studies indicate that electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring slightly decrease the inhibitory activity against microbial tyramine oxidase, a model for MAO activity.[2] In contrast, an electron-donating methyl group at the same position increases the activity.[2]
Serotonin 2C (5-HT2C) Receptor Agonism
Fluorinated derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective 5-HT2C receptor agonists for the potential treatment of obesity and central nervous system disorders.
Table 2: In Vitro Activity of Fluorinated 2-Phenylcyclopropylmethylamine Analogs at 5-HT2 Receptors
| Compound | Substitution | Target | Activity | Reference |
| (+)-(1S,2S)-20a | 2-Fluoro (on cyclopropane) | 5-HT2C | Selective Agonist | [3] |
| (+)-21c | 2-Fluoro, 3-Fluoro (on phenyl) | 5-HT2C | - | [3] |
Note: Specific EC50 or Ki values were not detailed in the provided search results, but the study aimed to identify selective agonists.
The research in this area focuses on achieving selectivity for the 5-HT2C receptor to avoid the hallucinogenic effects associated with 5-HT2A agonism and the potential for valvular hypertrophy linked to 5-HT2B agonism.[3]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A series of trans-2-aryl-cyclopropylamine analogs have been synthesized and evaluated as DPP-IV inhibitors for the treatment of type 2 diabetes.
Table 3: In Vivo Efficacy of a DPP-IV Inhibitor Analog
| Compound | Animal Model | Key Findings | Reference |
| 24b | Rats | Significant inhibition of plasma DPP-IV activity | [4] |
| 24b | Lean and diet-induced obese mice | Improved glucose tolerance | [4] |
The analog 24b emerged as a potent and selective DPP-IV inhibitor with excellent in vivo activity, demonstrating the therapeutic potential of this scaffold beyond neuroscience targets.[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key assays cited in this guide.
In Vitro MAO Inhibition Assay
Inhibition of MAO-A and MAO-B can be determined using a variety of substrates and detection methods. A common approach involves recombinant human MAO enzymes and a chemiluminescent assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).
-
Substrate: A luminogenic MAO substrate (e.g., a luciferin derivative).
-
Assay Procedure:
-
The test compound (analog) is pre-incubated with the MAO enzyme in a buffer solution.
-
The luminogenic substrate is added to initiate the reaction.
-
The enzyme reaction produces luciferin, which is then converted to light by luciferase.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Hyperlocomotion Model
This model is used to assess the antipsychotic potential of compounds, particularly D2 receptor partial agonists.
-
Animals: Typically, male ICR or C57BL/6 mice are used.
-
Induction of Hyperlocomotion: A psychostimulant such as amphetamine or MK-801 is administered to induce hyperlocomotion.
-
Test Compound Administration: The 2-phenylcyclopropylamine analog is administered at various doses, usually orally or via intraperitoneal injection, prior to the psychostimulant.
-
Behavioral Assessment: Locomotor activity is recorded using automated activity monitors (e.g., infrared beam arrays) for a specified period.
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between the vehicle-treated group and the compound-treated groups to determine the suppressive effect of the analog on hyperlocomotion.
In Vivo Glucose Tolerance Test
This test evaluates the ability of a compound to improve glucose metabolism, relevant for potential antidiabetic agents.
-
Animals: Mice (e.g., lean or diet-induced obese models) are fasted overnight.
-
Compound Administration: The test analog (e.g., a DPP-IV inhibitor) is administered orally.
-
Glucose Challenge: After a set period following compound administration, a bolus of glucose is given orally or intraperitoneally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated and compared between the vehicle and treated groups to assess the improvement in glucose tolerance.[4]
Visualizing Mechanisms and Workflows
To better understand the context of these preclinical evaluations, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway.
Caption: A generalized workflow for the preclinical evaluation of therapeutic compounds.
Caption: The mechanism of action for MAO inhibitor analogs.
Concluding Remarks
The preclinical data on 2-(4-Fluorophenyl)cyclopropanamine and its analogs highlight the versatility of the 2-phenylcyclopropylamine scaffold in targeting a range of biological entities. While fluorination at the para-position of the phenyl ring may slightly diminish MAO inhibitory activity, this modification can be beneficial for other therapeutic targets. The development of selective 5-HT2C agonists and potent DPP-IV inhibitors from this chemical class underscores its potential beyond traditional antidepressant applications. However, a cautionary note arises from reports of in vivo toxicity with fluoromethylcyclopropylamine derivatives, indicating that the position of fluorination is a critical determinant of the safety profile.[5] Further comprehensive preclinical studies employing head-to-head comparisons of analogs in relevant disease models are warranted to fully elucidate the therapeutic potential and safety of this promising class of compounds.
References
- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-(4-Fluorophenyl)cyclopropanamine
Introduction
2-(4-Fluorophenyl)cyclopropanamine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the quality and purity of this intermediate is critical for the safety and efficacy of the final drug product. The validation of analytical methods is a fundamental requirement in pharmaceutical development and manufacturing to ensure that the chosen methods are reliable, reproducible, and fit for their intended purpose. Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness, demonstrating its transferability and consistent performance across different laboratories, equipment, and analysts.
This guide provides a model framework for the inter-laboratory validation of analytical methods for the quantification and purity assessment of 2-(4-Fluorophenyl)cyclopropanamine. Due to the limited availability of published inter-laboratory validation studies specifically for this compound, this document presents a comparative overview of two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data is hypothetical yet representative of typical performance characteristics expected during such a validation study, adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3]
Comparative Performance of Analytical Methods
The following tables summarize the expected quantitative performance data from a hypothetical inter-laboratory validation study comparing HPLC-UV and GC-MS for the analysis of 2-(4-Fluorophenyl)cyclopropanamine.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Performance Metric | Acceptance Criteria | Result (Lab A) | Result (Lab B) | Result (Lab C) |
| Accuracy | Mean Recovery (%) | 98.0 - 102.0% | 99.5% | 100.2% | 99.8% |
| Precision | |||||
| - Repeatability | RSDr (%) | ≤ 1.0% | 0.85% | 0.92% | 0.88% |
| - Reproducibility | RSDR (%) | ≤ 2.0% | \multicolumn{3}{c | }{1.54%} | |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | 0.9998 | 0.9996 |
| Sensitivity | |||||
| - LOD | (µg/mL) | Report | 0.05 | 0.04 | 0.05 |
| - LOQ | (µg/mL) | Report | 0.15 | 0.12 | 0.15 |
Table 2: GC-MS Method Performance
| Validation Parameter | Performance Metric | Acceptance Criteria | Result (Lab A) | Result (Lab B) | Result (Lab C) |
| Accuracy | Mean Recovery (%) | 97.0 - 103.0% | 98.9% | 101.5% | 100.8% |
| Precision | |||||
| - Repeatability | RSDr (%) | ≤ 1.5% | 1.10% | 1.25% | 1.18% |
| - Reproducibility | RSDR (%) | ≤ 3.0% | \multicolumn{3}{c | }{2.25%} | |
| Linearity | Correlation Coefficient (r²) | ≥ 0.998 | 0.9989 | 0.9992 | 0.9990 |
| Sensitivity | |||||
| - LOD | (ng/mL) | Report | 0.5 | 0.4 | 0.6 |
| - LOQ | (ng/mL) | Report | 1.5 | 1.2 | 1.8 |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of 2-(4-Fluorophenyl)cyclopropanamine and its related impurities in bulk drug substances and intermediates.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of 2-(4-Fluorophenyl)cyclopropanamine reference standard in a 100 mL volumetric flask using a 50:50 mixture of water and acetonitrile as the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar target concentration.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it ideal for the identification and quantification of volatile impurities and the primary analyte, especially at low concentrations.
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
-
Sample Preparation (with derivatization):
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard/Sample Preparation: To 1 mg of the standard or sample in a vial, add 500 µL of ethyl acetate and 100 µL of the derivatization reagent. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Injection: 1 µL, split ratio 20:1.
-
Visualizations
References
Safety Operating Guide
Proper Disposal of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency protocols immediately. This guide is intended for routine disposal planning and execution by trained laboratory personnel.
This document provides essential safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Core Safety and Handling Principles
Prior to handling this compound, it is imperative to be familiar with its hazard profile. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive understanding and consistent use of appropriate Personal Protective Equipment (PPE) are the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of aerosolization. | Minimizes inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be straightforward, ensuring that researchers can perform their work without compromising safety or regulatory compliance.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic compound and must be treated as such.
-
Solid Waste: Collect waste powder, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealed container for halogenated organic solids.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with this compound must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuation and Notification: Alert personnel in the immediate vicinity and restrict access to the area. For large spills, evacuate the laboratory and notify the appropriate safety officer.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal. For liquid spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Decontamination: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All materials used for decontamination must be collected and disposed of as hazardous waste.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility.
-
Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds. This process ensures the complete breakdown of the molecule into less harmful components.
-
Licensed Disposal Service: All waste containers must be properly labeled with the chemical name and associated hazards and handed over to a certified chemical waste disposal service.[2] Never dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical flow for waste handling and disposal.
Spill Response Logic
This diagram outlines the procedural logic for responding to a chemical spill involving this compound.
Caption: Decision-making for spill response.
References
Essential Safety and Operational Guidance for Handling 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is critical.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2][3] | To prevent eye contact which can cause serious irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Gloves should be inspected before use and disposed of properly after.[2] | To avoid skin contact which can cause irritation.[1][2][3][4] |
| Body Protection | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] | To prevent skin exposure and contamination of personal clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area.[1][4][7][8] If ventilation is inadequate, a NIOSH-approved respirator should be used.[7] | To avoid inhalation of dust or fumes which may cause respiratory irritation.[1][2][3][4] |
Operational and Handling Plan
A systematic approach to handling this compound in a laboratory setting is crucial for minimizing exposure and ensuring safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.[9] An eyewash station and safety shower must be easily accessible.[10]
-
Handling:
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep it away from incompatible substances and sources of ignition.[1][4][8]
-
Spill Management:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Container: Dispose of the compound and any contaminated materials in a suitable, labeled, and closed container.[1][2][4]
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.[2] All local, state, and federal regulations regarding hazardous waste disposal must be followed.[1][11]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
Hazard Summary
The following table summarizes the hazard statements associated with this compound.
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed.[1][2][3] |
| H315 | Causes skin irritation.[1][2][3][4] |
| H319 | Causes serious eye irritation.[1][2][3][4] |
| H335 | May cause respiratory irritation.[1][2][3][4] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
